N-Methylnuciferine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6aR)-1,2-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24NO2/c1-21(2)10-9-14-12-17(22-3)20(23-4)19-15-8-6-5-7-13(15)11-16(21)18(14)19/h5-8,12,16H,9-11H2,1-4H3/q+1/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSAZXBJMATEKS-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C3=C2C1CC4=CC=CC=C43)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCC2=CC(=C(C3=C2[C@H]1CC4=CC=CC=C43)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24NO2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-Methylnuciferine: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methylnuciferine, a prominent aporphine alkaloid, has garnered significant scientific interest due to its wide range of pharmacological activities. This technical guide provides an in-depth overview of the natural sources, distribution within the primary plant species, and detailed methodologies for the extraction, isolation, and quantification of this compound. This document consolidates current research to serve as a valuable resource for professionals in natural product chemistry, pharmacology, and drug development.
Natural Sources and Distribution
The principal natural source of this compound is the sacred lotus, Nelumbo nucifera Gaertn., a perennial aquatic plant belonging to the Nelumbonaceae family.[1][2][3] This species is cultivated extensively in Eastern Asian countries for its ornamental, culinary, and medicinal uses.[1] While other species within the Nymphaeaceae family also produce a variety of alkaloids, the presence and concentration of this compound are most significantly documented in Nelumbo nucifera.
The distribution of this compound and related alkaloids within Nelumbo nucifera is tissue-specific, with the highest concentrations generally found in the leaves and the embryo of the seed.[2][3] The flowers, particularly the petals, also contain notable amounts of this alkaloid.[1] In contrast, the rhizomes contain negligible levels of aporphine alkaloids.[3]
Quantitative Distribution of this compound and Related Alkaloids in Nelumbo nucifera
The following tables summarize the quantitative data on the distribution of this compound and its immediate precursor, N-nornuciferine, in various parts of Nelumbo nucifera. It is important to note that concentrations can vary depending on the cultivar, geographical location, and developmental stage of the plant.
Table 1: Concentration of this compound in Different Parts of Nelumbo nucifera
| Plant Part | Concentration (mg/g dry weight, unless otherwise specified) | Reference |
| Leaves | 0.453 (from 500mg crude extract) | [4] |
| Flower Buds | 1.028 (0.1028%) | [1] |
| Seed Embryo | Lower than flower buds and leaves | [1] |
Table 2: Concentration of N-nornuciferine in Different Parts of Nelumbo nucifera
| Plant Part | Concentration (mg/g dry weight, unless otherwise specified) | Reference |
| Flower Buds | 0.821 (0.0821%) | [1] |
Biosynthesis of this compound
This compound is a benzylisoquinoline alkaloid (BIA) biosynthesized from the amino acid L-tyrosine. The pathway involves a series of enzymatic reactions, including hydroxylations, decarboxylations, condensations, and methylations. A key intermediate in the biosynthesis of most BIAs is (S)-norcoclaurine, which is formed by the condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). However, in Nelumbo nucifera, the biosynthesis is notable for the prevalence of (R)-enantiomers.
The final step in the biosynthesis of this compound is the N-methylation of its immediate precursor, N-nornuciferine. This reaction is catalyzed by a specific N-methyltransferase (NMT). A recently characterized enzyme, NnNMT, has been shown to specifically catalyze the synthesis of nuciferine from N-nornuciferine in Nelumbo nucifera.
Experimental Protocols
Extraction and Isolation of this compound from Nelumbo nucifera Leaves
This protocol describes a general procedure for the extraction and isolation of this compound from dried lotus leaves.
3.1.1. Materials and Reagents
-
Dried and powdered Nelumbo nucifera leaves
-
Methanol (analytical grade)
-
Chloroform (analytical grade)
-
3% Aqueous Tartaric Acid
-
Saturated Sodium Carbonate (Na₂CO₃) solution
-
Silica gel for column chromatography
-
Appropriate solvents for column chromatography (e.g., chloroform-methanol gradients)
3.1.2. Extraction Procedure
-
Maceration: Dried and powdered lotus leaves are extracted with methanol at room temperature with agitation for 24 hours. The extraction is typically repeated three times to ensure maximum yield.
-
Solvent Evaporation: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Acid-Base Partitioning:
-
The crude extract is suspended in 3% aqueous tartaric acid.
-
This acidic solution is then partitioned with chloroform to remove non-alkaloidal compounds. The aqueous layer, containing the protonated alkaloids, is retained.
-
The pH of the aqueous layer is adjusted to approximately 9 with a saturated Na₂CO₃ solution to deprotonate the alkaloids.
-
The basified aqueous solution is then extracted with chloroform. The chloroform layer, now containing the free alkaloids, is collected.
-
-
Drying and Concentration: The chloroform extract is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude alkaloid fraction.
3.1.3. Isolation by Column Chromatography
The crude alkaloid fraction is subjected to silica gel column chromatography. The column is typically eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing this compound are pooled and concentrated. Further purification can be achieved by recrystallization or preparative High-Performance Liquid Chromatography (HPLC).
Quantification by High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is crucial for the accurate quantification of this compound in plant extracts.
3.2.1. Chromatographic Conditions (Example)
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (containing an additive like 0.1% formic acid or triethylamine to improve peak shape). A typical gradient might start with a lower concentration of acetonitrile and increase over the run time.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Detection: UV detector set at a wavelength where this compound has maximum absorbance (typically around 272 nm and 310 nm).
-
Injection Volume: 10-20 µL
3.2.2. Sample and Standard Preparation
-
Standard Solutions: A stock solution of pure this compound is prepared in methanol. A series of working standard solutions of known concentrations are prepared by diluting the stock solution.
-
Sample Solutions: The crude extract or purified fraction is dissolved in methanol, filtered through a 0.45 µm syringe filter, and diluted to an appropriate concentration to fall within the linear range of the calibration curve.
3.2.3. Calibration and Quantification
A calibration curve is constructed by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the sample is then determined by interpolating its peak area on the calibration curve.
Conclusion
Nelumbo nucifera stands out as the most significant natural source of this compound, with the highest concentrations localized in the leaves and seed embryos. The biosynthesis of this aporphine alkaloid follows the general benzylisoquinoline pathway, with recent studies identifying key enzymes involved in its formation. The provided experimental protocols for extraction, isolation, and quantification offer a robust framework for researchers. This comprehensive guide serves as a foundational resource for further investigation into the pharmacological properties and potential therapeutic applications of this compound.
References
The N-Methylnuciferine Biosynthetic Pathway in Nelumbo nucifera: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nelumbo nucifera, commonly known as the sacred lotus, is a source of a diverse array of bioactive compounds, among which the aporphine alkaloid nuciferine and its N-methylated form, N-methylnuciferine, have garnered significant interest for their potential pharmacological applications. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, regulatory networks, and experimental methodologies used to elucidate this complex process. The information presented herein is intended to serve as a valuable resource for researchers engaged in the study of plant secondary metabolism and the development of novel therapeutics.
This compound Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process that begins with the condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), both derived from the amino acid L-tyrosine. The pathway proceeds through a series of intermediates, catalyzed by a specific set of enzymes to yield the aporphine scaffold, which is then further modified to produce this compound. The key enzymes and intermediates are outlined below.
Core Biosynthetic Pathway
The central pathway leading to the formation of the aporphine alkaloid core involves the following key enzymatic steps:
-
Norcoclaurine Synthase (NCS): This enzyme catalyzes the Pictet-Spengler condensation of dopamine and 4-HPAA to form (S)-norcoclaurine, the first committed step in benzylisoquinoline alkaloid (BIA) biosynthesis[1][2].
-
Norcoclaurine 6-O-methyltransferase (6OMT): (S)-norcoclaurine is then methylated at the 6-hydroxyl group by 6OMT to yield (S)-coclaurine[1][3][4]. In Nelumbo nucifera, the enzyme NnOMT1 has been identified as a regiospecific 6OMT[3][5].
-
Coclaurine N-methyltransferase (CNMT): The secondary amine of (S)-coclaurine is methylated by CNMT to form (S)-N-methylcoclaurine[1][3][4]. This step is considered a key bottleneck in alkaloid biosynthesis[6].
-
Cytochrome P450 Monooxygenase (CYP80G2/CTS): (S)-N-methylcoclaurine undergoes an intramolecular C-C phenol coupling reaction catalyzed by a cytochrome P450 enzyme, CYP80G2 (also known as corytuberine synthase), to form the aporphine ring system of (S)-corytuberine[1][2][4][6].
-
Subsequent Tailoring Steps: Following the formation of the aporphine core, a series of tailoring reactions, including hydroxylations and O-methylations, are presumed to occur to produce N-nornuciferine. The exact sequence and enzymes involved in these steps are still under investigation.
-
N-nornuciferine N-methyltransferase (NnNMT): In the final step, N-nornuciferine is N-methylated by a specific N-methyltransferase, NnNMT, to yield nuciferine[7]. It is presumed that a similar N-methylation of a precursor leads to this compound, though the specific substrate for this compound itself has not been explicitly detailed.
Quantitative Data
The following tables summarize the available quantitative data for enzymes involved in the this compound biosynthetic pathway and the alkaloid content in Nelumbo nucifera.
Table 1: Kinetic Parameters of O-Methyltransferases (OMTs) from Nelumbo nucifera
| Enzyme | Substrate | Km (µM) | Reference |
| NnOMT1 (6OMT) | (R,S)-Norcoclaurine | 20 | [3][5] |
| NnOMT5 (7OMT) | (S)-N-methylcoclaurine | 13 | [3][5] |
| NnOMT6 | (S)-Norcoclaurine | 281.73 | [8] |
| NnOMT6 | Caffeic acid | 216.03 | [8] |
Table 2: Alkaloid Content in Different Tissues and Cultivars of Nelumbo nucifera
| Alkaloid | Tissue/Cultivar | Content | Reference |
| Total Alkaloids | Leaves (Cultivar '10-48', semi-maturity) | 2060.7 mg/kg | [9] |
| Total Alkaloids | Leaves (Cultivar 'Luming Lian', maturity) | ~9479.2 mg/kg | [9] |
| Nuciferine | Leaves | 45.3 mg from 500g crude extract | [9] |
| O-Nornuciferine | Seeds and some flowers | Most abundant | [9] |
| N-Nornuciferine | Flower cultivars | High accumulation | [10] |
| Roemerine | Flower cultivars | High accumulation | [10] |
| Anonaine | Flower cultivars | High accumulation | [10] |
| Nuciferine | Seed cultivars | High accumulation | [10] |
| O-Nornuciferine | Seed cultivars | High accumulation | [10] |
| Total Alkaloids | Laminae and Plumules | ~3,000 µg/g FW | [10] |
| Total Alkaloids | Petals and Petioles | 500 and 100-200 µg/g FW | [10] |
| Total Alkaloids | Rhizomes and Stamens | < 20 µg/g FW | [10] |
Regulatory Networks
The biosynthesis of this compound is tightly regulated at the transcriptional level by a network of transcription factors, primarily from the WRKY family, and is influenced by phytohormones such as jasmonic acid (JA).
WRKY Transcription Factors
Several WRKY transcription factors have been identified as key regulators of BIA biosynthesis in Nelumbo nucifera. These transcription factors bind to specific cis-acting elements, known as W-boxes (TTGAC[C/T]), in the promoters of biosynthetic genes, thereby activating their transcription[4][11].
-
NnWRKY70a and NnWRKY70b: These group III WRKYs positively regulate BIA biosynthesis. NnWRKY70b, in particular, can activate the promoters of NnTYDC, NnCYP80G, and Nn7OMT[4].
-
NnWRKY40a and NnWRKY40b: These group IIa WRKYs are also involved in the regulation of BIA biosynthetic genes[4].
Jasmonic Acid (JA) Signaling Pathway
The JA signaling pathway plays a crucial role in inducing the expression of BIA biosynthetic genes in response to various stresses[4]. The core components of this pathway include:
-
COI1 (CORONATINE INSENSITIVE 1): An F-box protein that acts as a receptor for the bioactive form of jasmonate, JA-isoleucine (JA-Ile)[12][13].
-
JAZ (JASMONATE-ZIM DOMAIN) proteins: These are repressor proteins that bind to and inhibit the activity of transcription factors in the absence of JA-Ile[12][13].
-
MYC2: A basic helix-loop-helix (bHLH) transcription factor that is a master regulator of JA-responsive genes. Upon perception of JA-Ile by COI1, JAZ proteins are targeted for degradation, releasing MYC2 to activate the transcription of downstream genes, including WRKYs[14].
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the study of the this compound biosynthetic pathway.
Heterologous Expression and Purification of Recombinant Enzymes
Objective: To produce and purify active enzymes for in vitro characterization.
Methodology (Example for O-Methyltransferases):
-
Gene Cloning: The open reading frames of the target enzyme genes (e.g., NnOMT1, NnOMT5, NnOMT6) are amplified from Nelumbo nucifera cDNA and cloned into an E. coli expression vector, such as pET or pGEX, often with an N- or C-terminal purification tag (e.g., His-tag, GST-tag)[3][5][8].
-
Heterologous Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific temperature (e.g., 16-37°C) and for a defined period (e.g., 4-20 hours)[8][15].
-
Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by sonication or other mechanical means[8][15].
-
Protein Purification: The soluble protein fraction is subjected to affinity chromatography based on the purification tag. For His-tagged proteins, Nickel-NTA resin is used, while Glutathione-Sepharose is used for GST-tagged proteins. The purified protein is then eluted and dialyzed against a storage buffer[8][15].
Enzyme Assays
Objective: To determine the activity and kinetic parameters of the purified enzymes.
Methodology (General for Methyltransferases):
-
Reaction Mixture: A typical reaction mixture contains the purified enzyme, the substrate (e.g., norcoclaurine, N-nornuciferine), the methyl donor S-adenosyl-L-methionine (SAM), and a suitable buffer at an optimal pH and temperature[8].
-
Incubation: The reaction is incubated for a specific time, during which the enzymatic conversion of the substrate to the product occurs.
-
Reaction Termination: The reaction is stopped, often by the addition of an organic solvent or by heat inactivation.
-
Product Detection and Quantification: The reaction products are analyzed and quantified using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or UV detection[8][16].
-
Kinetic Analysis: To determine the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), enzyme assays are performed with varying substrate concentrations. The data are then fitted to the Michaelis-Menten equation.
References
- 1. Quantitative Determination of Alkaloids in Lotus Flower (Flower Buds of Nelumbo nucifera) and Their Melanogenesis Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coregulation of Biosynthetic Genes and Transcription Factors for Aporphine-Type Alkaloid Production in Wounded Lotus Provides Insight into the Biosynthetic Pathway of Nuciferine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and characterization of two O-methyltransferases involved in benzylisoquinoline alkaloid biosynthesis in sacred lotus (Nelumbo nucifera) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jasmonate-Responsive Transcription Factors NnWRKY70a and NnWRKY70b Positively Regulate Benzylisoquinoline Alkaloid Biosynthesis in Lotus (Nelumbo nucifera) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Characterization and Molecular Engineering of a N-Methyltransferase from Edible Nelumbo nucifera Leaves Involved in Nuciferine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional characterization and key residues engineering of a regiopromiscuity O-methyltransferase involved in benzylisoquinoline alkaloid biosynthesis in Nelumbo nucifera - PMC [pmc.ncbi.nlm.nih.gov]
- 9. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 10. maxapress.com [maxapress.com]
- 11. The WRKY Transcription Factor Genes in Lotus japonicus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdanderson.org [mdanderson.org]
- 16. Quantitative Determination of Alkaloids in Lotus Flower (Flower Buds of Nelumbo nucifera) and Their Melanogenesis Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
N-Methylnuciferine: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methylnuciferine, a prominent aporphine alkaloid found in the sacred lotus (Nelumbo nucifera) and the blue lotus (Nymphaea caerulea), has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound, presenting key quantitative data, detailed experimental protocols for its isolation and synthesis, and a visualization of its interaction with relevant biological signaling pathways. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound is chemically designated as (6aR)-1,2-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline. Its structure features a tetracyclic dibenzoquinoline core, characteristic of the aporphine class of alkaloids. The presence of a chiral center at the 6a position dictates its stereochemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₄NO₂⁺ | |
| Molecular Weight | 310.41 g/mol | [1] |
| IUPAC Name | (6aR)-1,2-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ium | |
| CAS Number | 754919-24-9 | [1] |
| Appearance | Not explicitly found | |
| Melting Point | Not explicitly found | |
| Boiling Point | Not explicitly found | |
| Solubility | Soluble in DMSO | [1] |
| Specific Rotation [α]D | Not explicitly found |
Stereochemistry
The absolute configuration of naturally occurring this compound has been determined as (6aR). This configuration is crucial for its biological activity and receptor interaction. The stereoselective synthesis of both (S)- and (R)-nuciferine has been reported, allowing for detailed investigation of the pharmacological properties of each enantiomer.[2]
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a complete, assigned spectrum for this compound was not found in the literature reviewed, data for structurally similar aporphine alkaloids provide a strong basis for interpretation. The following table summarizes expected chemical shifts for key protons and carbons.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-3 | ~6.8 | ~110 |
| H-8 | ~6.8 | ~128 |
| H-9 | ~6.8-7.0 | ~125 |
| H-10 | ~7.0-7.2 | ~128 |
| H-11 | ~7.2-7.4 | ~126 |
| H-6a | ~3.8 | ~60 |
| N-CH₃ | ~2.5 | ~44 |
| OCH₃ (C1) | ~3.6 | ~56 |
| OCH₃ (C2) | ~3.9 | ~56 |
Note: These are predicted values based on data from similar aporphine alkaloids and may vary depending on the solvent and experimental conditions.[1][3]
Mass Spectrometry (MS)
Mass spectrometry of aporphine alkaloids typically shows a prominent molecular ion peak. The fragmentation pattern is characterized by the retro-Diels-Alder (RDA) reaction of the C ring, leading to the formation of a key isoquinoline fragment. For this compound, the protonated molecule [M+H]⁺ would be observed at m/z 310.4. A characteristic fragment ion resulting from the loss of the N-methyl group as methylamine (CH₃NH₂) would be expected.[3][4]
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3000-2850 | C-H stretching (aliphatic) |
| ~1600, ~1500, ~1450 | C=C stretching (aromatic) |
| ~1250 | C-O stretching (aryl ether) |
| ~1100 | C-N stretching (amine) |
Experimental Protocols
Isolation and Purification from Nelumbo nucifera Leaves
Several methods have been developed for the extraction and purification of aporphine alkaloids from lotus leaves. The following is a generalized protocol based on reported methods.[4][7][8][9]
Protocol: Ultrasound-Assisted Extraction and Column Chromatography
-
Sample Preparation: Dry Nelumbo nucifera leaves are finely powdered.
-
Extraction:
-
Suspend the powdered leaves in 70-74% ethanol containing a small amount of acid (e.g., 0.15% HCl) at a solvent-to-material ratio of approximately 26:1 (v/w).[7]
-
Subject the mixture to ultrasonic extraction for about 80 minutes at a controlled temperature (e.g., 50°C).[7]
-
Filter the extract and collect the filtrate. Repeat the extraction process on the residue for exhaustive extraction.
-
-
Purification:
-
Combine the filtrates and concentrate under reduced pressure.
-
Adjust the pH of the concentrated extract to neutral or slightly basic (pH 8-10) to precipitate the alkaloids.[7]
-
Collect the precipitate by filtration.
-
Dissolve the crude alkaloid mixture in an appropriate solvent and subject it to column chromatography on silica gel or a macroporous adsorption resin (e.g., D101).[9]
-
Elute the column with a gradient of solvents (e.g., a mixture of acetone, petroleum ether, methanol, and acetonitrile) to separate the individual alkaloids.[8]
-
Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify and collect the fractions containing this compound.
-
-
Recrystallization:
-
Combine the pure fractions and evaporate the solvent.
-
Recrystallize the residue from a suitable solvent system to obtain pure this compound.
-
Total Synthesis of (R)-N-Methylnuciferine
The stereoselective total synthesis of both enantiomers of nuciferine has been accomplished, providing a route to this compound through N-methylation. A key step involves a diastereoselective reaction between a chiral dihydroisoquinoline enamide and 2-(trimethylsilyl)phenyl trifluoromethanesulfonate.[2] A detailed experimental protocol would require access to the full publication.
Biological Context and Signaling Pathways
This compound exhibits a complex pharmacology, interacting with multiple neurotransmitter systems and intracellular signaling pathways.
Interaction with Dopamine and Serotonin Receptors
Nuciferine, the precursor to this compound, is known to interact with both dopamine and serotonin receptors. It acts as a partial agonist at dopamine D2 receptors and displays antagonist activity at several serotonin receptors, including 5-HT₂ₐ and 5-HT₂𝒸.[10] This multi-target profile likely contributes to its observed psychoactive and therapeutic effects. The N-methylation is expected to modulate the affinity and efficacy at these receptors.
Caption: Interaction of this compound with Dopamine and Serotonin Receptors.
Modulation of the PI3K/AKT/mTOR Signaling Pathway
Recent studies have indicated that nuciferine can modulate the PI3K/AKT/mTOR signaling pathway.[11][12] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is implicated in various diseases, including cancer and metabolic disorders. Nuciferine has been shown to inhibit this pathway, suggesting a potential mechanism for its anti-cancer and anti-inflammatory effects.
Caption: this compound's inhibitory effect on the PI3K/AKT/mTOR pathway.
Conclusion
This compound presents a fascinating molecular architecture with significant therapeutic potential. This guide has provided a detailed overview of its chemical structure, stereochemistry, and key physicochemical and spectroscopic properties. The outlined experimental protocols for its isolation and the reference to its total synthesis offer practical guidance for researchers. Furthermore, the visualization of its interactions with key signaling pathways provides a foundation for understanding its mechanism of action and for guiding future drug discovery and development efforts. Further research is warranted to fully elucidate the specific quantitative properties and the complete spectroscopic profile of this promising natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Extractions and Purification of Nuciferine from Lotus Leaves | Advance Journal of Food Science and Technology | Full Text [maxwellsci.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Nuciferine Restores Autophagy via the PI3K-AKT-mTOR Pathway to Alleviate Renal Fibrosis in Diabetic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. probiologists.com [probiologists.com]
N-Methylnuciferine: A Comprehensive Technical Guide on Physicochemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylnuciferine, an aporphine alkaloid naturally present in plants of the Nelumbo genus, commonly known as lotus, has garnered increasing interest within the scientific community. As a derivative of the well-studied alkaloid nuciferine, this compound is being investigated for its potential pharmacological activities. This technical guide provides a detailed overview of the core physicochemical properties and stability of this compound, offering essential data and methodologies for researchers and professionals engaged in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. The key physicochemical data for this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₄NO₂ | [1] |
| Molecular Weight | 310.41 g/mol | [1] |
| IUPAC Name | (6aR)-5,6,6a,7-tetrahydro-1,2-dimethoxy-6-methyl-4H-dibenzo[de,g]quinoline | - |
| CAS Number | 754919-24-9 | [1] |
| Solubility | Soluble in DMSO, Acetonitrile, and Methanol. | [1][2] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| pKa | Data not available | - |
| LogP | Data not available | - |
This compound Iodide
This compound is also available as an iodide salt, which may exhibit different solubility and handling properties.
Table 2: Physicochemical Properties of this compound Iodide
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₄NO₂ • I | [2] |
| Formula Weight | 437.3 g/mol | [2] |
| CAS Number | 53098-68-3 | [2] |
| Solubility | Soluble in Acetonitrile and Methanol. | [2] |
Stability Profile
The stability of a drug candidate is a critical parameter that affects its shelf-life, formulation, and ultimately its safety and efficacy. While comprehensive stability studies on this compound are limited, some inferences can be drawn from related compounds and general chemical principles.
Thermal Stability: Studies on the related alkaloid nuciferine have indicated that it can be unstable during concentration and drying processes, even at a moderate temperature of 60°C[3]. This suggests that this compound may also be susceptible to thermal degradation, and care should be taken during its extraction, purification, and formulation to avoid high temperatures.
Storage: For long-term storage, it is recommended to store this compound at -20°C[1]. Stock solutions should be stored in aliquots to prevent degradation from repeated freeze-thaw cycles. When stored at -80°C, the stock solution is reported to be stable for up to 6 months, while at -20°C, it is stable for up to 1 month[1].
Photostability and pH Stability: Specific data on the photostability and stability of this compound across a range of pH values are not currently available in the scientific literature. These are critical parameters that require experimental investigation to ensure the development of a stable drug product.
Experimental Protocols
Accurate and reproducible analytical methods are essential for the quantification and characterization of this compound. The following section details a general experimental protocol for the analysis of this compound based on methods developed for related alkaloids from Nelumbo nucifera.
High-Performance Liquid Chromatography (HPLC) for the Quantification of this compound
This method can be adapted from established protocols for the analysis of alkaloids in lotus leaf extracts[3][4][5].
Objective: To quantify the concentration of this compound in a sample.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, purified)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
This compound reference standard
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient elution of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Detection Wavelength: Determined by UV-Vis scan of the reference standard (typically in the range of 270-280 nm for aporphine alkaloids).
-
Injection Volume: 10-20 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
References
Pharmacological Profile of N-Methylnuciferine on Dopamine Receptors: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
N-Methylnuciferine, commonly known as Nuciferine, is the primary psychoactive alkaloid isolated from the sacred lotus (Nelumbo nucifera). Exhibiting a complex polypharmacology, Nuciferine has garnered significant interest for its potential as a therapeutic agent, particularly for central nervous system disorders. Its pharmacological profile is characterized by interactions with multiple neurotransmitter systems, with a pronounced and multifaceted impact on dopamine receptors. This technical guide provides an in-depth analysis of Nuciferine's binding affinities, functional activities, and in vivo effects related to the dopaminergic system, presenting a summary of quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Pharmacological Profile
Nuciferine's interaction with dopamine receptors is complex, with studies reporting a profile that shares characteristics with atypical antipsychotics like aripiprazole.[1][2] It does not act as a simple antagonist or agonist but rather as a modulator with varying effects across the different dopamine receptor subtypes.
Binding Affinity at Dopamine Receptors
Radioligand binding assays have been employed to determine the affinity of Nuciferine for the five dopamine receptor subtypes (D1, D2, D3, D4, D5). The dissociation constant (Kᵢ) is a measure of a ligand's binding affinity, with lower values indicating a stronger interaction. Data from the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP) provides a comprehensive overview of these affinities.[2]
| Receptor Subtype | Radioligand | Kᵢ (nM) |
| Dopamine D1 | [³H]SCH23390 | 254 |
| Dopamine D2 | [³H]Spiperone | 8.3 |
| Dopamine D3 | [³H]Spiperone | 26 |
| Dopamine D4 | [³H]Spiperone | 1900 |
| Dopamine D5 | [³H]SCH23390 | 2600 |
| Data sourced from Farrell et al. (2016) via the NIMH PDSP.[2] |
As shown in the table, Nuciferine displays the highest affinity for the D2 receptor, followed by the D3 receptor, with significantly lower affinity for D1, D4, and D5 subtypes.
Functional Activity at Dopamine Receptors
Functional assays are critical to determine whether a ligand acts as an agonist, antagonist, partial agonist, or inverse agonist at a receptor. The pharmacological profile of Nuciferine is nuanced, with different studies reporting seemingly contradictory activities, which may be attributable to the use of different assay systems and experimental conditions.
One comprehensive study characterized Nuciferine as a partial agonist at D2 and D5 receptors and a full agonist at the D4 receptor .[2] In contrast, another study using a fluorometric imaging plate reader (FLIPR) assay reported that Nuciferine, along with other alkaloids from Nelumbo nucifera, acted as a D1 and D2 receptor antagonist .[3][4] The partial agonism at the D2 receptor is a key feature of several atypical antipsychotic drugs.
| Receptor Subtype | Assay Type | Functional Activity | Potency (EC₅₀ / IC₅₀) | Efficacy (Eₘₐₓ) / Kₑ |
| Dopamine D1 | FLIPR Assay | Antagonist | IC₅₀: ~4-10 µM (estimated) | Not Reported |
| Dopamine D2 | Gᵢ Signaling Assay | Partial Agonist | EC₅₀ = 64 nM | 67% of Dopamine |
| Schild Regression | Antagonist (in presence of DA) | Kₑ = 62 nM | Not Applicable | |
| FLIPR Assay | Antagonist | IC₅₀: ~4-10 µM (estimated) | Not Reported | |
| Dopamine D4 | Gᵢ Signaling Assay | Agonist | EC₅₀ = 2000 nM | Not Reported |
| Dopamine D5 | Gᵢ Signaling Assay | Partial Agonist | EC₅₀ = 2600 nM | 50% of Dopamine |
| Data compiled from Farrell et al. (2016) and Wang et al. (2021).[2][3][5][6] |
This mixed profile, particularly the potent D2 partial agonism combined with antagonist activity at serotonin receptors (e.g., 5-HT₂ₐ), strongly contributes to its classification as an atypical antipsychotic-like compound.[1][2]
In Vivo Pharmacological Effects
Animal models provide crucial insights into the physiological and behavioral consequences of Nuciferine's receptor interactions. These studies corroborate the in vitro data, suggesting an atypical antipsychotic profile.
-
Locomotor Activity: Early studies reported that Nuciferine could inhibit spontaneous motor activity.[7] More recent work confirms that Nuciferine attenuates locomotor activity in a dose-dependent manner.[8][9] However, it has also been shown to enhance amphetamine-induced hyperlocomotion, distinguishing it from typical antipsychotics.[1][10]
-
Catalepsy: A hallmark of typical antipsychotics (D2 antagonists) is the induction of catalepsy, a state of motor rigidity. While a 1978 study reported that Nuciferine could induce catalepsy, a more recent and comprehensive study found that Nuciferine did not induce catalepsy at doses effective in other behavioral models, a key feature of atypical antipsychotics.[1][2][7]
-
Antipsychotic-like Activity: Nuciferine has shown efficacy in rodent models relevant to antipsychotic action. It inhibits phencyclidine (PCP)-induced locomotor activity and, critically, rescues PCP-induced disruption of prepulse inhibition (a measure of sensorimotor gating deficient in schizophrenia).[1][2][11]
Dopamine Receptor Signaling Pathways
Dopamine receptors are G-protein coupled receptors (GPCRs) divided into two main families: D1-like (D1, D5) and D2-like (D2, D3, D4).
-
D1-like receptors couple to the Gαₛ/ₒₗբ G-protein, which activates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).
-
D2-like receptors couple to the Gαᵢ/ₒ G-protein, which inhibits adenylyl cyclase, causing a decrease in intracellular cAMP levels.
The partial agonist activity of Nuciferine at the D2 receptor means it can weakly activate this Gαᵢ-mediated pathway in the absence of dopamine, but will compete with and inhibit the much stronger activation by endogenous dopamine.
Detailed Experimental Protocols
The characterization of Nuciferine's pharmacological profile relies on a suite of standardized in vitro and in vivo assays.
Radioligand Competition Binding Assay
This assay quantifies the affinity (Kᵢ) of a test compound (Nuciferine) for a specific receptor by measuring how effectively it competes with a radiolabeled ligand known to bind to that receptor.
Methodology:
-
Receptor Preparation: Membranes are prepared from cell lines (e.g., HEK293) stably expressing the human dopamine receptor subtype of interest.
-
Assay Setup: The assay is conducted in a 96-well plate format. Each well contains the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]Spiperone for D2), and assay buffer.[2]
-
Total Binding Wells: Contain only membranes and radioligand.
-
Non-Specific Binding (NSB) Wells: Contain membranes, radioligand, and a high concentration of a known unlabeled ligand (e.g., haloperidol) to saturate all specific binding sites.
-
Competition Wells: Contain membranes, radioligand, and serial dilutions of the test compound (Nuciferine).
-
-
Incubation: The plate is incubated (e.g., 90 minutes at room temperature) to allow the binding to reach equilibrium.[2]
-
Filtration: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the receptor membranes (and any bound radioligand) while allowing unbound radioligand to pass through.
-
Washing: Filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting the average counts from the NSB wells from all other wells.
-
The percentage of specific binding is plotted against the log concentration of Nuciferine.
-
A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC₅₀ (the concentration of Nuciferine that inhibits 50% of specific binding).
-
The IC₅₀ is converted to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
-
Gαᵢ-Mediated cAMP Functional Assay
This assay determines the functional effect of a compound on a Gαᵢ-coupled receptor, such as the D2 receptor, by measuring its impact on intracellular cAMP levels.
Methodology:
-
Cell Culture: Cells (e.g., HEK293 or CHO) expressing the D2 receptor are cultured in 96-well plates.
-
Compound Addition: Cells are treated with varying concentrations of Nuciferine (for agonist or partial agonist mode) or with a fixed concentration of dopamine in the presence of varying concentrations of Nuciferine (for antagonist mode).
-
Adenylyl Cyclase Stimulation: Forskolin, a direct activator of adenylyl cyclase, is added to all wells to raise intracellular cAMP to a detectable level. Activation of the Gαᵢ pathway by a D2 agonist will inhibit this forskolin-stimulated cAMP production.
-
Cell Lysis and Detection: After incubation, the cells are lysed, and reagents from a commercial kit (e.g., HTRF, LANCE) are added to quantify the amount of cAMP present.
-
Signal Measurement: The plate is read on a plate reader capable of detecting the specific signal (e.g., fluorescence, luminescence).
-
Data Analysis:
-
Agonist Mode: The percentage inhibition of forskolin-stimulated cAMP is plotted against Nuciferine concentration. A dose-response curve is fitted to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy relative to a full agonist like dopamine).
-
Antagonist Mode: The EC₅₀ of dopamine is determined in the presence of different concentrations of Nuciferine. A rightward shift in the dopamine dose-response curve indicates competitive antagonism, and a Schild analysis can be used to calculate the equilibrium constant (Kₑ).[6]
-
In Vivo Behavioral Assays
This test measures the effect of a compound on spontaneous or stimulated motor activity in rodents.
-
Habituation: Mice or rats are placed individually into open-field arenas equipped with infrared beams to track movement. They are allowed to habituate for a set period (e.g., 30-60 minutes).
-
Administration: Animals are administered Nuciferine or a vehicle control via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Testing: The animals are returned to the arenas, and their locomotor activity (e.g., distance traveled, beam breaks) is recorded for a defined period (e.g., 60-120 minutes).
-
Analysis: The activity levels of the Nuciferine-treated group are compared to the vehicle-treated group to determine if the compound is stimulatory or inhibitory.
This test assesses the potential of a compound to induce motor rigidity, a proxy for extrapyramidal side effects in humans.
-
Administration: Mice are injected with Nuciferine, a positive control (e.g., haloperidol), or a vehicle.[2]
-
Testing: At set time points after injection (e.g., 30, 60, 90 minutes), the mouse is placed on an angled screen (e.g., 45°).[2]
-
Measurement: The latency for the mouse to correct its posture and move all four paws is recorded. A maximum time is set (e.g., 5 minutes).
-
Analysis: A significant increase in the latency to move compared to the vehicle group is indicative of catalepsy. Nuciferine's lack of effect in this test at relevant doses supports its atypical profile.[2]
Conclusion
This compound (Nuciferine) possesses a highly complex and therapeutically interesting pharmacological profile at dopamine receptors. The available data characterizes it as a high-affinity D2 receptor ligand with moderate affinity for D3 receptors. Functionally, it acts as a partial agonist at D2 and D5 receptors and a full agonist at D4 receptors. This profile, combined with its activity at serotonin receptors, results in in vivo effects consistent with atypical antipsychotics: efficacy in models of psychosis without the induction of catalepsy. The discrepancies in the literature regarding its functional activity (partial agonist vs. antagonist) warrant further investigation using standardized assay platforms. The unique profile of Nuciferine makes it a compelling lead compound for the development of novel therapeutics for psychiatric disorders.
References
- 1. In Vitro and In Vivo Characterization of the Alkaloid Nuciferine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Characterization of the Alkaloid Nuciferine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of eight alkaloids with D1 and D2 antagonist activity in leaves of Nelumbo nucifera Gaertn. Using FLIPR assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nuciferine | 5-HT Receptor | Dopamine Receptor | TargetMol [targetmol.com]
- 6. In Vitro and In Vivo Characterization of the Alkaloid Nuciferine | PLOS One [journals.plos.org]
- 7. Psychopharmacological studies on (--)-nuciferine and its Hofmann degradation product atherosperminine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Sedative and hypnotic effects of nuciferine: enhancing rodent sleep via serotonergic system modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nuciferine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
N-Methylnuciferine's Mechanism of Action on Serotonin Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methylnuciferine, an aporphine alkaloid found in the lotus plant (Nelumbo nucifera), exhibits a complex and multifaceted pharmacological profile, particularly in its interaction with serotonergic pathways. This technical guide provides an in-depth analysis of the mechanism of action of this compound on various serotonin (5-HT) receptors. Drawing from a comprehensive review of preclinical research, this document details the compound's binding affinities, functional activities, and its effects in relevant in vivo models. The guide is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of this compound and similar psychoactive compounds.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter that modulates a wide array of physiological and psychological processes, including mood, cognition, and sleep.[1] The diverse effects of serotonin are mediated by a large family of 5-HT receptors, which are classified into seven distinct families (5-HT1 to 5-HT7) based on their structural, signaling, and pharmacological properties. These receptors represent key targets for a variety of therapeutic agents, particularly those used in the treatment of psychiatric disorders.
This compound (hereafter referred to as nuciferine) has garnered significant interest due to its historical use in traditional medicine and its demonstrated psychoactive effects.[2] Modern pharmacological studies have revealed that nuciferine interacts with multiple neurotransmitter systems, with a particularly complex profile at serotonin receptors. Understanding the precise mechanism of action of nuciferine at these receptors is crucial for elucidating its therapeutic potential and guiding future drug development efforts.
Quantitative Pharmacological Data
The interaction of nuciferine with various serotonin receptors has been characterized through radioligand binding assays and in vitro functional studies. The following tables summarize the available quantitative data, providing a comparative overview of nuciferine's affinity and functional potency at key serotonin receptor subtypes. The data has been primarily sourced from studies conducted by the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP).[2]
Table 1: this compound Binding Affinities (Ki) at Serotonin Receptors
| Receptor Subtype | Ki (nM) | Radioligand | Source |
| 5-HT1A | 310 | [³H]8-OH-DPAT | [2] |
| 5-HT2A | 478 | [³H]Ketanserin | [2] |
| 5-HT2B | 1000 | [³H]LSD | [2] |
| 5-HT2C | 131 | [³H]Mesulergine | [2] |
| 5-HT5A | 130 | [³H]LSD | [2] |
| 5-HT6 | 700 | [¹²⁵I]SB-258585 | [2] |
| 5-HT7 | 150 | [³H]5-CT | [2] |
Table 2: this compound Functional Activity (EC50/IC50) at Serotonin Receptors
| Receptor Subtype | Functional Assay | Activity | Potency (nM) | Emax (%) | Source |
| 5-HT1A | cAMP Inhibition | Agonist | 3200 | 100 | [2] |
| 5-HT2A | Calcium Flux | Antagonist | 478 | - | [2] |
| 5-HT2C | Calcium Flux | Antagonist | 131 | - | [2] |
| 5-HT6 | cAMP Stimulation | Partial Agonist | 700 | 17.3 | [2] |
| 5-HT7 | cAMP Stimulation | Inverse Agonist | 150 | - | [2] |
Signaling Pathways and Mechanism of Action
Nuciferine's diverse functional activities at serotonin receptors translate into distinct effects on intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the primary signaling pathways modulated by nuciferine.
Caption: Nuciferine agonism at the Gi/o-coupled 5-HT1A receptor.
Caption: Nuciferine antagonism at the Gq/11-coupled 5-HT2A receptor.
Caption: Nuciferine's distinct actions at Gs-coupled 5-HT6 and 5-HT7 receptors.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are based on standardized procedures, including those from the NIMH PDSP.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of nuciferine for various serotonin receptors.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the target human serotonin receptor subtype are prepared from stably transfected HEK293 or CHO cells.
-
Assay Buffer: A buffer appropriate for the specific receptor is used (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4 for 5-HT2A).
-
Competition Binding: A fixed concentration of a specific radioligand (e.g., [³H]Ketanserin for 5-HT2A) is incubated with the cell membranes in the presence of increasing concentrations of nuciferine.
-
Incubation: The reaction mixture is incubated at room temperature for a specified time to reach equilibrium (e.g., 60 minutes).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The IC50 value (concentration of nuciferine that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
N-Methylnuciferine's Journey into the Brain: A Technical Guide to Blood-Brain Barrier Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylnuciferine, an alkaloid found in the sacred lotus (Nelumbo nucifera), has garnered significant interest for its potential psychoactive and therapeutic effects on the central nervous system (CNS). A critical determinant of its efficacy is its ability to cross the highly selective blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the available data and methodologies for studying the BBB permeability of this compound and its close structural analog, nuciferine. The information presented herein is intended to support further research and drug development efforts targeting the CNS.
Quantitative Data on Blood-Brain Barrier Permeability
Table 1: In Vivo Brain Pharmacokinetics of Nuciferine in Rats Following Intravenous Administration (20 mg/kg)
| Parameter | Value | Unit | Significance for BBB Permeability |
| Cmax (unbound) | 0.32 | µg/mL | Maximum concentration reached in the brain, indicating passage across the BBB. |
| Tmax | 0.89 | h | Time to reach maximum concentration in the brain. |
| t1/2, λz | 1.24 | h | Half-life in the brain, indicating residence time. |
| Vd, λz/F | 19.78 | L/kg | Apparent volume of distribution in the brain, suggesting widespread distribution. |
Data from a study on nuciferine, a close structural analog of this compound.
Experimental Protocols for Assessing Blood-Brain Barrier Permeability
The following are detailed methodologies for standard in vitro and in vivo assays used to evaluate the BBB permeability of compounds like this compound.
In Vitro Methods
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a high-throughput, non-cell-based assay that predicts passive diffusion across the BBB.
-
Principle: A 96-well filter plate is coated with a lipid solution (e.g., a mixture of phospholipids in an organic solvent like dodecane) to form an artificial membrane. The test compound is added to the donor wells, and its diffusion into the acceptor wells is measured over time.
-
General Protocol:
-
Membrane Preparation: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 2% phosphatidylcholine in dodecane) and allow the solvent to evaporate.
-
Solution Preparation: Prepare a solution of the test compound in a buffer at a relevant physiological pH (e.g., 7.4).
-
Assay Setup: Add the compound solution to the donor wells and buffer to the acceptor wells of a corresponding 96-well plate. Place the donor plate on top of the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: Measure the concentration of the compound in both donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_equilibrium])) Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[C_A] = Concentration in the acceptor well
-
[C_equilibrium] = Equilibrium concentration
-
-
2. Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer with tight junctions, mimicking the intestinal barrier. While primarily a model for intestinal absorption, it can provide insights into general cell permeability.
-
Principle: Caco-2 cells are cultured on a semi-permeable membrane in a Transwell® insert, forming a monolayer that separates an apical (AP) and a basolateral (BL) compartment. The transport of the test compound from the AP to the BL side (absorptive direction) and from the BL to the AP side (efflux direction) is measured.
-
General Protocol:
-
Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-28 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Study:
-
A to B Transport: Add the test compound to the apical side and fresh medium to the basolateral side.
-
B to A Transport: Add the test compound to the basolateral side and fresh medium to the apical side.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking.
-
Sampling: At various time points, take samples from the receiver compartment and analyze the compound concentration by LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.
-
In Vivo Method
1. Brain Microdialysis in Rodents
This technique allows for the direct measurement of unbound drug concentrations in the brain extracellular fluid (ECF).
-
Principle: A microdialysis probe with a semi-permeable membrane at its tip is surgically implanted into a specific brain region of an anesthetized or freely moving animal. The probe is perfused with a physiological solution (perfusate), and small molecules from the brain ECF diffuse across the membrane into the perfusate, which is then collected and analyzed.
-
General Protocol:
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., striatum, prefrontal cortex) of a rat or mouse.
-
Recovery: Allow the animal to recover from surgery.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate.
-
Drug Administration: Administer the test compound (e.g., intravenously or intraperitoneally).
-
Sample Collection: Collect dialysate samples at regular intervals.
-
Analysis: Analyze the concentration of the compound in the dialysate samples using a highly sensitive method like LC-MS/MS.
-
Data Analysis: Plot the unbound brain concentration versus time to determine pharmacokinetic parameters such as Cmax, Tmax, and AUC in the brain.
-
Signaling Pathways and CNS Effects
Nuciferine, and by extension this compound, exhibits a complex pharmacological profile, interacting with multiple neurotransmitter systems in the CNS. Its antipsychotic-like effects are attributed to its interactions with dopamine and serotonin receptors.[1]
Dopaminergic Signaling
Nuciferine acts as a partial agonist at D2 dopamine receptors.[1] This means it can both activate and block the receptor, depending on the levels of the endogenous neurotransmitter, dopamine. This dual action is a characteristic of some atypical antipsychotic drugs.
Nuciferine's partial agonism at the D2 receptor modulates dopaminergic signaling.
Serotonergic Signaling
Nuciferine also demonstrates antagonist activity at several serotonin receptors, including 5-HT2A, 5-HT2C, and 5-HT2B, and is an inverse agonist at the 5-HT7 receptor.[1] Its sedative and hypnotic effects are thought to be mediated through the modulation of the serotonergic system.[2]
Nuciferine blocks 5-HT2A receptor signaling, contributing to its CNS effects.
Conclusion
The available evidence strongly suggests that this compound and its analogs can cross the blood-brain barrier and exert significant effects on central neurotransmitter systems. While in vivo data in animal models provide a solid foundation, further in vitro studies using models like PAMPA and Caco-2 are warranted to provide more precise, quantitative data on its passive and active transport mechanisms across the BBB. A deeper understanding of its BBB permeability and its complex interactions with CNS signaling pathways will be instrumental in unlocking the full therapeutic potential of this intriguing natural compound.
References
N-Methylnuciferine: A Comprehensive Technical Review of its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methylnuciferine, a prominent aporphine alkaloid isolated from the sacred lotus (Nelumbo nucifera), has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth review of the current preclinical evidence supporting the potential therapeutic effects of this compound, with a primary focus on its applications in metabolic and central nervous system (CNS) disorders. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visually represents the compound's mechanisms of action through signaling pathway diagrams to facilitate further research and drug development efforts.
Introduction
This compound (nuciferine) is a bioactive alkaloid with a well-documented history in traditional medicine. Modern pharmacological research has begun to elucidate the molecular mechanisms underlying its therapeutic potential. Preclinical studies have demonstrated its efficacy in rodent models of psychosis, hepatic steatosis, hyperlipidemia, and obesity. Its multifaceted pharmacological profile, characterized by interactions with key neurotransmitter receptors and modulation of critical metabolic pathways, positions this compound as a promising candidate for further investigation.
Pharmacodynamics: Receptor Binding Profile
This compound exhibits a complex and unique receptor binding profile, contributing to its diverse pharmacological effects. It interacts with multiple dopamine and serotonin receptor subtypes, often with affinities in the nanomolar to micromolar range. This profile suggests a potential for atypical antipsychotic activity with a lower propensity for extrapyramidal side effects.
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor Subtype | Binding Affinity (Ki) | Species | Reference |
| Dopamine D2 | 188 nM | Human | [1][2] |
| Dopamine D3 | 34.1 nM | Human | [2] |
| Dopamine D4 | 14.9 nM | Human | [2] |
| Dopamine D5 | 168 nM | Human | [1] |
| Serotonin 5-HT1A | 164 nM | Human | [1][3] |
| Serotonin 5-HT2A | 4.3 nM | Human | [1][3] |
| Serotonin 5-HT2B | 41 nM | Human | [1] |
| Serotonin 5-HT2C | 13 nM | Human | [1][3] |
| Serotonin 5-HT6 | 31 nM | Human | [1] |
| Serotonin 5-HT7 | 56 nM | Human | [1] |
Note: Ki values represent the equilibrium dissociation constant and are inversely proportional to binding affinity.
Therapeutic Potential in Metabolic Disorders
Preclinical evidence strongly supports the role of this compound in ameliorating various aspects of metabolic syndrome. Its effects are primarily attributed to the regulation of lipid metabolism and gene expression involved in lipogenesis and fatty acid oxidation.
Regulation of Lipogenesis and Hepatic Steatosis
This compound has been shown to significantly reduce lipid accumulation in hepatocytes. This is achieved through the downregulation of key lipogenic enzymes and transcription factors. In vitro studies using oleic acid-induced hepatic steatosis in HepG2 cells have demonstrated a dose-dependent reduction in the expression of genes such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), Fatty Acid Synthase (FAS), and Acetyl-CoA Carboxylase (ACC).[4]
Table 2: Effect of this compound on Lipogenic Gene Expression in Oleic Acid-Induced HepG2 Cells
| Gene | This compound Concentration | % Decrease in mRNA Expression (compared to OA-treated control) | Reference |
| SREBP-1c | 10 µM | ~25% | [4] |
| 25 µM | ~40% | [4] | |
| 50 µM | ~55% | [4] | |
| FAS | 10 µM | ~30% | [4] |
| 25 µM | ~50% | [4] | |
| 50 µM | ~65% | [4] | |
| ACC | 10 µM | ~20% | [4] |
| 25 µM | ~35% | [4] | |
| 50 µM | ~50% | [4] |
Activation of PPARα
This compound is a known activator of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in fatty acid catabolism.[5] Activation of PPARα leads to the upregulation of genes involved in fatty acid transport and β-oxidation, thereby promoting the clearance of lipids from the liver and plasma.[6][7]
This compound activates PPARα, leading to increased transcription of fatty acid oxidation genes.
Therapeutic Potential in Central Nervous System (CNS) Disorders
The unique receptor binding profile of this compound underlies its potential efficacy in treating CNS disorders, particularly psychosis. Its antipsychotic-like effects have been demonstrated in various rodent models.
Antipsychotic-like Activity
This compound has shown efficacy in animal models predictive of antipsychotic activity. For instance, it has been shown to inhibit phencyclidine (PCP)-induced hyperlocomotion and restore PCP-induced deficits in prepulse inhibition, behavioral paradigms relevant to schizophrenia.[8][9]
Table 3: Antipsychotic-like Effects of this compound in Rodent Models
| Animal Model | Behavioral Test | This compound Dose (mg/kg, i.p.) | Observed Effect | Reference |
| Mice | DOI-induced head-twitch response | 1.0, 3.0, 10.0 | Dose-dependent reduction in head-twitches | [10] |
| Rats | PCP-induced hyperlocomotion | 1.0 - 10.0 | Inhibition of hyperlocomotor activity | [8] |
| Rats | PCP-induced prepulse inhibition deficit | 3.0, 10.0 | Reversal of the deficit | [8] |
Modulation of Dopamine and Serotonin Signaling
The antipsychotic effects of this compound are believed to be mediated through its modulation of dopaminergic and serotonergic signaling pathways. Its antagonist activity at the 5-HT2A receptor, coupled with its partial agonist activity at the D2 receptor, is a hallmark of atypical antipsychotics.[3][11]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dopamine and serotonin receptor binding and antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nuciferine downregulates Per-Arnt-Sim kinase expression during its alleviation of lipogenesis and inflammation on oleic acid-induced hepatic steatosis in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The potential of natural products for targeting PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 7. The Role of PPAR Alpha in the Modulation of Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Natural Protoalkaloid Methyl-2-Amino-3-Methoxybenzoate (MAM) Alleviates Positive as well as Cognitive Symptoms in Rat and Mouse Schizophrenia Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. In Vitro and In Vivo Characterization of the Alkaloid Nuciferine | PLOS One [journals.plos.org]
- 11. The affinity of antipsychotic drugs to dopamine and serotonin 5-HT2 receptors determines their effects on prefrontal-striatal functional connectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Methylnuciferine: A Promising Aporphine Alkaloid for Neurodegenerative Disease Research
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), represent a significant and growing global health challenge. These disorders are characterized by the progressive loss of structure and function of neurons in the central nervous system. Current therapeutic strategies primarily offer symptomatic relief, highlighting the urgent need for novel disease-modifying agents. N-Methylnuciferine, an aporphine alkaloid found in the leaves of the sacred lotus (Nelumbo nucifera), has emerged as a promising candidate for neurodegenerative disease research. This technical guide provides a comprehensive overview of the current state of knowledge on this compound, focusing on its mechanisms of action, preclinical evidence, and detailed experimental protocols to facilitate further investigation.
Molecular Targets and Mechanism of Action
This compound (often referred to as nuciferine in the literature) exhibits a multi-target pharmacological profile, engaging with key neurotransmitter systems implicated in the pathophysiology of neurodegenerative diseases. Its therapeutic potential stems from its ability to modulate dopaminergic, serotonergic, and cholinergic pathways, in addition to exerting potent antioxidant effects.
Dopaminergic System Modulation
This compound displays a complex interaction with dopamine receptors, acting as a partial agonist at the D2 receptor.[1] This is a noteworthy characteristic, as partial agonism can provide a stabilizing effect on the dopaminergic system, offering therapeutic potential for conditions with dopamine dysregulation like Parkinson's disease.
Serotonergic System Modulation
The compound is also an antagonist at 5-HT2A, 5-HT2C, and 5-HT2B receptors.[1][2] The antagonism of the 5-HT2A receptor is a particularly interesting feature, as this receptor is implicated in the pathophysiology of both psychosis and cognitive decline.
Cholinergic System Modulation
This compound has been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3] Inhibition of AChE is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease, aiming to enhance cholinergic neurotransmission and improve cognitive function.
Antioxidant Properties
Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. This compound has demonstrated significant antioxidant activity, including the ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).[4][5]
Quantitative Data on Molecular Interactions and Biological Activities
The following tables summarize the quantitative data on the binding affinities and functional activities of this compound at various molecular targets.
Table 1: Dopamine Receptor Binding Affinities and Functional Activities
| Receptor Subtype | Assay Type | Species | Value | Reference |
| D1 | Antagonist Assay | Human | IC50: 2.09 ± 0.65 μM | [6] |
| D2 | Antagonist Assay | Human | IC50: 1.14 ± 0.10 μM | [6] |
| D2 | Partial Agonist | Human | EC50: 64 nM | [1] |
| D2 | Functional Antagonism (vs. Dopamine) | Human | KB: 62 nM | [1][7] |
| D4 | Agonist | Human | EC50: 2 μM | [1] |
| D5 | Partial Agonist | Human | EC50: 2.6 μM | [1] |
Table 2: Serotonin Receptor Binding Affinities and Functional Activities
| Receptor Subtype | Assay Type | Species | Value | Reference |
| 5-HT1A | Agonist | Human | EC50: 3.2 μM | [1] |
| 5-HT2A | Antagonist | Human | IC50: 478 nM | [1][7] |
| 5-HT2B | Antagonist | Human | IC50: 1 μM | [1] |
| 5-HT2C | Antagonist | Human | IC50: 131 nM | [1] |
| 5-HT6 | Partial Agonist | Human | EC50: 700 nM | [1][7] |
| 5-HT7 | Inverse Agonist | Human | EC50: 150 nM | [1][7] |
Table 3: Acetylcholinesterase Inhibition
| Enzyme Source | Assay Type | Value | Reference |
| Not Specified | Inhibition Assay | IC50: 1.5 µM | [8] |
| Rat Brain and Blood | In vivo recovery | Significant at 10 mg/kg | [3] |
Table 4: In Vitro Antioxidant Activity
| Assay | Effect | Reference |
| DPPH radical scavenging | Good activity | [9][10] |
| ABTS radical scavenging | Good activity | [9][10] |
| Hydroxyl radical scavenging | Good activity | [9][10] |
| Superoxide anion radical scavenging | Good activity | [9][10] |
| Ferric reducing ability of plasma (FRAP) | Weak activity | [9][10] |
Preclinical In Vivo Evidence in Neurodegenerative Disease Models
Parkinson's Disease Models
In the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease, a widely used model that recapitulates the loss of dopaminergic neurons in the substantia nigra, this compound has shown neuroprotective effects. While specific quantitative data on Nuciferine's effect on dopamine and its metabolites in MPTP-treated mice is still emerging, related compounds from Nelumbo nucifera have been shown to increase dopamine concentrations in the substantia nigra of MPTP-induced mice.[11]
Alzheimer's Disease Models
In an alloxan-induced diabetic rat model, which exhibits cognitive deficits and oxidative stress relevant to Alzheimer's disease, this compound (10 mg/kg) significantly recovered acetylcholinesterase activity in the brain and blood.[3][12] Furthermore, it restored the levels of antioxidant enzymes (SOD, CAT, GSH) and inhibited the increase in lipid peroxidation (TBARS) in diabetic animals.[4][12] In a Caenorhabditis elegans model of amyloid-beta-induced toxicity, an extract of Nelumbo nucifera containing this compound mitigated the toxic effects.[13]
Experimental Protocols
MPTP-Induced Parkinson's Disease Mouse Model
This protocol describes a common method for inducing Parkinson's-like pathology in mice using MPTP.[14][15]
-
Animal Model: Male C57BL/6 mice (6-8 weeks old) are typically used due to their susceptibility to MPTP.
-
MPTP Preparation: MPTP hydrochloride is dissolved in sterile saline (0.9% NaCl) to the desired concentration (e.g., 20 mg/kg). The solution should be freshly prepared before each injection.
-
Administration: Administer MPTP-HCl (20 mg/kg) via intraperitoneal (i.p.) injection once daily for 4-5 consecutive days. A control group should receive saline injections.
-
This compound Treatment: this compound can be administered orally or via i.p. injection at the desired doses (e.g., 10, 20, 40 mg/kg) starting before, during, or after the MPTP treatment period, depending on the study design (preventive or therapeutic).
-
Behavioral Assessment: Conduct behavioral tests such as the rotarod test and open field test to assess motor coordination and locomotor activity, typically 7-14 days after the last MPTP injection.
-
Neurochemical Analysis: At the end of the study, euthanize the animals and dissect the striatum and substantia nigra. Analyze the levels of dopamine and its metabolites (DOPAC, HVA) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Immunohistochemistry: Perfuse a separate cohort of animals and prepare brain sections for tyrosine hydroxylase (TH) immunohistochemistry to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.
Alloxan-Induced Diabetic Rat Model for Neurodegeneration Studies
This protocol details the induction of diabetes in rats using alloxan, a model that exhibits oxidative stress and cognitive decline relevant to AD research.[16][17]
-
Animal Model: Male Wistar or Sprague-Dawley rats (200-250 g) are commonly used.
-
Induction of Diabetes: Fast the rats for 12-16 hours. Prepare a fresh solution of alloxan monohydrate in cold saline (0.9% NaCl). Administer a single intraperitoneal injection of alloxan (100-150 mg/kg body weight).
-
Post-Induction Care: To prevent fatal hypoglycemia, provide the rats with 5% glucose solution in their drinking water for the first 24 hours after alloxan injection.
-
Confirmation of Diabetes: After 72 hours, measure blood glucose levels from the tail vein. Rats with fasting blood glucose levels above 200 mg/dL are considered diabetic.
-
This compound Treatment: Administer this compound (e.g., 10 mg/kg, orally) daily for a specified period (e.g., 15 days).
-
Cognitive Assessment: Perform behavioral tests like the Morris water maze to evaluate learning and memory.
-
Biochemical Analysis: At the end of the treatment period, collect blood and brain tissue. Measure acetylcholinesterase activity, antioxidant enzyme levels (SOD, CAT, GSH), and markers of lipid peroxidation (TBARS).
Rotarod Test for Motor Coordination
The rotarod test is a standard method to assess motor coordination and balance in rodents.[6][18]
-
Apparatus: Use a commercially available rotarod apparatus with a rotating rod (e.g., 3 cm diameter for mice) divided into lanes.
-
Acclimation and Training: Acclimate the mice to the testing room for at least 30 minutes. Train the mice on the rotarod at a constant low speed (e.g., 4 rpm) for a few minutes on the day before the test.
-
Testing Protocol:
-
Place the mouse on the rotating rod.
-
Start the rotation, which accelerates from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).
-
Record the latency to fall from the rod.
-
Perform 3-5 trials per mouse with an inter-trial interval of at least 15 minutes.
-
-
Data Analysis: The average latency to fall across the trials is used as the measure of motor coordination.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by this compound and a general experimental workflow for in vivo studies.
Conclusion
This compound presents a compelling profile for further investigation as a potential therapeutic agent for neurodegenerative diseases. Its ability to modulate multiple key neurotransmitter systems and exert antioxidant effects addresses several pathological hallmarks of these complex disorders. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and execution of future studies to fully elucidate the neuroprotective potential of this promising natural compound. Further research is warranted to explore its efficacy in a wider range of neurodegenerative disease models and to translate these preclinical findings into potential clinical applications.
References
- 1. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 2. Rotarod-Test for Mice [protocols.io]
- 3. Anti-Alzheimer and Antioxidant Effects of Nelumbo nucifera L. Alkaloids, Nuciferine and Norcoclaurine in Alloxan-Induced Diabetic Albino Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine D2-Like Receptor Family Signaling Pathways [rndsystems.com]
- 8. Dopamine receptor plasticity following MPTP-induced nigrostriatal lesions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nuciferine inhibits TLR4/NF-κB/MAPK signaling axis and alleviates adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neuroprotective Potential of Major Alkaloids from Nelumbo nucifera (Lotus): Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Alzheimer and Antioxidant Effects of Nelumbo nucifera L. Alkaloids, Nuciferine and Norcoclaurine in Alloxan-Induced Diabetic Albino Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploring the therapeutic potential of Nelumbo nucifera leaf extract against amyloid-beta-induced toxicity in the Caenorhabditis elegans model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 15. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
N-Methylnuciferine: A Technical Guide to its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methylnuciferine, an aporphine alkaloid predominantly found in the lotus plant (Nelumbo nucifera), has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation. The primary mechanism underlying its anti-inflammatory effects involves the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. By inhibiting these pathways, this compound effectively reduces the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1 beta (IL-1β), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). This guide consolidates available quantitative data, details relevant experimental methodologies, and provides visual representations of the involved signaling cascades and experimental workflows to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. This compound, a bioactive compound from Nelumbo nucifera, has emerged as a promising candidate due to its potent anti-inflammatory effects observed in both in vitro and in vivo models.[1][2] This document aims to provide an in-depth technical analysis of the anti-inflammatory properties of this compound.
Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways
The anti-inflammatory effects of this compound are primarily attributed to its ability to suppress key signaling pathways that regulate the expression of pro-inflammatory genes.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB p65 subunit to translocate to the nucleus and induce the transcription of target genes encoding pro-inflammatory cytokines and enzymes.[3][4]
This compound has been shown to inhibit the activation of the NF-κB pathway.[3][5] It exerts this effect by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit.[4][5] This ultimately leads to a downstream reduction in the expression of NF-κB-mediated pro-inflammatory genes.
Modulation of the MAPK Signaling Pathway
The MAPK signaling pathway, comprising cascades such as p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a critical role in the inflammatory response.[6] Activation of these kinases by stimuli like LPS leads to the phosphorylation of various transcription factors, including activating transcription factor 2 (ATF2), which contributes to the expression of pro-inflammatory genes.[5]
This compound has been demonstrated to interfere with the MAPK signaling pathway.[1][5] Specifically, it has been shown to decrease the phosphorylation of p38 MAPK and its upstream activators MKK3 and MKK6.[5] By inhibiting the p38 MAPK/ATF2 signaling axis, this compound further contributes to the suppression of inflammatory mediator production.[5]
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory efficacy of this compound has been quantified in various in vitro and in vivo studies. This section summarizes the available quantitative data.
In Vitro Studies
The most common in vitro model to assess anti-inflammatory activity is the use of murine macrophage-like RAW 264.7 cells stimulated with LPS.
Table 1: In Vitro Anti-inflammatory Effects of Nuciferine on RAW 264.7 Macrophages
| Parameter | Treatment | Concentration | Result | Reference |
| TNF-α Production | LPS (500 ng/mL) | - | 679.2% increase compared to control | [7][8] |
| Nuciferine + LPS | 10 µM | Significant inhibition of TNF-α production | [7][8] | |
| Nuciferine + LPS | 1-50 µM | Dose-dependent decrease in TNF-α protein and gene levels | [8] | |
| IL-6 Production | LPS (500 ng/mL) | - | 472.6% increase compared to control | [7][8] |
| Nuciferine + LPS | 10 µM | Significant inhibition of IL-6 production | [7][8] | |
| Nuciferine + LPS | 1-50 µM | Dose-dependent decrease in IL-6 protein and gene levels | [8] | |
| IL-1β, IL-18, iNOS Expression | NCF + LPS | Pretreatment | Significant decrease in expression | [1] |
| NO Release (IC50) | Liensinine + LPS | - | 5.02 µM | [4] |
| Isoliensinine + LPS | - | 4.36 µM | [4] | |
| Neferine + LPS | - | 4.13 µM | [4] |
Note: NCF refers to Nuciferine. Liensinine, Isoliensinine, and Neferine are structurally related bisbenzylisoquinoline alkaloids also found in Nelumbo nucifera.
In Vivo Studies
In vivo studies have further substantiated the anti-inflammatory potential of this compound in animal models of inflammatory diseases.
Table 2: In Vivo Anti-inflammatory Effects of Nuciferine
| Animal Model | Treatment | Dosage | Key Findings | Reference |
| DSS-induced Ulcerative Colitis in mice | NCF (oral) | Not specified | Alleviated Disease Activity Index (DAI), increased colon length, restored colon morphology. Markedly decreased proteins in MAPK/NF-κB/NLRP3 pathways and cytokines. | [1] |
| Nuciferine (intraperitoneal) | High and low doses | Significant improvement in histological injury and colon shortening. Improved Th1/Th2 and Treg/Th17 balance. | [2] | |
| Adjuvant-induced Arthritis in rats | NCF (oral) | 5 and 10 mg/kg | Remarkably alleviated inflammatory joint swelling and arthritic index. Decreased pro-inflammatory cytokines (TNF-α, IL-1β) and restored anti-inflammatory cytokine (IL-10). Substantially decreased COX-2 and iNOS. | [3] |
| Non-alcoholic Steatohepatitis (NASH) in mice | Nuciferine (oral) | Not specified | Reduced liver injury, decreased pro-inflammatory M1 macrophages, and increased anti-inflammatory M2 macrophages. | [9] |
Experimental Protocols
This section provides an overview of the detailed methodologies for key experiments cited in the evaluation of this compound's anti-inflammatory properties.
LPS-Induced Inflammation in RAW 264.7 Macrophages
This is a standard in vitro assay to screen for anti-inflammatory compounds.
Protocol:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: Cells are seeded in appropriate culture plates (e.g., 96-well for viability assays, 24-well for ELISA, 6-well for Western blot and qRT-PCR) and allowed to adhere overnight.
-
Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound and incubated for a specified period (e.g., 1-2 hours).
-
Stimulation: Lipopolysaccharide (LPS) is added to the culture medium at a final concentration (e.g., 1 µg/mL) to induce an inflammatory response. A vehicle control group (without this compound) and a negative control group (without LPS) are included.
-
Incubation: The cells are incubated for a further period depending on the endpoint being measured (e.g., 24 hours for cytokine production).
-
Sample Collection: The cell culture supernatant is collected for cytokine analysis (ELISA), and the cells are lysed for protein (Western blot) or RNA (qRT-PCR) extraction.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
ELISA is used to quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.
Protocol:
-
Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest and incubated overnight at 4°C.
-
Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Sample Incubation: The collected cell culture supernatants and a series of known concentrations of the recombinant cytokine standard are added to the wells and incubated.
-
Detection Antibody: After washing, a biotinylated detection antibody specific for the cytokine is added to the wells and incubated.
-
Enzyme Conjugate: Following another wash, a streptavidin-horseradish peroxidase (HRP) conjugate is added.
-
Substrate Addition: The plate is washed again, and a substrate solution (e.g., TMB) is added, which is converted by HRP to a colored product.
-
Measurement: The reaction is stopped with a stop solution, and the absorbance is measured at a specific wavelength using a microplate reader. The cytokine concentrations in the samples are determined by comparison to the standard curve.
Western Blot Analysis for Signaling Proteins
Western blotting is employed to detect the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways (e.g., p-p65, p-p38, IκBα).
Protocol:
-
Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-phospho-p65) overnight at 4°C.[10][11][12]
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The membrane is washed again, and an enhanced chemiluminescence (ECL) substrate is applied. The resulting light signal is detected using an imaging system.
-
Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).[11]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is used to measure the mRNA expression levels of pro-inflammatory genes such as iNOS and COX-2.
Protocol:
-
RNA Extraction: Total RNA is extracted from the cells using a suitable kit (e.g., TRIzol reagent or a column-based kit).
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: The qPCR reaction is set up with the cDNA template, gene-specific primers for the target genes (iNOS, COX-2) and a housekeeping gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).[13][14]
-
Amplification and Detection: The reaction is performed in a real-time PCR cycler, which monitors the fluorescence intensity at each cycle of amplification.
-
Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method, where the expression of the target gene is normalized to the housekeeping gene.[15]
Conclusion
This compound demonstrates significant anti-inflammatory properties through the dual inhibition of the NF-κB and MAPK signaling pathways. This leads to a marked reduction in the production of key pro-inflammatory mediators, including TNF-α, IL-6, IL-1β, iNOS, and COX-2. The quantitative data from both in vitro and in vivo studies support its potential as a therapeutic agent for inflammatory diseases. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound and related compounds. Further research focusing on clinical trials is warranted to fully elucidate its therapeutic potential in humans.
References
- 1. Nuciferine alleviates intestinal inflammation by inhibiting MAPK/NF-κB and NLRP3/Caspase 1 pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nuciferine Regulates Immune Function and Gut Microbiota in DSS-Induced Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuciferine inhibits TLR4/NF-κB/MAPK signaling axis and alleviates adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nuciferine attenuates lipopolysaccharide-stimulated inflammatory responses by inhibiting p38 MAPK/ATF2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Nuciferine Inhibits Proinflammatory Cytokines via the PPARs in LPS-Induced RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nuciferine Exerts Anti-Inflammatory Effects in Mice With Non-Alcoholic Steatohepatitis by Regulating the miR-23a-3p-SIRT1-NF-κB Pathway and Akkermansia muciniphila -Extracellular Vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Phospho-NFkB p65 (Ser536) Monoclonal Antibody (T.849.2) (MA5-15160) [thermofisher.com]
- 13. origene.com [origene.com]
- 14. RT-qPCR study of COX-1 and -2 genes in oral surgical model comparing single-dose preemptive ibuprofen and etoricoxib: A randomized clinical trialy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the antioxidant properties of N-Methylnuciferine and its structurally related aporphine alkaloids. Oxidative stress is a key pathological factor in a myriad of chronic diseases, making the exploration of potent, naturally derived antioxidants a critical area of research. This document collates quantitative data from various antioxidant assays, details the experimental methodologies for reproducing these findings, and elucidates the underlying molecular mechanisms, with a particular focus on the Nrf2 signaling pathway. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.
Introduction
Aporphine alkaloids, a class of isoquinoline alkaloids found in various plant species, have garnered significant attention for their diverse pharmacological activities. Among these, this compound, nuciferine, asimilobine, and liriodenine, primarily isolated from the lotus plant (Nelumbo nucifera), have demonstrated notable antioxidant potential.[1] This guide will systematically explore the antioxidant capacity of these compounds, providing a foundation for future research and therapeutic development.
Quantitative Antioxidant Activity
The antioxidant activity of this compound and related alkaloids has been evaluated using a variety of in vitro assays. The following tables summarize the key quantitative data from these studies, allowing for a comparative assessment of their efficacy.
Table 1: Radical Scavenging Activity of Aporphine Alkaloids from Nelumbo nucifera
| Compound | DPPH Scavenging Activity (%) at 100 µM | ABTS Scavenging Activity (%) at 100 µM | Ferrous Ion Chelating Activity (%) at 100 µM | Ferric Reducing Antioxidant Power (Abs at 700 nm) at 100 µM |
| (-)-N-methylasimilobine | Comparable to Vitamin C[1] | Comparable to Vitamin C[1] | Not Active | Not Tested |
| Lysicamine | Comparable to Vitamin C[1] | Comparable to Vitamin C[1] | 7.5 | 0.135 |
| (-)-Nuciferine | Moderate Activity | Moderate Activity | Minor Effects | Not Tested |
| (-)-Asimilobine | Not Active | 16.9 | 7.8 | 0.075 |
| Liriodenine | Not Active | 3.2 | 5.0 | Not Tested |
| (-)-Anonaine | Not Active | 1.8 | Not Active | 0.090 |
| (-)-Roemerine | 1.8 | Not Active | 1.7 | 0.090 |
| Vitamin C (Positive Control) | 100 | 97 | Not Tested | Not Tested |
| EDTA (Positive Control) | Not Tested | Not Tested | 26.8 | Not Tested |
| BHA (Positive Control) | Not Tested | Not Tested | Not Tested | 0.603 |
Data sourced from a study on aporphine alkaloids from the leaves of Nelumbo nucifera Gaertn. cv. Rosa-plena.[1]
Table 2: In Vivo Antioxidant Effects of Nuciferine and Norcoclaurine in Alloxan-Induced Diabetic Rats
| Treatment (10 mg/kg) | Effect on Superoxide Dismutase (SOD) | Effect on Catalase (CAT) | Effect on Glutathione Peroxidase (GPx) | Effect on Reduced Glutathione (GSH) | Effect on Thiobarbituric Acid Reactive Substances (TBARS) |
| Nuciferine | Significant Recovery | Significant Recovery | Significant Recovery | Significant Recovery | Significant Inhibition of Increase |
| Norcoclaurine | Significant Recovery | Significant Recovery | Significant Recovery | Significant Recovery | Significant Inhibition of Increase |
This study highlights the ability of nuciferine and norcoclaurine to restore the activity of key antioxidant enzymes and reduce lipid peroxidation in a diabetic model.[2]
Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[3]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol)
-
Test compounds (this compound and related alkaloids)
-
Positive control (e.g., Ascorbic acid, BHA)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should have an absorbance of approximately 1.0 at 517 nm. The solution is light-sensitive and should be freshly prepared and kept in the dark.[4]
-
Sample Preparation: Dissolve the test compounds and positive control in methanol to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the test sample or standard to a defined volume of the DPPH solution. A typical ratio is 1:2 (e.g., 100 µL sample to 200 µL DPPH).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader or spectrophotometer. A blank containing only methanol should be used to zero the instrument.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Value Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[5]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Methanol (or ethanol)
-
Test compounds
-
Positive control (e.g., Trolox, Ascorbic acid)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer capable of measuring absorbance at 734 nm
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Before use, dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.[5]
-
-
Sample Preparation: Prepare a series of concentrations of the test compounds and positive control in methanol.
-
Reaction Mixture: Add a small volume of the test sample or standard to a larger volume of the diluted ABTS•+ solution.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 6-7 minutes) at room temperature.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula:
Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.
-
IC50 Value Determination: Determine the IC50 value from the plot of percentage inhibition versus concentration.
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of compounds to prevent intracellular oxidative stress.
Materials:
-
Caco-2 (or other suitable) cells
-
Cell culture medium and supplements
-
96-well black, clear-bottom tissue culture plates
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) - a peroxyl radical initiator
-
Test compounds
-
Positive control (e.g., Quercetin)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed Caco-2 cells into a 96-well black, clear-bottom plate at a density that allows for confluence within 24-48 hours.
-
Cell Treatment: After reaching confluence, wash the cells with a suitable buffer and then treat them with various concentrations of the test compounds or positive control for a specific period (e.g., 1 hour).
-
Probe Loading: Add DCFH-DA solution to the cells and incubate to allow for cellular uptake and deacetylation to the non-fluorescent DCFH.
-
Induction of Oxidative Stress: Introduce AAPH to the cells to generate peroxyl radicals, which will oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 538 nm emission) over a set period.
-
Calculation of CAA: The cellular antioxidant activity is calculated by comparing the fluorescence in the presence of the antioxidant to the control (cells treated with AAPH but no antioxidant).
Signaling Pathways and Mechanisms of Action
The antioxidant effects of this compound and related alkaloids are not solely due to direct radical scavenging. Evidence suggests their involvement in modulating cellular signaling pathways that control the expression of endogenous antioxidant enzymes.
The Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[6] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or certain bioactive compounds, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous genes encoding for antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[6][7]
Nuciferine has been shown to exert its antioxidant effects by activating the Nrf2 signaling pathway.[7] This activation leads to the upregulation of downstream antioxidant enzymes, thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS) and mitigate oxidative damage.
Caption: Nrf2-ARE signaling pathway activated by Nuciferine/N-Methylnuciferine.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for assessing the antioxidant activity of this compound and related alkaloids.
References
- 1. A Caco-2 cell-based quantitative antioxidant activity assay for antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triggers for the Nrf2/ARE Signaling Pathway and Its Nutritional Regulation: Potential Therapeutic Applications of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. researchgate.net [researchgate.net]
- 6. Chemical composition and antioxidant activity of extracts from the inner bark of Berberis vulgaris stem :: BioResources [bioresources.cnr.ncsu.edu]
- 7. Antioxidant and Anticancer Aporphine Alkaloids from the Leaves of Nelumbo nucifera Gaertn. cv. Rosa-plena - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: N-Methylnuciferine Extraction from Lotus Leaves
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction of N-Methylnuciferine from lotus leaves (Nelumbo nucifera). The methodologies outlined are suitable for laboratory-scale extraction and purification, with a focus on achieving high yield and purity for research and drug development purposes.
Introduction
This compound is a prominent aporphine alkaloid found in lotus leaves, recognized for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and lipid-lowering effects.[1][2] Effective extraction and purification of this bioactive compound are critical for further pharmacological investigation and development. This document details various extraction techniques, providing comparative data and step-by-step protocols.
Comparative Analysis of Extraction Methods
Several methods have been employed for the extraction of this compound from lotus leaves, each with distinct advantages in terms of efficiency, time, and resource utilization. A summary of quantitative data from various studies is presented below to facilitate method selection.
| Extraction Method | Solvent | Key Parameters | Extraction Ratio/Yield | Purity of Crude Extract | Reference |
| Ultrasound-Assisted Extraction (UAE) | Ethanol (74%) | 400 W, 50°C, 30 min | 97.05% | 53.19% | [3][4][5] |
| Ethanol (74%) | 26:1 solvent-to-material ratio, 82 min | 0.1035 ± 0.005% | - | [2] | |
| Acid-Ethanol Extraction (AEE) | Acidified Ethanol | - | - | 32.29% | [4] |
| Microwave-Assisted Extraction (MAE) | Ethanol | - | - | - | [3][5] |
| Enzyme-Assisted Extraction (EAE) | - | Cellulase, 50°C, 2h, pH 5.0 | - | - | [6] |
| Soxhlet Extraction | Ethanol or Methanol | Continuous reflux | High extraction efficiency | - | [7] |
| Supercritical CO2 Extraction | CO2 with modifiers | 70°C, 30 MPa, 2h | 325.54 µg/g | - | [8] |
Note: The reported "extraction ratio" may represent the recovery of the target compound from the plant material, while "yield" can refer to the final amount of purified compound. Purity levels can vary significantly based on the initial extraction and subsequent purification steps.
Experimental Protocols
The following are detailed protocols for the most common and effective methods for this compound extraction and purification.
Protocol 1: Ultrasound-Assisted Extraction (UAE)
This method is noted for its high efficiency and reduced extraction time.[3][5]
Materials and Equipment:
-
Dried and powdered lotus leaves
-
74% Ethanol
-
Ultrasonic bath or probe sonicator
-
Filter paper or centrifuge
-
Rotary evaporator
Procedure:
-
Preparation: Weigh the desired amount of powdered lotus leaves.
-
Extraction:
-
Separation:
-
Filter the mixture through filter paper or centrifuge to separate the extract from the solid plant material.
-
Collect the supernatant (the ethanol extract).
-
-
Concentration:
-
Concentrate the ethanol extract using a rotary evaporator under reduced pressure to obtain the crude this compound extract.
-
Protocol 2: Purification by Recrystallization
This protocol is a common and effective method to increase the purity of the crude extract.
Materials and Equipment:
-
Crude this compound extract
-
Mixed solvent system: Acetone, petroleum ether, methanol, and acetonitrile[3][4]
-
Beaker or flask
-
Stirrer
-
Refrigerator or cooling bath
Procedure:
-
Dissolution: Dissolve the crude extract in the mixed solvent of acetone, petroleum ether, methanol, and acetonitrile.
-
Crystallization:
-
Isolation:
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove impurities.
-
-
Drying: Dry the purified crystals under vacuum. This method can increase the purity of this compound to over 96%.[3][4]
Protocol 3: Purification by Macroporous Adsorption Resin Chromatography
This technique is used for the separation and purification of alkaloids from crude extracts.
Materials and Equipment:
-
Crude this compound extract
-
Chromatography column
-
Ethanol (for elution)
-
Acidic solution (for washing)[9]
Procedure:
-
Column Packing: Pack a chromatography column with the selected macroporous adsorption resin.
-
Loading: Dissolve the crude extract and load it onto the column.
-
Washing: Wash the column with an acidic solution (e.g., pH 3 hydrochloric or phosphoric acid solution) to remove impurities.[9]
-
Elution: Elute the bound this compound from the resin using 70% ethanol.[2]
-
Collection and Concentration: Collect the eluate containing this compound and concentrate it using a rotary evaporator. This method has been shown to yield a purity of 67.14%.[2]
Visualization of Experimental Workflow and Signaling Pathway
To aid in the understanding of the extraction process and the biological context of this compound, the following diagrams are provided.
References
- 1. Identification of the anti-tumor activity and mechanisms of nuciferine through a network pharmacology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Extractions and Purification of Nuciferine from Lotus Leaves | Advance Journal of Food Science and Technology | Full Text [maxwellsci.com]
- 4. maxwellsci.com [maxwellsci.com]
- 5. Extractions and Purification of Nuciferine from Lotus Leaves|Airiti Library 華藝線上圖書館 [airitilibrary.com]
- 6. researchgate.net [researchgate.net]
- 7. The process of extracting nuciferine from lotus leaf extract. [greenskybio.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. CN105111144A - Method of extracting nuciferine from lotus leaves - Google Patents [patents.google.com]
Application Notes & Protocols: Ultrasound-Assisted Extraction of N-Methylnuciferine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylnuciferine is an aporphine alkaloid primarily found in the leaves of the lotus plant, Nelumbo nucifera. It is a derivative of nuciferine, another major bioactive compound in the plant. Nuciferine and its related alkaloids have garnered significant attention for their therapeutic potential, including anti-inflammatory, lipid-lowering, hypoglycemic, and anti-tumor properties[1][2][3]. Traditional extraction methods can be time-consuming and often require large volumes of organic solvents.
Ultrasound-Assisted Extraction (UAE) offers a green and efficient alternative. This technique utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and accelerating the release of target compounds[4][5]. The primary advantages of UAE include reduced extraction times, lower solvent consumption, and increased yields, making it an ideal method for the isolation of valuable phytochemicals like this compound[6][7]. These application notes provide detailed protocols for the extraction, optimization, and analysis of this compound from Nelumbo nucifera leaves.
Experimental Workflow for UAE of this compound
The general workflow involves sample preparation, ultrasound-assisted extraction, and subsequent analysis. The process is designed to be efficient and scalable for laboratory research.
Caption: General workflow for this compound extraction.
Protocols
This protocol is based on optimized parameters for extracting nuciferine and related alkaloids from lotus leaves[1][2].
-
Sample Preparation:
-
Obtain dried leaves of Nelumbo nucifera.
-
Grind the leaves into a fine powder using a domestic mixer or laboratory mill.
-
Sieve the powder to ensure a uniform particle size.
-
-
Extraction:
-
Accurately weigh 1.0 g of the powdered lotus leaves and place it into a suitable extraction vessel (e.g., an Erlenmeyer flask).
-
Add the extraction solvent (e.g., 74% ethanol) at a solvent-to-material ratio of 26:1 (mL/g).
-
Place the vessel in an ultrasonic bath or use a probe sonicator.
-
Perform sonication for 82 minutes. Maintain a constant temperature if required by the specific ultrasonic device.
-
The efficiency of UAE is influenced by variables such as power, frequency, time, and temperature[4].
-
-
Post-Extraction Processing:
-
After sonication, filter the mixture through a suitable filter paper (e.g., Whatman No. 1) to separate the extract from the plant residue.
-
Collect the filtrate. For higher recovery, the residue can be washed with a small volume of the extraction solvent, and the washings can be combined with the filtrate.
-
Concentrate the extract using a rotary evaporator under reduced pressure to obtain the crude extract.
-
-
Quantification:
-
Redissolve a known amount of the crude extract in the mobile phase used for HPLC analysis.
-
Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system for quantification[6].
-
This protocol incorporates an enzymatic pre-treatment step to improve extraction efficiency by breaking down the plant cell wall[6].
-
Sample Preparation:
-
Prepare powdered lotus leaves as described in Protocol 1.
-
-
Enzymatic Pre-treatment:
-
Weigh 1.0 g of the powdered leaves and place it in an Erlenmeyer flask.
-
Add 10 mL of a pH 5.0 citric acid buffer solution.
-
Add 10% cellulase (by weight of the plant material).
-
Incubate the mixture in a water bath at 55°C for 30 minutes[6].
-
-
Extraction:
-
Post-Extraction and Quantification:
-
Follow steps 3 and 4 from Protocol 1 for processing and analysis. Studies show the extraction rate of nuciferine with cellulase is significantly higher than without it[6].
-
Data Presentation: Optimized Extraction Parameters
The efficiency of UAE is highly dependent on several factors. The table below summarizes the optimized conditions from various studies that aimed to maximize the yield of nuciferine.
| Parameter | Optimized Value | Yield / Content | Source |
| Ethanol Concentration | 74% (v/v) | 0.1035% | [1][2] |
| Solvent-to-Material Ratio | 26:1 (mL/g) | 0.1035% | [1][2] |
| Ultrasonic Extraction Time | 82 minutes | 0.1035% | [1][2] |
| Cellulase Pre-treatment | 10% cellulase, 30 min | 0.343 mg/g | [6] |
| Ethanol Conc. (with Cellulase) | 87% | 0.343 mg/g | [6] |
| Solid-to-Liquid Ratio (with Cellulase) | 1:26 (g/mL) | 0.343 mg/g | [6] |
| Extraction Time (with Cellulase) | 25 minutes | 0.343 mg/g | [6] |
Analysis and Quantification: HPLC Protocol
High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is a common and reliable method for the simultaneous analysis and quantification of this compound and other related alkaloids in the extract[8][9].
-
Preparation of Standards and Samples:
-
Prepare a stock solution of this compound standard in methanol (e.g., 0.23 mg/mL)[6].
-
Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 1-9 ppm)[10].
-
Prepare the sample extract as described in the extraction protocols, ensuring the final concentration is within the linear range of the calibration curve.
-
-
Chromatographic Conditions:
-
The table below summarizes typical HPLC conditions used for the analysis of nuciferine and its derivatives.
-
| Parameter | Condition | Source |
| Column | C18 Column (e.g., ZORBAX SB-C18, 4.6 × 150 mm, 5 µm) | [6] |
| Mobile Phase | Methanol: 10mM Phosphate Buffer (85:15), pH 4 | [10] |
| Alternate Mobile Phase | Gradient of 0.1% triethylamine & 0.2% acetic acid (A) and acetonitrile (B) | [6] |
| Flow Rate | 1.0 mL/min | [9][10] |
| Detection Wavelength | 272 nm | [10] |
| Column Temperature | 30-35 °C | [9][11] |
| Injection Volume | 5-20 µL | [9] |
-
Data Analysis:
-
Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound using the calibration curve generated from the standards.
-
Biological Context: Inhibition of PI3K/AKT Signaling
Nuciferine has been identified as a potent anti-tumor agent that exerts its effects by modulating key cellular signaling pathways[3]. One of the primary mechanisms is the inhibition of the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers[12]. This compound, being a close structural analog, is presumed to share similar mechanisms of action.
Caption: Nuciferine inhibits the PI3K/AKT signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of the anti-tumor activity and mechanisms of nuciferine through a network pharmacology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of Experiments for Optimizing Ultrasound-Assisted Extraction of Bioactive Compounds from Plant-Based Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of ultrasound‐assisted extraction method for phytochemical compounds and antioxidant activities of sour jujube extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent advancement in ultrasound-assisted novel technologies for the extraction of bioactive compounds from herbal plants: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Processing tactics for low-cost production of pure nuciferine from lotus leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chemical fingerprinting and quantitative constituent analysis of Siwu decoction categorized formulae by UPLC-QTOF/MS/MS and HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. probiologists.com [probiologists.com]
Application Notes and Protocols for Microwave-Assisted Extraction of N-Methylnuciferine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient extraction of N-Methylnuciferine from plant materials, primarily sourced from Nelumbo nucifera (lotus), using Microwave-Assisted Extraction (MAE). MAE is a modern and efficient technique that utilizes microwave energy to accelerate the extraction of bioactive compounds, offering advantages such as reduced extraction time, lower solvent consumption, and higher extraction yields compared to conventional methods.[1]
Introduction to this compound and Microwave-Assisted Extraction (MAE)
This compound, an aporphine alkaloid found in Nelumbo nucifera, has garnered significant interest for its potential pharmacological activities.[2] Structurally related to apomorphine, it exhibits complex interactions with various neurotransmitter systems, including dopamine and serotonin receptors.[2] These interactions suggest its potential in the development of novel therapeutics.
Microwave-Assisted Extraction (MAE) is an advanced extraction technology that employs microwave energy to heat the solvent and plant matrix.[3][4] This process creates localized high pressure within the plant cells, leading to cell wall rupture and the enhanced release of intracellular target compounds into the solvent.[3] MAE offers a green and efficient alternative to traditional extraction methods like Soxhlet and maceration.[1]
Experimental Data and Optimization Parameters
The efficiency of MAE for this compound is influenced by several key parameters, including the choice of solvent, microwave power, extraction time, and the solid-to-liquid ratio. The following tables summarize quantitative data from various studies on the optimization of these parameters for the extraction of nuciferine and related alkaloids from Nelumbo nucifera.
Table 1: Optimization of MAE Parameters for Alkaloid Extraction from Lotus Plumule
| Parameter | Range Tested | Optimal Condition | Reference |
| Methanol Concentration | 50-70% | 65% | [1][5] |
| Microwave Power | 100-300 W | 200 W | [1][5] |
| Extraction Time | 120-300 s | 260 s | [1][5] |
Table 2: Ionic Liquid-Based MAE for Alkaloids from Lotus Leaf
| Parameter | Solvent | Optimal Condition | Key Finding | Reference |
| Solvent | 1.0M 1-hexyl-3-methylimidazolium bromide ([C6MIM]Br) | Not specified | Ionic liquid-based MAE showed higher efficiency (0.9-43.7% increase) and significantly shorter extraction time (2 minutes) compared to conventional methods. | [6] |
| Microwave Power | Not specified | 280 W | The combination of ionic liquids and microwave heating enhances extraction efficiency. | [6] |
| Extraction Time | Not specified | 2 min | Drastic reduction in extraction time compared to heat-reflux extraction (2 hours). | [6] |
Table 3: Comparison of Extraction Methods for Nuciferine
| Extraction Method | Extraction Yield/Efficiency | Purity | Reference |
| Ultrasound-Assisted Extraction (UAE) | 97.05% (extraction ratio) | Not specified | [7] |
| Microwave-Assisted Extraction (MAE) | Lower than UAE in this specific comparison | Not specified | [7] |
| Acid-Ethanol Extraction (AEE) | Lower than UAE in this specific comparison | Not specified | [7] |
| Enzyme-Assisted Extraction (EAE) | Lower than UAE in this specific comparison | Not specified | [7] |
| Ionic Liquid-Based MAE (ILMAE) | 20-50% improvement over conventional MAE | Not specified | [8] |
Note: The term "nuciferine" is commonly used in the literature to refer to this compound.
Detailed Experimental Protocols
The following protocols are based on optimized conditions reported in the literature for the MAE of this compound and related alkaloids from Nelumbo nucifera.
Protocol 1: MAE using Methanol
This protocol is adapted from studies on the extraction of bioactive alkaloids from lotus plumule.[1][5]
Materials and Equipment:
-
Dried and powdered plant material (Nelumbo nucifera leaves or plumules, 60-80 mesh)
-
Methanol (analytical grade)
-
Deionized water
-
Microwave extraction system (e.g., Multiwave 3000 Reaction System)
-
Centrifuge
-
Volumetric flasks
-
0.45 µm syringe filters
-
HPLC system for analysis
Procedure:
-
Sample Preparation: Weigh 0.1 g of the powdered plant material and place it into a microwave extraction vessel.
-
Solvent Addition: Add 2 mL of 65% (v/v) methanol in deionized water to the vessel.
-
Microwave Extraction:
-
Set the microwave power to 200 W.
-
Set the extraction time to 260 seconds.
-
Ensure the vessels are properly sealed and placed in the rotor.
-
Run the microwave extraction program.
-
-
Post-Extraction Processing:
-
Allow the vessels to cool to room temperature.
-
Centrifuge the resulting mixture to separate the supernatant from the solid residue.
-
Transfer 1 mL of the supernatant to a 2 mL volumetric flask and dilute to the mark with methanol.
-
Filter the diluted extract through a 0.45 µm syringe filter prior to HPLC analysis.
-
Protocol 2: Ionic Liquid-Based MAE (ILMAE)
This protocol is based on the use of ionic liquids as an efficient solvent for MAE of alkaloids from lotus leaves.[6][8]
Materials and Equipment:
-
Dried and powdered lotus leaf material
-
1-hexyl-3-methylimidazolium bromide ([C6MIM]Br)
-
Deionized water
-
Microwave extraction system
-
Analytical balance
-
Filtration apparatus
Procedure:
-
Solvent Preparation: Prepare a 1.0 M solution of [C6MIM]Br in deionized water.
-
Sample Preparation: Accurately weigh the powdered lotus leaf material. The solid-liquid ratio should be optimized, but a starting point can be derived from related studies.
-
Microwave Extraction:
-
Add the powdered sample and the ionic liquid solvent to the microwave vessel.
-
Set the microwave power to an optimized level (e.g., 280 W).
-
Set the extraction time to 2 minutes.
-
Initiate the microwave extraction process.
-
-
Post-Extraction Processing:
-
After cooling, separate the extract from the solid residue by filtration or centrifugation.
-
Further purification steps may be required to remove the ionic liquid and isolate the target alkaloids.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for MAE
References
- 1. Optimization of microwave-assisted extraction of bioactive alkaloids from lotus plumule using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuciferine - Wikipedia [en.wikipedia.org]
- 3. Optimization of the Microwave-Assisted Extraction Conditions for Phenolic Compounds from Date Seeds [mdpi.com]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Extractions and Purification of Nuciferine from Lotus Leaves | Advance Journal of Food Science and Technology | Full Text [maxwellsci.com]
- 8. Ionic liquid-based microwave-assisted extraction of phenolic alkaloids from the medicinal plant Nelumbo nucifera Gaertn - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of N-Methylnuciferine using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylnuciferine is a bioactive aporphine alkaloid found in the sacred lotus (Nelumbo nucifera). It is a derivative of nuciferine and shares a range of pharmacological properties, including potential anti-tumor and anti-inflammatory effects. The purification of this compound is a critical step for its further investigation in drug discovery and development. Column chromatography is a fundamental and widely used technique for the isolation and purification of natural products like this compound from complex plant extracts.[1] This document provides detailed application notes and protocols for the purification of this compound using column chromatography, intended for researchers, scientists, and professionals in the field of drug development.
Data Presentation
The following table summarizes the quantitative data for the isolation of this compound and related alkaloids from Nelumbo nucifera using chromatographic techniques. The yields are based on the initial dry weight of the plant material.
| Compound | Chromatographic Method | Yield (%) | Purity (%) | Reference |
| Nuciferine | Conventional and pH-zone-refining counter-current chromatography | 1.02 | >98 | [2] |
| N-nornuciferine | Conventional and pH-zone-refining counter-current chromatography | 0.12 | >98 | [2] |
| N-methylasimilobine * | Normal-phase silica gel, reversed-phase ODS, and HPLC | 0.0094 | Not Specified | [3] |
| Nuciferine | Normal-phase silica gel, reversed-phase ODS, and HPLC | 0.1028 | Not Specified | [3] |
| Nornuciferine | Normal-phase silica gel, reversed-phase ODS, and HPLC | 0.0821 | Not Specified | [3] |
| Nuciferine | Ultrasonic-assisted extraction, solid-phase extraction, liquid-liquid extraction, and crystallization | Not specified | >99.0 | [1] |
*N-methylasimilobine is an isomer of this compound, and its purification protocol is analogous.
Experimental Protocols
This section outlines the detailed methodologies for the extraction and purification of this compound from Nelumbo nucifera leaves.
Protocol 1: Extraction of Alkaloids from Nelumbo nucifera
This protocol describes the initial extraction of the crude alkaloid mixture from the plant material.
1. Materials and Reagents:
-
Dried and powdered leaves of Nelumbo nucifera
-
Methanol (analytical grade)
-
Ethyl acetate (EtOAc) (analytical grade)
-
3% Tartaric acid solution
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Chloroform (CHCl₃) (analytical grade)
-
Rotary evaporator
-
Filtration apparatus
2. Procedure:
-
The dried flower buds of N. nucifera are extracted with methanol under reflux to produce a methanol extract.[3]
-
The methanol extract is then partitioned between ethyl acetate (EtOAc) and a 3% aqueous tartaric acid solution.[3]
-
The acidic aqueous layer, which contains the protonated alkaloids, is collected.
-
The pH of the aqueous solution is adjusted to 9 with a saturated aqueous solution of Na2CO3.[3]
-
The basified aqueous solution is then extracted with chloroform (CHCl₃) to obtain a crude alkaloid fraction in the chloroform layer.[3]
-
The chloroform is evaporated under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.
Protocol 2: Purification of this compound by Column Chromatography
This protocol details the separation of this compound from the crude alkaloid extract using column chromatography. This is a generalized protocol that may require optimization based on the specific composition of the crude extract.
1. Materials and Reagents:
-
Crude alkaloid extract from Protocol 1
-
Silica gel (70-230 mesh) for column chromatography[1]
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Methanol (analytical grade)
-
Glass column for chromatography
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
2. Column Preparation:
-
A glass column is packed with silica gel using the wet slurry method. The silica gel is mixed with the initial mobile phase (e.g., hexane) to form a slurry, which is then poured into the column.
-
The column is allowed to settle, and the top of the silica gel bed is protected with a layer of sand.
3. Sample Loading:
-
The crude alkaloid extract is dissolved in a minimal amount of the initial mobile phase or a suitable solvent.
-
The dissolved sample is carefully loaded onto the top of the prepared column.
4. Elution:
-
The column is eluted with a gradient of increasing polarity. A common solvent system is a mixture of hexane and ethyl acetate, with the proportion of ethyl acetate gradually increasing. For more polar compounds, methanol can be added to the mobile phase.
-
A stepwise or linear gradient can be employed. For example:
-
100% Hexane
-
Hexane:Ethyl Acetate (9:1)
-
Hexane:Ethyl Acetate (8:2)
-
Hexane:Ethyl Acetate (1:1)
-
100% Ethyl Acetate
-
Ethyl Acetate:Methanol (9:1)
-
-
The flow rate should be maintained at a consistent level.
5. Fraction Collection and Analysis:
-
Fractions of the eluate are collected sequentially using a fraction collector.
-
The composition of each fraction is monitored by Thin Layer Chromatography (TLC).
-
Fractions containing the compound of interest (this compound) are identified by comparing their TLC profile with a standard, if available, and then pooled together.
-
The solvent from the pooled fractions is evaporated to yield the purified this compound.
6. Purity Assessment:
-
The purity of the isolated this compound can be determined by High-Performance Liquid Chromatography (HPLC). A C18 column with a mobile phase of acetonitrile and water (with additives like triethylamine and acetic acid) is often used for the analysis of these types of alkaloids.[1]
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway
This compound, being an analogue of nuciferine, is expected to modulate similar signaling pathways. Nuciferine has been shown to exert its anti-tumor effects by inhibiting the PI3K-AKT signaling pathway.
Caption: Inhibition of the PI3K/AKT signaling pathway by this compound.
References
- 1. Processing tactics for low-cost production of pure nuciferine from lotus leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Determination of Alkaloids in Lotus Flower (Flower Buds of Nelumbo nucifera) and Their Melanogenesis Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Methylnuciferine Standard Preparation in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylnuciferine is a prominent apomorphine alkaloid isolated from the leaves of the sacred lotus, Nelumbo nucifera. It has garnered significant interest within the scientific community for its potential therapeutic applications, including antipsychotic-like activities. This document provides detailed protocols for the preparation of this compound standards for use in various in vitro assays, ensuring accurate and reproducible experimental outcomes. The methodologies outlined are intended to guide researchers in pharmacology, drug discovery, and related fields.
Physicochemical Properties and Handling
This compound is a lipophilic compound. While specific solubility data can vary, it is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For in vitro studies involving cell cultures, it is crucial to use a solvent that is miscible with the culture medium and exhibits low cytotoxicity at the final working concentration.
Storage and Stability: this compound powder should be stored in a cool, dark, and dry place. Protect from light and moisture. Stock solutions in DMSO can be stored at -20°C for short-term use and at -80°C for long-term storage to minimize degradation. It is advisable to prepare fresh working solutions from the stock solution for each experiment.
Standard Preparation: Stock and Working Solutions
The following protocol outlines the preparation of a 10 mM stock solution of this compound in DMSO, which is a common starting point for most in vitro assays.
Materials
-
This compound (powder form, high purity)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Protocol for 10 mM Stock Solution
-
Tare the balance: Place a sterile microcentrifuge tube on the analytical balance and tare it.
-
Weigh this compound: Carefully weigh a precise amount of this compound powder (e.g., 1 mg) into the tared tube. Record the exact weight. The molecular weight of this compound is 295.38 g/mol .
-
Calculate DMSO volume: Use the following formula to determine the volume of DMSO required to achieve a 10 mM concentration:
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
For 1 mg of this compound: Volume (µL) = (0.001 g / 295.38 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 338.5 µL
-
Dissolution: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex: Vortex the solution thoroughly until the powder is completely dissolved. A brief sonication in a water bath can aid in dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium or assay buffer. It is critical to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.5% v/v) to prevent solvent-induced cytotoxicity.[1][2]
Example: Preparing a 10 µM working solution in cell culture medium
-
Perform a serial dilution of the 10 mM stock solution. For instance, dilute the 10 mM stock 1:100 in culture medium to get a 100 µM intermediate solution.
-
Further dilute the 100 µM intermediate solution 1:10 in culture medium to obtain the final 10 µM working solution. The final DMSO concentration in this example would be 0.1%.
Quantitative Data Summary
The effective concentration of this compound can vary significantly depending on the assay and cell type. The following table summarizes reported inhibitory concentrations (IC50) for a closely related indole alkaloid, geissoschizine methyl ether (GM), at various serotonin receptors, which can serve as a starting point for range-finding studies with this compound.[3]
| Target Receptor | Assay Type | Reported IC50 (µM) for GM |
| 5-HT1A | Radioligand Binding | 0.904 |
| 5-HT2A | Radioligand Binding | 0.197 |
| 5-HT2B | Radioligand Binding | 0.191 |
| 5-HT2C | Radioligand Binding | 1.480 |
| 5-HT7 | Radioligand Binding | 0.034 |
Experimental Protocols
Protocol 1: Serotonin 5-HT2A Receptor Binding Assay
This protocol is adapted from standard radioligand binding assay procedures and is designed to determine the binding affinity of this compound to the 5-HT2A receptor.[3][4][5]
Materials:
-
Cell membranes expressing human 5-HT2A receptors
-
[3H]Ketanserin (radioligand)
-
Mianserin (for non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
This compound working solutions (e.g., 0.1 nM to 100 µM)
-
96-well microplates
-
Scintillation fluid and microplate scintillation counter
Procedure:
-
Prepare dilutions: Prepare serial dilutions of this compound in the assay buffer.
-
Assay setup (in triplicate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]Ketanserin solution, and 100 µL of the membrane preparation.
-
Non-specific Binding: Add 50 µL of Mianserin solution (e.g., 10 µM final concentration), 50 µL of [3H]Ketanserin solution, and 100 µL of the membrane preparation.
-
Compound Wells: Add 50 µL of this compound working solution, 50 µL of [3H]Ketanserin solution, and 100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filter mat in a scintillation vial with scintillation fluid, or directly in a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound by performing a non-linear regression analysis of the competition binding data.
Protocol 2: PI3K/Akt/mTOR Pathway Activation Assay (Western Blot)
This protocol is designed to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway.[6][7][8][9]
Materials:
-
Cancer cell line known to have an active PI3K/Akt/mTOR pathway (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound working solutions
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blot equipment
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO). Incubate for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash again and add the chemiluminescent substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Compare the treated groups to the vehicle control.
Visualizations
Workflow for this compound Standard Preparation
Caption: Workflow for preparing this compound stock and working solutions.
This compound and the PI3K/Akt/mTOR Signaling Pathway
Caption: Potential inhibitory action of this compound on the PI3K/Akt/mTOR pathway.
Logical Flow of a Competitive Binding Assay
Caption: Logical workflow of an in vitro competitive radioligand binding assay.
References
- 1. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 2. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin Receptor Binding Characteristics of Geissoschizine Methyl Ether, an Indole Alkaloid in Uncaria Hook - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 6. probiologists.com [probiologists.com]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacological inhibition of the PI3K/PTEN/Akt and mTOR signalling pathways limits follicle activation induced by ovarian cryopreservation and in vitro culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. probiologists.com [probiologists.com]
Application Notes and Protocols for In Vitro Cell-Based Assays of N-Methylnuciferine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylnuciferine, an aporphine alkaloid found in the sacred lotus (Nelumbo nucifera), has garnered significant interest for its diverse pharmacological activities. Preclinical studies suggest its potential as a therapeutic agent due to its interactions with key cellular signaling pathways. These application notes provide detailed protocols for in vitro cell-based assays to characterize the bioactivity of this compound, focusing on its effects on dopamine and serotonin receptors, as well as its anti-inflammatory and anti-cancer properties. For the purposes of these protocols, "Nuciferine" is considered synonymous with "this compound," reflecting their common usage in scientific literature.
Data Presentation: Quantitative Activity of Nuciferine Analogs
The following table summarizes the inhibitory concentrations (IC50) of Nuciferine-related alkaloids from Nelumbo nucifera at dopamine and serotonin receptors. This data highlights the structure-activity relationship, indicating the importance of the methyl group on the nitrogen atom of the aporphine backbone for receptor antagonism.[1][2]
| Compound | Target Receptor | Assay Type | IC50 Value (µM) | Cell Line |
| O-nornuciferine | Dopamine D1 | Antagonist Activity | 2.09 ± 0.65 | HEK293 |
| O-nornuciferine | Dopamine D2 | Antagonist Activity | 1.14 ± 0.10 | HEK293 |
| O-nornuciferine | Serotonin 5-HT2A | Antagonist Activity | ~20 | HEK293 |
| N-nornuciferine | Dopamine D1 | Antagonist Activity | Moderately active | HEK293 |
| N-nornuciferine | Dopamine D2 | Antagonist Activity | Inactive | HEK293 |
| N-nornuciferine | Serotonin 5-HT2A | Antagonist Activity | Inactive | HEK293 |
Section 1: Dopamine D2 Receptor Antagonist Activity
Signaling Pathway
Dopamine D2 receptors (D2R) are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Activation of D2R by an agonist like dopamine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist, such as this compound, will block the action of the agonist, thereby restoring cAMP levels.
Experimental Workflow: cAMP Assay
Protocol: Dopamine D2 Receptor Antagonist cAMP Assay
This protocol is designed to measure the ability of this compound to antagonize the effects of a D2 receptor agonist on intracellular cAMP levels in CHO-K1 cells stably expressing the human dopamine D2 receptor.
Materials:
-
CHO-K1 cells stably expressing human dopamine D2 receptors
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements
-
This compound
-
Dopamine D2 receptor agonist (e.g., Quinpirole)
-
Forskolin
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the D2 receptor-expressing CHO-K1 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer. Prepare a solution of the D2 agonist (e.g., quinpirole) at a concentration that elicits a sub-maximal response (e.g., EC80). Prepare a solution of forskolin (e.g., 10 µM) to stimulate adenylyl cyclase.
-
Antagonist Pre-incubation: Remove the culture medium and wash the cells once with PBS. Add the this compound dilutions to the respective wells and pre-incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add the D2 agonist and forskolin solution to the wells.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve and calculate the IC50 value.
Section 2: Serotonin 5-HT2A Receptor Antagonist Activity
Signaling Pathway
Serotonin 5-HT2A receptors are Gq/11-coupled GPCRs. Agonist binding activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. An antagonist like this compound will block this agonist-induced increase in intracellular calcium.
Experimental Workflow: Calcium Flux Assay
Protocol: 5-HT2A Receptor Calcium Flux Assay
This protocol measures the ability of this compound to inhibit the increase in intracellular calcium induced by a 5-HT2A receptor agonist in HEK293 cells stably expressing the human 5-HT2A receptor.[3][4]
Materials:
-
HEK293 cells stably expressing human 5-HT2A receptors
-
Cell culture medium (e.g., DMEM) with appropriate supplements
-
This compound
-
Serotonin (5-HT) or a specific 5-HT2A agonist
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Probenecid (to prevent dye leakage)
-
96-well black-walled, clear-bottom cell culture plates
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Seeding: Seed HEK293 cells into a 96-well plate and incubate overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 1-hour incubation at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and a solution of the 5-HT2A agonist.
-
Baseline Measurement: Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Compound Addition and Measurement: Inject the this compound dilutions into the wells and incubate for a short period. Then, inject the 5-HT2A agonist and immediately begin measuring the fluorescence intensity over time to capture the calcium flux.
-
Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Calculate the peak fluorescence response for each well. Plot the response against the log concentration of this compound to determine the IC50 value.
Section 3: Anti-Inflammatory Activity
Signaling Pathway
A key pathway in inflammation is the activation of Nuclear Factor-kappa B (NF-κB). In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound's anti-inflammatory activity may involve the inhibition of this pathway.
Protocol: NF-κB Activation Assay (Immunofluorescence)
This protocol describes a method to quantify the nuclear translocation of NF-κB in macrophage-like cells (e.g., RAW 264.7) in response to an inflammatory stimulus, and the inhibitory effect of this compound.[5][6][7][8]
Materials:
-
RAW 264.7 macrophage cells
-
Cell culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
96-well imaging plates
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Primary antibody against NF-κB p65 subunit
-
Fluorescently-labeled secondary antibody
-
DAPI (nuclear stain)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well imaging plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Then, stimulate with LPS (e.g., 100 ng/mL) for 30-60 minutes.
-
Fixation and Permeabilization: Fix the cells with 4% PFA, then permeabilize with 0.1% Triton X-100.
-
Blocking and Staining: Block non-specific binding with BSA. Incubate with the primary antibody against NF-κB p65, followed by the fluorescently-labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the fluorescence intensity of NF-κB in the nucleus and cytoplasm to determine the nuclear-to-cytoplasmic ratio. A decrease in this ratio in this compound-treated cells compared to LPS-only treated cells indicates inhibition of NF-κB translocation.
Section 4: Anti-Cancer Activity
Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical regulator of cell proliferation, survival, and growth. Its dysregulation is a hallmark of many cancers. Nuciferine has been shown to inhibit this pathway, leading to anti-tumor effects.[9][10][11][12]
Protocol: Western Blot Analysis of PI3K/AKT Pathway
This protocol is for detecting the phosphorylation status of key proteins in the PI3K/AKT pathway, such as AKT, to assess the inhibitory effect of this compound.[13][14][15][16][17]
Materials:
-
Cancer cell line (e.g., a human neuroblastoma or colorectal cancer cell line)
-
Cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Culture cancer cells to 70-80% confluency and treat with various concentrations of this compound for the desired time. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total AKT and a loading control like β-actin to normalize the data.
-
Data Analysis: Quantify the band intensities. A decrease in the ratio of phosphorylated AKT to total AKT in this compound-treated cells indicates inhibition of the PI3K/AKT pathway.
References
- 1. Discovery of eight alkaloids with D1 and D2 antagonist activity in leaves of Nelumbo nucifera Gaertn. Using FLIPR assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. innoprot.com [innoprot.com]
- 4. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of NF-κB Activation in TLR-Activated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 7. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. probiologists.com [probiologists.com]
- 10. probiologists.com [probiologists.com]
- 11. probiologists.com [probiologists.com]
- 12. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Probing the Antipsychotic Potential of N-Methylnuciferine: Application Notes and Protocols for Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing established animal models for investigating the antipsychotic effects of N-Methylnuciferine, an alkaloid found in the lotus plant (Nelumbo nucifera). The protocols detailed herein are designed to assess the compound's efficacy in models mimicking positive, negative, and cognitive symptoms of psychosis, offering a robust framework for preclinical drug development.
Introduction to this compound's Antipsychotic Profile
This compound (also referred to as nuciferine in scientific literature) has emerged as a promising psychoactive compound with a pharmacological profile akin to atypical antipsychotic drugs.[1][2] Its mechanism of action involves modulation of key neurotransmitter systems implicated in the pathophysiology of psychosis, primarily the dopaminergic and serotonergic pathways. Understanding its interaction with these systems is crucial for elucidating its therapeutic potential.
Key Pharmacological Characteristics:
-
Dopamine D2 Receptor Partial Agonism: this compound acts as a partial agonist at dopamine D2 receptors.[3] This is a hallmark of several atypical antipsychotics, which is thought to contribute to their efficacy with a lower risk of extrapyramidal side effects compared to typical antipsychotics.
-
Serotonin Receptor Antagonism: The compound exhibits antagonist activity at various serotonin receptors, including 5-HT2A, 5-HT2B, and 5-HT2C.[3] Blockade of 5-HT2A receptors, in particular, is a key mechanism of atypical antipsychotics, believed to be responsible for their efficacy against negative symptoms and a lower propensity to induce motor side effects.
-
Inverse Agonism at 5-HT7 Receptors: this compound also acts as an inverse agonist at 5-HT7 receptors, a target that is increasingly being investigated for its role in cognition and mood regulation.[3]
Quantitative Data: Receptor Binding Affinity and In Vivo Efficacy
The following tables summarize the receptor binding affinities of this compound and its demonstrated efficacy in a key preclinical model of psychosis.
Table 1: Receptor Binding Profile of this compound
| Receptor Subtype | Binding Affinity (Kᵢ in nM) | Functional Activity |
| Dopamine Receptors | ||
| D₂ | 64 (EC₅₀) | Partial Agonist |
| D₄ | - | Agonist |
| D₅ | - | Partial Agonist |
| Serotonin Receptors | ||
| 5-HT₁ₐ | - | Agonist |
| 5-HT₂ₐ | 131 (IC₅₀) | Antagonist |
| 5-HT₂ₙ | - | Antagonist |
| 5-HT₂ₒ | 131 (IC₅₀) | Antagonist |
| 5-HT₆ | - | Partial Agonist |
| 5-HT₇ | 150 (EC₅₀) | Inverse Agonist |
| Other | ||
| Dopamine Transporter (DAT) | - | Inhibitor |
Data sourced from Farrell et al., 2016.[2][3] Note: Some values are presented as EC₅₀ or IC₅₀, which represent the concentration for 50% maximal effect or inhibition, respectively, and are indicative of potency.
Table 2: In Vivo Efficacy of this compound in the PCP-Induced Hyperlocomotion Model
| Treatment Group | Dose (mg/kg) | Cumulative Distance Traveled (min 45-60) | % Reduction in Hyperlocomotion |
| Vehicle + PCP | 6.0 | 100% (baseline) | - |
| This compound + PCP | 3.0 | Not significantly different from PCP | - |
| This compound + PCP | 10.0 | Significantly reduced vs. PCP | Statistically significant |
Data adapted from Farrell et al., 2016.[2] This model mimics the positive symptoms of psychosis.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow for evaluating this compound and the key signaling pathways it modulates.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for conducting key behavioral assays to evaluate the antipsychotic-like effects of this compound.
MK-801-Induced Hyperlocomotion and Prepulse Inhibition Deficits
This model is widely used to screen for antipsychotic potential, as the NMDA receptor antagonist MK-801 induces a hyperdopaminergic state, leading to hyperlocomotion (a model for positive symptoms) and deficits in sensorimotor gating (prepulse inhibition), which are observed in schizophrenia.[4][5]
Materials:
-
This compound
-
MK-801 (Dizocilpine)
-
Saline solution (0.9% NaCl)
-
Rodents (mice or rats)
-
Open field apparatus
-
Prepulse inhibition (PPI) apparatus with a startle chamber
-
Syringes and needles for intraperitoneal (i.p.) injections
Procedure:
-
Animal Habituation: Acclimate animals to the testing room for at least 1 hour before the experiment.
-
This compound Administration: Administer this compound (e.g., 3 and 10 mg/kg, i.p.) or vehicle to different groups of animals.[2]
-
Pre-treatment Interval: Allow a pre-treatment period of 30 minutes.
-
MK-801 Administration: Administer MK-801 (e.g., 0.1-0.3 mg/kg, i.p.) or saline to the respective groups.[4]
-
Behavioral Testing: 30 minutes after MK-801 injection, proceed with one of the following tests:
-
Open Field Test (for Hyperlocomotion):
-
Place the animal in the center of the open field arena.
-
Record locomotor activity (total distance traveled, time spent in the center vs. periphery) for a duration of 30-60 minutes using an automated tracking system.
-
Data Analysis: Compare the total distance traveled between the vehicle+MK-801 group and the this compound+MK-801 groups using ANOVA followed by post-hoc tests. A significant reduction in distance traveled by the this compound treated group indicates a potential antipsychotic effect.
-
-
Prepulse Inhibition (PPI) Test (for Sensorimotor Gating):
-
Place the animal in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65 dB).
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms).
-
Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 75, 80, or 85 dB for 20 ms) presented 100 ms before the strong pulse.
-
No-stimulus trials: Background noise only.
-
-
Record the startle response (amplitude of the whole-body flinch) for each trial.
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 * [(startle response on pulse-alone trials - startle response on prepulse-pulse trials) / startle response on pulse-alone trials]. Compare the %PPI between the vehicle+MK-801 group and the this compound+MK-801 groups using ANOVA. A significant rescue of the MK-801-induced PPI deficit by this compound suggests antipsychotic-like activity.
-
-
Apomorphine-Induced Stereotypy
Apomorphine, a non-selective dopamine receptor agonist, induces stereotyped behaviors (e.g., sniffing, licking, gnawing) in rodents, which is a classic model for the positive symptoms of psychosis.[6]
Materials:
-
This compound
-
Apomorphine hydrochloride
-
Saline solution (0.9% NaCl)
-
Rodents (rats are commonly used)
-
Observation cages
-
Stopwatch
Procedure:
-
Animal Habituation: Acclimate animals to the observation cages for 30 minutes prior to the experiment.
-
This compound Administration: Administer this compound (at various doses) or vehicle (i.p.) to different groups of animals.
-
Pre-treatment Interval: Allow a pre-treatment period of 30-60 minutes.
-
Apomorphine Administration: Administer apomorphine (e.g., 0.5-1.5 mg/kg, subcutaneously) to induce stereotypy.
-
Behavioral Observation: Immediately after apomorphine injection, observe the animals for stereotyped behaviors for a period of 60 minutes. Score the intensity of stereotypy at regular intervals (e.g., every 5 minutes) using a standardized rating scale.
-
Example Rating Scale:
-
0: Asleep or stationary
-
1: Active, but no stereotyped behavior
-
2: Intermittent sniffing or head movements
-
3: Continuous sniffing, head movements, and licking
-
4: Intense, continuous stereotyped behaviors, including gnawing of the cage
-
-
-
Data Analysis: Calculate the total stereotypy score for each animal over the observation period. Compare the mean total scores between the vehicle+apomorphine group and the this compound+apomorphine groups using ANOVA followed by post-hoc tests. A significant reduction in stereotypy scores by this compound indicates potential D2 receptor blocking activity and antipsychotic-like effects.
Social Interaction Test
Deficits in social interaction are a core feature of the negative symptoms of schizophrenia. This test assesses the willingness of a rodent to interact with an unfamiliar conspecific.
Materials:
-
This compound
-
MK-801 (optional, to induce social withdrawal)
-
Saline solution (0.9% NaCl)
-
Rodents (mice are commonly used)
-
Three-chamber social interaction apparatus
-
Unfamiliar stimulus mouse (same sex and age)
Procedure:
-
Animal Habituation: Acclimate the test mouse to the three-chamber apparatus for a 10-minute habituation period, allowing free exploration of all three chambers.
-
Sociability Phase:
-
Place an unfamiliar "stranger" mouse in a small wire cage in one of the side chambers. Place an empty wire cage in the other side chamber.
-
Place the test mouse in the center chamber and allow it to explore all three chambers for 10 minutes.
-
Record the time spent in each chamber and the time spent sniffing each wire cage using an automated tracking system.
-
-
Social Novelty Phase (Optional):
-
Introduce a second, "novel" stranger mouse into the previously empty wire cage.
-
Record the exploratory behavior of the test mouse for another 10 minutes.
-
-
Drug Treatment Protocol: To test the effect of this compound on baseline social behavior or on MK-801-induced social deficits, administer the drugs as described in Protocol 4.1 before the habituation phase.
-
Data Analysis:
-
Sociability: Compare the time spent in the chamber with the stranger mouse versus the chamber with the empty cage. A healthy mouse will spend significantly more time with the stranger.
-
Social Novelty: Compare the time spent sniffing the novel stranger versus the familiar stranger. A healthy mouse will show a preference for the novel mouse.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to compare these preferences across treatment groups. An improvement in sociability or social novelty preference in the this compound-treated group (especially in a model of social withdrawal) would suggest efficacy against negative symptoms.
-
Conclusion
The protocols and data presented provide a comprehensive framework for the preclinical evaluation of this compound's antipsychotic properties. By utilizing these established animal models and behavioral assays, researchers can systematically investigate the compound's efficacy in mitigating behaviors relevant to the positive, negative, and cognitive domains of psychosis. The unique pharmacological profile of this compound, particularly its dual action as a D2 partial agonist and 5-HT2A antagonist, warrants further investigation as a potential novel therapeutic for psychotic disorders.
References
- 1. In Vitro and In Vivo Characterization of the Alkaloid Nuciferine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Characterization of the Alkaloid Nuciferine | PLOS One [journals.plos.org]
- 3. In Vitro and In Vivo Characterization of the Alkaloid Nuciferine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]
- 5. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Methylnuciferine Administration in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction:
N-Methylnuciferine, an active alkaloid found in the leaves of Nelumbo nucifera (the sacred lotus), has garnered significant interest for its potential psychotropic and therapeutic effects. Preclinical research, primarily in rodent models, suggests a complex pharmacological profile with interactions at multiple neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. These interactions translate into a range of behavioral outcomes, including antipsychotic-like, anxiolytic, and sedative-hypnotic effects.
This document provides a comprehensive overview of the administration of this compound and its parent compound, nuciferine, in rodent behavioral studies. It is designed to serve as a practical guide for researchers, offering detailed protocols for key behavioral assays, a summary of quantitative data from published studies, and visualizations of relevant signaling pathways and experimental workflows. While much of the available literature focuses on nuciferine, its structural and pharmacological similarity to this compound makes this data highly relevant for study design and interpretation.
Application Notes
Nuciferine and its derivatives have shown a distinct pharmacological profile, acting as an antagonist at 5-HT2A, 5-HT2C, and 5-HT2B receptors, an inverse agonist at the 5-HT7 receptor, a partial agonist at D2, D5, and 5-HT6 receptors, and an agonist at 5-HT1A and D4 receptors.[1][2][3][4] It also inhibits the dopamine transporter.[1][2][3][4] This polypharmacology underlies its observed behavioral effects in rodents.
Key Behavioral Effects:
-
Antipsychotic-like Activity: Nuciferine has been shown to inhibit behaviors in rodent models that are predictive of antipsychotic efficacy in humans. This includes the inhibition of phencyclidine (PCP)-induced hyperlocomotion and the rescue of PCP-induced deficits in prepulse inhibition (PPI), a measure of sensorimotor gating that is disrupted in schizophrenia.[2][3][4] It also blocks the head-twitch response induced by 5-HT2A agonists, a common screening test for antipsychotic potential.[2][3]
-
Anxiolytic and Sedative-Hypnotic Effects: Studies have demonstrated that nuciferine can reduce anxiety-like behaviors in rodents.[5] Furthermore, it has been shown to have sedative and hypnotic effects, attenuating locomotor activity and prolonging pentobarbital-induced sleep duration in a dose-dependent manner.[5][6] These effects are thought to be mediated, at least in part, through the serotonergic system.[5][7]
-
Modulation of Locomotor Activity: The effect of nuciferine on locomotor activity is complex and appears to be context-dependent. While it can decrease spontaneous locomotor activity, it has also been reported to enhance amphetamine-induced hyperlocomotion.[2][3][4]
Considerations for Administration:
-
Route of Administration: The most common routes of administration in rodent studies are intraperitoneal (i.p.) and subcutaneous (s.c.) injections.[8][9][10][11] Oral gavage is also a viable option. The choice of route will depend on the desired pharmacokinetic profile and the specific experimental design.
-
Vehicle: Nuciferine is often dissolved in a vehicle such as saline with a small amount of acid (e.g., lactic acid or tartaric acid) to aid solubility, or in a mixture of saline, ethanol, and a surfactant like Tween 80. It is crucial to administer a vehicle-only control group to account for any effects of the vehicle itself.
-
Dosage: Effective doses in rodent behavioral studies typically range from 1 to 30 mg/kg.[3][5] Dose-response studies are recommended to determine the optimal dose for a specific behavioral endpoint.
Quantitative Data Summary
The following tables summarize the quantitative data on the pharmacological and behavioral effects of nuciferine in rodents.
Table 1: In Vitro Receptor Binding and Functional Activity of Nuciferine
| Receptor/Transporter | Assay Type | Species | Value | Reference |
| Dopamine D2 | Partial Agonist (EC50) | Human | 64 nM | [3][4] |
| Dopamine D2 | Partial Agonist (Emax) | Human | 67% of dopamine | [3][4] |
| Dopamine D4 | Agonist (EC50) | Human | 2 µM | [3] |
| Dopamine D5 | Partial Agonist (EC50) | Human | 2.6 µM | [3] |
| Serotonin 5-HT1A | Agonist (EC50) | Human | 3.2 µM | [3] |
| Serotonin 5-HT2A | Antagonist (IC50) | Human | 478 nM | [3][4] |
| Serotonin 5-HT2B | Antagonist (IC50) | Human | 1 µM | [3] |
| Serotonin 5-HT2C | Antagonist (IC50) | Human | 131 nM | [3][4] |
| Serotonin 5-HT6 | Partial Agonist (EC50) | Human | 700 nM | [3][4] |
| Serotonin 5-HT7 | Inverse Agonist (EC50) | Human | 150 nM | [3][4] |
| Dopamine Transporter (DAT) | Inhibition (Ki) | Human | 4.3 µM | [3] |
Table 2: In Vivo Behavioral Effects of Nuciferine in Rodents
| Behavioral Test | Species | Dose Range (mg/kg) | Route | Key Findings | Reference |
| DOI-induced Head-Twitch Response | Mouse | 1, 3, 10 | i.p. | 3 and 10 mg/kg significantly decreased head-twitches. | [3] |
| PCP-induced Hyperlocomotion | Mouse | 1, 3, 10 | i.p. | 10 mg/kg significantly inhibited PCP-induced hyperlocomotion. | [3] |
| Prepulse Inhibition (PCP-induced deficit) | Mouse | 1, 3, 10 | i.p. | 3 and 10 mg/kg rescued PCP-induced disruption of PPI. | [3] |
| Locomotor Activity | Mouse | 10, 20, 30 | i.p. | Dose-dependently attenuated locomotor activity. | [5][6] |
| Pentobarbital-induced Sleep | Mouse | 10, 20, 30 | i.p. | Dose-dependently extended sleep duration. | [5][6] |
| EEG-based Sleep Analysis | Rat | 15, 30 | i.p. | Increased total and NREM sleep time. | [5] |
Experimental Protocols
Locomotor Activity Test
Objective: To assess the effect of this compound on spontaneous locomotor activity in an open field.
Materials:
-
Open field apparatus (e.g., 40 x 40 x 40 cm box) equipped with automated photobeam detection or video tracking software.
-
This compound solution.
-
Vehicle solution.
-
Syringes and needles for administration.
-
Rodents (mice or rats).
Procedure:
-
Habituate the animals to the testing room for at least 60 minutes before the experiment.
-
Administer this compound or vehicle to the animals via the chosen route (e.g., i.p.).
-
After a predetermined pretreatment time (e.g., 30 minutes), place each animal individually into the center of the open field apparatus.
-
Record locomotor activity for a set duration (e.g., 30-60 minutes). Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).
-
Between each trial, thoroughly clean the apparatus with 70% ethanol to eliminate olfactory cues.
Elevated Plus Maze (EPM) Test
Objective: To evaluate the anxiolytic or anxiogenic effects of this compound.[12][13][14][15][16]
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor).
-
Video camera and tracking software.
-
This compound solution.
-
Vehicle solution.
-
Syringes and needles.
-
Rodents (typically rats).
Procedure:
-
Acclimate the animals to the testing room for at least 60 minutes prior to testing.
-
Administer this compound or vehicle.
-
After the appropriate pretreatment time, place the animal in the center of the maze, facing an open arm.
-
Allow the animal to freely explore the maze for a 5-minute session.
-
Record the time spent in the open arms and closed arms, as well as the number of entries into each arm type.
-
An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.
-
Clean the maze thoroughly between animals.
Prepulse Inhibition (PPI) Test
Objective: To assess sensorimotor gating, a process often disrupted in psychiatric disorders, and the ability of this compound to reverse deficits.
Materials:
-
Acoustic startle response system with a prepulse capability.
-
This compound solution.
-
Vehicle solution.
-
A psychotomimetic agent to induce PPI deficits (e.g., phencyclidine - PCP).
-
Syringes and needles.
-
Rodents (mice or rats).
Procedure:
-
Habituate the animals to the testing room.
-
On the test day, place each animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise.
-
The test session consists of a series of trials:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented to elicit a startle response.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (prepulse, e.g., 74-82 dB) is presented shortly before the startling pulse (e.g., 100 ms).
-
No-stimulus trials: Only background noise is presented to measure baseline movement.
-
-
To test the antipsychotic-like effects, a PPI deficit is first induced by administering a drug like PCP. This compound is then administered to assess its ability to restore normal PPI.
-
The percentage of PPI is calculated as: [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100.
Mandatory Visualizations
Caption: this compound's complex receptor interaction profile.
Caption: General workflow for a rodent behavioral experiment.
References
- 1. Nuciferine - Wikipedia [en.wikipedia.org]
- 2. In Vitro and In Vivo Characterization of the Alkaloid Nuciferine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Characterization of the Alkaloid Nuciferine | PLOS One [journals.plos.org]
- 4. In Vitro and In Vivo Characterization of the Alkaloid Nuciferine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Sedative and hypnotic effects of nuciferine: enhancing rodent sleep via serotonergic system modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sedative and hypnotic effects of nuciferine: enhancing rodent sleep via serotonergic system modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Manual Restraint and Common Compound Administration Routes in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 10. fvtm.stafpu.bu.edu.eg [fvtm.stafpu.bu.edu.eg]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 13. Elevated plus maze protocol [protocols.io]
- 14. mmpc.org [mmpc.org]
- 15. researchgate.net [researchgate.net]
- 16. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Measuring N-Methylnuciferine Concentration in Plasma and Brain Tissue: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylnuciferine, scientifically known as nuciferine, is a primary bioactive aporphine alkaloid found in the leaves of the lotus plant (Nelumbo nucifera). It has garnered significant interest in the scientific community for its potential therapeutic applications, including anti-hyperlipidemia, anti-obesity, and neuroprotective effects. Accurate quantification of nuciferine and its metabolites in biological matrices is crucial for pharmacokinetic studies, understanding its mechanism of action, and advancing its development as a potential therapeutic agent.
This document provides detailed protocols for the extraction and quantification of nuciferine and its major metabolite, N-nornuciferine, in plasma and brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Additionally, it summarizes key pharmacokinetic data and visualizes the experimental workflow and relevant signaling pathways.
Data Presentation
Pharmacokinetic Parameters of Nuciferine and N-Nornuciferine in Rats
The following tables summarize the pharmacokinetic parameters of nuciferine (NF) and its metabolite, N-nornuciferine (N-NF), in Sprague-Dawley rats following oral (p.o.) and intravenous (i.v.) administration.
Table 1: Pharmacokinetic Parameters in Rat Plasma [1][2][3]
| Parameter | Nuciferine (NF) | N-Nornuciferine (N-NF) | Administration Route & Dose |
| Cmax (µg/mL) | 1.71 | 0.57 | 50 mg/kg (p.o.) |
| Tmax (h) | 0.9 | 1.65 | 50 mg/kg (p.o.) |
| t½ (h) | 2.09 | 3.84 | 10 mg/kg (i.v.) |
| Bioavailability (%) | 58.13 | 79.91 | 10 mg/kg (i.v.) vs. 50 mg/kg (p.o.) |
Table 2: Pharmacokinetic Parameters in Rat Brain [1][2][3]
| Parameter | Nuciferine (NF) | N-Nornuciferine (N-NF) | Administration Route & Dose |
| Cmax (µg/mL) | 0.32 | 0.16 | 20 mg/kg (i.v.) |
| Tmax (h) | 0.89 | 1.22 | 20 mg/kg (i.v.) |
| t½ (h) | 1.24 | 1.39 | 20 mg/kg (i.v.) |
| Vd (L/kg) | 19.78 | 16.17 | 20 mg/kg (i.v.) |
Experimental Protocols
Quantification of Nuciferine and N-Nornuciferine by LC-MS/MS
This protocol outlines a sensitive and selective method for the simultaneous determination of nuciferine and N-nornuciferine in biological matrices using a UPLC-MS/MS system.
1.1. Sample Preparation
1.1.1. Plasma Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples to room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of internal standard (IS) working solution (e.g., berberrubine at 0.25 µg/mL in methanol).
-
Add 150 µL of acetonitrile-methanol (9:1, v/v) to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,900 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Inject 2 µL of the supernatant into the UPLC-MS/MS system.
1.1.2. Brain Tissue Sample Preparation (Homogenization and Extraction) [3]
-
Accurately weigh approximately 50 mg of frozen brain tissue and place it in a 1.5 mL polypropylene tube.[3]
-
Add 200 µL of a cold acetonitrile-methanol solution (9:1, v/v) containing the internal standard (e.g., 50 ng/mL berberrubine).[3]
-
Store the mixture at -80°C for 20 minutes to embrittle the tissue.[3]
-
Homogenize the tissue using a tissue grinder for 2 minutes.[3]
-
Centrifuge the homogenate at 14,900 x g for 15 minutes at 4°C.[3]
-
Transfer the supernatant to a clean vial for analysis.[3]
-
Inject 2 µL of the supernatant into the UPLC-MS/MS system.[3]
1.2. LC-MS/MS Conditions [3]
-
Chromatographic System: UPLC system
-
Column: UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm) maintained at 40°C.[3]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min[3]
-
Injection Volume: 2 µL[3]
-
Gradient Elution:
-
0-1.5 min: 30% to 60% B
-
1.5-2.0 min: 60% to 95% B
-
2.0-2.5 min: Hold at 95% B
-
2.5-2.6 min: 95% to 30% B
-
2.6-3.0 min: Hold at 30% B
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Ion Source Parameters:
-
Capillary Voltage: 2.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 1000 L/h
-
Cone Gas Flow: 50 L/h
-
-
MRM Transitions:
-
Nuciferine: m/z 296.0 → 265.1[3]
-
N-Nornuciferine: The precursor ion ([M+H]+) for N-nornuciferine is m/z 282.1. The product ion would be determined by infusing a standard solution and performing a product ion scan to identify the most abundant and stable fragment, which is likely to be around m/z 251.1 due to the loss of the methoxy group.
-
Internal Standard (Berberrubine): m/z 322.0 → 307.0[3]
-
1.3. Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, and stability.
Visualizations
Experimental Workflow
Nuciferine Signaling Pathways
Nuciferine has been shown to modulate several key signaling pathways involved in cellular metabolism, proliferation, and inflammation.
References
- 1. Nuciferine Ameliorates Nonesterified Fatty Acid-Induced Bovine Mammary Epithelial Cell Lipid Accumulation, Apoptosis, and Impaired Migration via Activating LKB1/AMPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-Methylnuciferine Extraction & Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction and purification of N-methylnuciferine from plant sources, primarily Nelumbo nucifera (lotus).
Frequently Asked Questions (FAQs)
Q1: What are the most effective solvents for extracting this compound?
Q2: How does pH influence the extraction of this compound?
A2: As an alkaloid, this compound's solubility is pH-dependent.[5] Acidic aqueous solutions (e.g., 1% HCl, pH 1-4) can be used to extract it in its salt form, which is soluble in water.[1][3] Conversely, adjusting the pH of an extract to a basic range (e.g., pH 8-12) with a base like ammonia or sodium carbonate will cause the free base form to precipitate, which is less soluble in water and can be extracted with a non-polar organic solvent.[3][5][6] This principle is fundamental to acid-base extraction and purification techniques.
Q3: What is the role of temperature in the extraction process?
Q4: What are the common methods for purifying a crude this compound extract?
A4: Several methods are employed for purification. A common initial step is liquid-liquid extraction based on pH changes.[5] For further purification, chromatographic techniques are highly effective. These include the use of macroporous adsorption resins (e.g., D101, AB-8) and cation exchange resins.[3][4] For achieving high purity, techniques like flash chromatography, preparative High-Performance Liquid Chromatography (HPLC), and recrystallization are used.[3]
Q5: Which analytical methods are suitable for quantifying this compound?
A5: High-Performance Liquid Chromatography (HPLC) is a widely used method for the detection and quantification of N-methylnucifering.[8] It offers good precision and accuracy for determining the concentration in extracts.[8] For more detailed analysis and identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is also employed, providing simultaneous quantification of this compound and other related alkaloids.[9][10]
Troubleshooting Guides
Issue 1: Low Extraction Yield
Question: I am experiencing a very low yield of this compound from my plant material. What are the potential causes and how can I optimize the extraction?
Answer: Low yield is a common issue that can be attributed to several factors. Consider the following troubleshooting steps:
-
Plant Material:
-
Source and Quality: The concentration of alkaloids can vary significantly based on the plant's geographical source, harvest time, and storage conditions.
-
Particle Size: Ensure the plant material is ground to a fine powder. A larger surface area facilitates better solvent penetration and extraction.[11]
-
-
Extraction Solvent:
-
Incorrect Choice: The polarity of the solvent must be appropriate. While alcohols are effective, the optimal concentration is key. For instance, 74% ethanol was found to be superior to other concentrations in one study.[4]
-
Solvent-to-Material Ratio: An insufficient volume of solvent will result in an incomplete extraction. A common ratio is 26:1 (solvent volume to material weight), but this may need optimization.[3][4]
-
-
pH Conditions:
-
Extraction Parameters:
-
Insufficient Time/Temperature: The extraction may be incomplete. For ultrasonic-assisted extraction (UAE), a time of around 82 minutes has been reported as optimal.[4] For heat reflux extraction, 1-3 hours at 50-60°C is a common starting point.[3]
-
Inefficient Method: Consider using enhancement techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MASE), which can improve yield and reduce extraction time compared to simple maceration.[4][12]
-
Issue 2: Low Purity of Final Product
Question: My final this compound product has low purity. What steps can I take to improve it?
Answer: Low purity indicates the presence of contaminants, such as other alkaloids, pigments (like chlorophyll), or lipids. Here are strategies to enhance purity:
-
Initial Defatting: If using a non-polar solvent for the primary extraction, a preliminary wash of the plant material with a solvent like hexane can remove lipids that might otherwise co-extract.
-
Refine Acid-Base Extraction: This technique is crucial for separating alkaloids from neutral and acidic impurities.
-
After an initial extraction (e.g., with ethanol), evaporate the solvent.
-
Dissolve the residue in an acidic aqueous solution (e.g., 3% tartaric acid).[9]
-
Wash this acidic solution with a non-polar solvent (e.g., ethyl acetate or chloroform) to remove non-basic impurities.
-
Increase the pH of the aqueous layer to ~9 with a base (e.g., Na₂CO₃).[9]
-
Extract the now-precipitated this compound free base with a non-polar solvent like chloroform.[9]
-
-
Chromatography:
-
Recrystallization: This is an excellent final step for achieving high purity. Dissolving the semi-purified product in a minimal amount of a suitable hot solvent and allowing it to cool slowly can yield high-purity crystals.[3]
Data and Protocols
Data Presentation
Table 1: Effect of Extraction Method and Solvent on Nuciferine Yield
| Extraction Method | Plant Part | Solvent System | Yield | Reference |
|---|---|---|---|---|
| Ultrasound-Assisted Extraction | Leaves | 74% Ethanol | 0.1035% | [4] |
| Heat Reflux Extraction | Leaves | Acidic Water (pH 1-4) | Not specified, but effective | [3] |
| Methanol Reflux | Flower Buds | Methanol -> CHCl₃ | 0.97% (CHCl₃ fraction) | [9] |
| Ultrasonic-Assisted Extraction | Leaves | Petroleum Ether | Effective for extraction | [5] |
| Supercritical Fluid Extraction | Leaves | scCO₂ with modifier | 325.54 µg/g |[13] |
Table 2: Optimization of Ultrasound-Assisted Extraction (UAE) Parameters
| Parameter | Optimal Value | Effect on Yield | Reference |
|---|---|---|---|
| Ethanol Concentration | 74% (v/v) | Highest yield observed at this concentration. | [4] |
| Solvent-to-Material Ratio | 26:1 | Ensures complete wetting and extraction. | [4] |
| Ultrasonic Extraction Time | 82 minutes | Optimal time for maximizing extraction. | [4] |
| Temperature | 50°C | Balances solubility and stability. |[4] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on an optimized method for high yield.[4]
-
Sample Preparation: Dry Nelumbo nucifera leaves and grind them into a fine powder.
-
Extraction:
-
Weigh 10 g of the powdered leaves and place them into a flask.
-
Add 260 mL of 74% ethanol (a 26:1 solvent-to-material ratio).
-
Place the flask in an ultrasonic bath set to 50°C.
-
Perform ultrasonic extraction for 82 minutes.
-
-
Filtration: After extraction, filter the mixture to separate the liquid extract from the plant residue.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator) to obtain the crude extract.
-
Purification (using Macroporous Resin):
-
Dissolve the crude extract in an appropriate solvent.
-
Pass the solution through a pre-treated D101 macroporous adsorption resin column.
-
Wash the column with deionized water to remove impurities.
-
Elute the adsorbed alkaloids with 70% ethanol.
-
-
Final Steps: Collect the eluent and evaporate the solvent to obtain the purified this compound-rich extract. Analyze purity using HPLC.
Protocol 2: Acid-Base Liquid-Liquid Extraction for Purification
This protocol is a standard method for separating alkaloids.[5][9]
-
Initial Extraction: Obtain a crude extract using a solvent like methanol or ethanol as described in Protocol 1 (steps 1-4).
-
Acidification: Dissolve the crude extract in a 3% aqueous solution of tartaric acid.
-
Washing: Transfer the acidic solution to a separatory funnel and wash it 2-3 times with an equal volume of chloroform. Discard the chloroform layer, which contains neutral and acidic impurities.
-
Basification: Adjust the pH of the remaining aqueous layer to ~9 using a saturated aqueous solution of sodium carbonate (Na₂CO₃). A precipitate may form.
-
Final Extraction: Extract the basified aqueous solution 2-3 times with an equal volume of chloroform. The this compound (as a free base) will move into the chloroform layer.
-
Drying and Concentration: Combine the chloroform fractions, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the purified alkaloid fraction.
Visualizations
Caption: General workflow for this compound extraction and purification.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. jocpr.com [jocpr.com]
- 2. ojs.huit.edu.vn [ojs.huit.edu.vn]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Processing tactics for low-cost production of pure nuciferine from lotus leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Determination of Alkaloids in Lotus Flower (Flower Buds of Nelumbo nucifera) and Their Melanogenesis Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of analytical methods for the quantification of metabolites of lesogaberan in a MIST investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alkaloid Extraction - Lifeasible [lifeasible.com]
- 12. Effect of extraction methods on yield, phytochemical constituents and antioxidant activity of <i>Withania somnifera</i> - Arabian Journal of Chemistry [arabjchem.org]
- 13. researchgate.net [researchgate.net]
Navigating the Challenges of N-Methylnuciferine Instability: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
N-Methylnuciferine, a promising aporphine alkaloid from the sacred lotus (Nelumbo nucifera), presents significant potential in various therapeutic areas. However, its inherent instability during storage can pose considerable challenges for researchers, leading to inconsistent experimental results and compromised product integrity. This technical support center provides a comprehensive guide to understanding and overcoming the stability issues of this compound, featuring troubleshooting advice, frequently asked questions, and recommended experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading over a short period. What are the likely causes?
A1: The instability of this compound in solution is often attributed to several factors, primarily pH, exposure to light, and oxidative stress. Like many alkaloids, this compound is susceptible to degradation in non-optimal pH environments. Exposure to ambient light, especially UV radiation, can also induce photolytic degradation. Furthermore, the presence of dissolved oxygen or trace metal ions can catalyze oxidative degradation pathways.
Q2: What are the ideal storage conditions for solid this compound?
A2: For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, at a temperature of -20°C. The use of an inert atmosphere (e.g., argon or nitrogen) within the storage container is also recommended to minimize oxidative degradation.
Q3: I am observing a color change in my this compound solution. What does this indicate?
A3: A color change, such as yellowing or browning, is a common visual indicator of this compound degradation. This is often a result of the formation of colored degradation products arising from oxidation or other chemical transformations. If a color change is observed, it is crucial to re-evaluate the purity of the solution before proceeding with experiments.
Q4: Can I lyophilize this compound solutions to improve stability?
A4: Yes, lyophilization (freeze-drying) can be an effective strategy to enhance the long-term stability of this compound. By removing the solvent, the potential for solution-state degradation is significantly reduced. The lyophilized powder should be stored under the same recommended conditions as the solid compound.
Troubleshooting Guide: Common Instability Issues
This guide provides a structured approach to identifying and resolving common stability problems encountered during the handling and storage of this compound.
Issue 1: Rapid Degradation of this compound in Solution
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Inappropriate pH | 1. Measure the pH of your solvent and final solution.2. Prepare solutions in a pH-controlled buffer system. | Maintain the solution pH within a weakly acidic to neutral range (pH 4-7). Avoid alkaline conditions. |
| Light Exposure | 1. Store solutions in amber vials or wrap containers in aluminum foil.2. Minimize exposure to ambient light during experimental procedures. | Conduct all manipulations of this compound solutions under low-light conditions or using light-blocking materials. |
| Oxidation | 1. Use deoxygenated solvents for solution preparation.2. Purge the headspace of the storage vial with an inert gas (argon or nitrogen).3. Consider the addition of antioxidants. | Prepare solutions using solvents that have been sparged with nitrogen or argon. Store under an inert atmosphere. |
Issue 2: Inconsistent Results in Biological Assays
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Degradation During Experiment | 1. Assess the stability of this compound in your assay buffer over the time course of the experiment.2. Prepare fresh solutions immediately before use. | If instability is detected, consider modifying the assay conditions (e.g., pH, temperature) or adding a suitable antioxidant. Always use freshly prepared solutions for critical experiments. |
| Interaction with Media Components | 1. Evaluate potential interactions between this compound and components of your cell culture or assay media.2. Perform control experiments to assess the impact of media on this compound stability. | If interactions are identified, explore alternative media formulations or the use of a protective co-solvent. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
Objective: To prepare a stock solution of this compound with enhanced stability for use in various experiments.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), HPLC grade, deoxygenated
-
Citrate buffer (0.1 M, pH 5.0), deoxygenated
-
Amber glass vials with Teflon-lined caps
-
Inert gas (argon or nitrogen)
Methodology:
-
Allow the solid this compound to equilibrate to room temperature in a desiccator.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add a minimal amount of deoxygenated DMSO to dissolve the solid completely.
-
Dilute the DMSO concentrate with deoxygenated citrate buffer (pH 5.0) to the final desired concentration.
-
Aliquot the stock solution into amber glass vials.
-
Purge the headspace of each vial with a gentle stream of inert gas for 30-60 seconds before sealing tightly.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Stability Assessment by HPLC-UV
Objective: To monitor the stability of this compound in a given solution over time.
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase: Acetonitrile and 0.1% formic acid in water (gradient elution may be required)
-
Reference standard of this compound
Methodology:
-
Establish a validated HPLC method for the quantification of this compound. The method should be able to separate the parent compound from potential degradation products.
-
At time zero (t=0), inject a sample of the freshly prepared this compound solution and record the peak area of the parent compound.
-
Store the solution under the desired test conditions (e.g., specific temperature, light exposure).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the stored solution onto the HPLC system.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at t=0.
-
The appearance of new peaks in the chromatogram indicates the formation of degradation products.
Visualizing Stability Concepts
To aid in understanding the factors influencing this compound stability, the following diagrams illustrate key concepts.
Caption: Troubleshooting workflow for addressing this compound instability.
Caption: Key factors contributing to this compound degradation and corresponding stabilization strategies.
By understanding the inherent instability of this compound and implementing these proactive measures, researchers can significantly improve the reliability and reproducibility of their experimental outcomes, ultimately accelerating the exploration of this promising natural product.
N-Methylnuciferine solubility issues in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals working with N-Methylnuciferine, focusing on common solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is an alkaloid with low solubility in water and neutral aqueous buffers.[1][2] It is classified as a weakly alkaline organic compound.[3] Its solubility is significantly better in acidic aqueous solutions and organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and chloroform.[1][3][4]
Q2: I am having trouble dissolving this compound in my aqueous buffer for an in vitro experiment. What are the recommended approaches?
A2: For in vitro studies, it is common to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final desired concentration in your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed cytotoxic levels.
Q3: Can I improve the aqueous solubility of this compound without using organic solvents?
A3: Yes, several methods can be employed to enhance the aqueous solubility of this compound:
-
pH Adjustment: As a weakly alkaline compound, the solubility of this compound increases in acidic conditions.[3][5] Lowering the pH of your aqueous solution will protonate the nitrogen atom, leading to the formation of a more soluble salt.
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate non-polar molecules or moieties within their hydrophobic cavity, thereby increasing their aqueous solubility. This is a common technique for improving the solubility of poorly soluble alkaloids.
-
Heating and Sonication: Gently warming the solution to 37°C and using an ultrasonic bath can help overcome the energy barrier for dissolution.
Q4: Is this compound stable in aqueous solutions?
A4: The stability of this compound in aqueous solutions can be a concern, and it is recommended that aqueous solutions are not stored for more than one day.[1] Degradation can be influenced by factors such as pH, temperature, and exposure to light and oxygen. For critical experiments, it is advisable to prepare fresh solutions. To assess stability in your specific buffer system, a stability-indicating HPLC method should be used to monitor the concentration of the parent compound over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous medium. The final percentage of DMSO is too low to maintain solubility. | 1. Decrease the final concentration of this compound. 2. Increase the final percentage of DMSO, ensuring it remains within the tolerance level of your assay. 3. Consider using a different solubilization strategy, such as pH adjustment or cyclodextrin complexation. |
| Inconsistent experimental results between batches of prepared solutions. | Variability in the dissolution process. Potential degradation of the compound in solution. | 1. Standardize the preparation protocol, including mixing time, temperature, and sonication duration. 2. Prepare fresh solutions for each experiment. 3. Perform a stability study of this compound in your experimental buffer to determine its degradation rate. |
| Cloudy or hazy appearance of the final solution. | Incomplete dissolution or formation of fine precipitates. | 1. Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. 2. Try preparing the solution at a slightly elevated temperature (e.g., 37°C) with gentle agitation. 3. Use sonication to aid in the dissolution process. |
Quantitative Solubility Data
While specific quantitative data for this compound across a range of pH values and with various solubilizing agents is limited in publicly available literature, the following table summarizes the available information.
| Solvent System | pH | Temperature | Solubility |
| 1:3 Ethanol:PBS | 7.2 | Not Specified | ~ 0.25 mg/mL |
| Water | Neutral | Not Specified | Insoluble |
| Acidic Aqueous Solutions | Acidic | Not Specified | Soluble |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-solvent
This protocol is suitable for preparing working solutions for many in vitro cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS) or desired aqueous buffer
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a Stock Solution: Weigh out the desired amount of this compound and dissolve it in DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing.
-
Dilution Series (Optional): If a range of concentrations is needed, perform serial dilutions of the stock solution in DMSO.
-
Prepare Working Solution: Dilute the DMSO stock solution into the final aqueous buffer (e.g., cell culture medium) to the desired working concentration. It is critical to add the DMSO stock to the aqueous buffer while vortexing to ensure rapid dispersion and minimize precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
-
Use Immediately: It is recommended to use the freshly prepared aqueous solution.
Protocol 2: Solubility Enhancement using pH Adjustment
This protocol is based on the principle that this compound, as a weak base, is more soluble in acidic conditions.
Materials:
-
This compound powder
-
Deionized water or desired buffer
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Dispersion: Add the desired amount of this compound powder to the aqueous solution.
-
Acidification: While stirring, slowly add 0.1 M HCl dropwise to the suspension.
-
Monitor pH and Dissolution: Continuously monitor the pH and observe the dissolution of the powder. Continue adding acid until the this compound is fully dissolved. Note the pH at which complete dissolution occurs.
-
pH Readjustment (Optional): If a specific final pH is required, carefully add 0.1 M NaOH dropwise to bring the pH to the desired level. Be aware that precipitation may occur if the pH is raised significantly.
-
Final Volume Adjustment: Adjust the final volume with the appropriate buffer or deionized water.
Protocol 3: Stability Assessment using HPLC
This protocol provides a general framework for assessing the stability of this compound in an aqueous solution. A validated, stability-indicating HPLC method specific to this compound would be required.
Workflow:
Caption: Workflow for assessing the stability of this compound.
Signaling Pathway
Nuciferine, a closely related alkaloid often found with this compound in Nelumbo nucifera, has been shown to inhibit the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival.
Caption: Nuciferine's inhibitory effect on the PI3K/AKT/mTOR pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. CAS 475-83-2: Nuciferine | CymitQuimica [cymitquimica.com]
- 3. CN101139320B - Method for separating nuciferine and lotus leaf flavone from lotus leaf - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Processing tactics for low-cost production of pure nuciferine from lotus leaf - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting N-Methylnuciferine peak tailing in chromatography
Troubleshooting Guide: N-Methylnuciferine Peak Tailing
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the chromatographic analysis of this compound. The information is presented in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to peak tailing?
This compound is a natural aporphine alkaloid found in plants like Nelumbo nucifera (the sacred lotus).[1][2] Its chemical structure includes a tertiary amine group, which makes it a basic compound.[3] In reversed-phase chromatography, particularly on silica-based columns (e.g., C18), basic compounds like this compound can interact with residual acidic silanol groups (Si-OH) on the stationary phase surface. This secondary interaction, in addition to the primary hydrophobic interaction, leads to a mixed-mode retention mechanism, which is a common cause of peak tailing.
Q2: What is the pKa of this compound and why is it important?
Q3: How does mobile phase pH affect the peak shape of this compound?
The pH of the mobile phase directly influences the ionization of both this compound and the residual silanol groups on the silica-based stationary phase.
-
At acidic pH (e.g., pH < 4): The tertiary amine of this compound will be protonated (positively charged). At the same time, the acidic silanol groups (pKa ~3.5-4.5) will be largely protonated and therefore neutral. This minimizes the undesirable ionic interactions between the analyte and the stationary phase, leading to improved peak symmetry.
-
At intermediate pH (e.g., pH 4-7): A mixture of ionized and non-ionized this compound and silanol groups can exist, leading to significant peak tailing.
-
At basic pH (e.g., pH > 8): this compound will be in its neutral, more hydrophobic form. However, the silanol groups will be deprotonated and negatively charged, which can still lead to strong interactions with any remaining protonated analyte molecules. It is also important to note that traditional silica-based columns are often not stable at high pH.
Q4: What are the general stability considerations for this compound during analysis?
While specific stability data for this compound is limited, studies on other alkaloids suggest that both pH and temperature can affect their stability. Some alkaloids are known to be acid labile, meaning they can degrade under strongly acidic conditions.[1] It is therefore advisable to assess the stability of this compound under the chosen analytical conditions, especially if using low pH or elevated temperatures.
Troubleshooting Common Issues
Issue 1: My this compound peak is tailing significantly on a C18 column.
This is the most common issue and is likely due to secondary interactions with silanol groups. Here are a series of steps to troubleshoot this problem:
Step 1: Adjust the Mobile Phase pH
The first and often most effective step is to adjust the pH of the mobile phase to suppress the ionization of the silanol groups.
-
Recommendation: Lower the pH of the aqueous portion of your mobile phase to between 2.5 and 4.0. This will ensure the silanol groups are protonated and neutral.
-
Protocol: Prepare your aqueous mobile phase using a buffer. A 10-25 mM phosphate or formate buffer is a good starting point. Adjust the pH using an appropriate acid (e.g., phosphoric acid or formic acid).
dot
Caption: Effect of pH on this compound and silanol interactions.
Step 2: Use a Mobile Phase Additive
If adjusting the pH alone is not sufficient, consider adding a competing base or an ion-pairing reagent to the mobile phase.
-
Competing Base (e.g., Triethylamine - TEA): TEA is a small basic molecule that preferentially interacts with the active silanol sites, effectively "masking" them from this compound.
-
Protocol: Add triethylamine to the mobile phase at a concentration of 0.1-1% (v/v). It's important to also adjust the pH of the mobile phase after adding TEA. Be aware that TEA can shorten column lifetime.
-
-
Ion-Pairing Reagent: These reagents, such as alkyl sulfonates, have a hydrophobic part that interacts with the stationary phase and a charged part that can form an ion pair with the charged analyte, improving its retention and peak shape.
-
Protocol: Start with a low concentration of an ion-pairing reagent (e.g., 5 mM sodium heptanesulfonate) in the mobile phase. Ensure the mobile phase pH is controlled to ensure both the analyte and the ion-pairing reagent are ionized.
-
Step 3: Evaluate Your Column
The type and condition of your HPLC column can significantly impact peak shape.
-
Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups and are generally better for analyzing basic compounds.
-
Check for Column Contamination or Degradation: If the column has been used extensively, it may be contaminated or the stationary phase may be degraded. Try washing the column according to the manufacturer's instructions or replace it with a new one.
-
Consider a Different Stationary Phase: If peak tailing persists, a column with a different stationary phase (e.g., a polymer-based or a hybrid silica column) that is more resistant to basic compounds might be necessary.
dot
Caption: A logical workflow for troubleshooting peak tailing.
Issue 2: All peaks in my chromatogram are tailing, not just this compound.
If all peaks are showing tailing, the issue is likely not related to the specific chemistry of this compound, but rather a system-wide problem.
-
Possible Causes:
-
Column Void or Blockage: A void at the head of the column or a partially blocked frit can distort the flow path.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.
-
Injector Issues: A poorly seated injection valve or a partially blocked needle can lead to poor sample introduction.
-
-
Troubleshooting Steps:
-
Reverse-flush the column: This can sometimes dislodge particulates from the inlet frit.
-
Replace the column: If flushing does not work, the column may be irreversibly damaged.
-
Inspect and optimize tubing: Ensure all connections are secure and use tubing with the smallest appropriate internal diameter and length.
-
Service the injector: Clean or replace the injector components as needed.
-
Issue 3: I'm seeing peak fronting instead of tailing.
Peak fronting is less common than tailing but can occur under certain conditions.
-
Possible Causes:
-
Sample Overload: Injecting too much sample can saturate the stationary phase.
-
Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the peak to front.
-
-
Troubleshooting Steps:
-
Dilute the sample: Prepare a more dilute sample and inject it again.
-
Match sample solvent to mobile phase: If possible, dissolve the sample in the initial mobile phase or a weaker solvent.
-
Quantitative Data Summary
The following table summarizes typical starting concentrations for mobile phase additives used to mitigate peak tailing of basic compounds.
| Mobile Phase Additive | Type | Typical Concentration | Recommended pH Range | Notes |
| Triethylamine (TEA) | Competing Base | 0.1 - 1.0% (v/v) | 2.5 - 7.5 | Can shorten column life; may cause baseline noise. |
| Formic Acid | Acid Modifier | 0.1% (v/v) | ~2.7 | Volatile, suitable for LC-MS. |
| Phosphoric Acid | Acid Modifier | 0.1% (v/v) | ~2.1 | Non-volatile, not suitable for LC-MS. |
| Ammonium Formate | Buffer | 10 - 25 mM | 2.7 - 4.7 | Volatile, good for LC-MS. |
| Ammonium Acetate | Buffer | 10 - 25 mM | 3.8 - 5.8 | Volatile, good for LC-MS. |
| Sodium Heptanesulfonate | Ion-Pair Reagent | 5 - 10 mM | Acidic | Use with a buffer to control pH. |
Key Experimental Protocols
Protocol 1: Preparation of a Buffered Mobile Phase (pH 3.0)
This protocol describes the preparation of a 10 mM ammonium formate buffer at pH 3.0 for use as the aqueous component of the mobile phase.
-
Prepare a 10 mM Formic Acid Solution: Add 0.377 mL of formic acid to a 1 L volumetric flask and bring to volume with HPLC-grade water.
-
Prepare a 10 mM Ammonium Formate Solution: Dissolve 0.631 g of ammonium formate in a 1 L volumetric flask and bring to volume with HPLC-grade water.
-
Adjust pH: Start with the 10 mM formic acid solution and slowly add the 10 mM ammonium formate solution while monitoring the pH with a calibrated pH meter until a stable pH of 3.0 is reached.
-
Filter: Filter the buffer through a 0.22 µm membrane filter before use.
-
Mobile Phase Preparation: Mix the prepared buffer with the organic solvent (e.g., acetonitrile or methanol) at the desired ratio (e.g., 70:30 v/v aqueous:organic).
Protocol 2: Using Triethylamine (TEA) as a Mobile Phase Additive
This protocol details the addition of TEA to a mobile phase.
-
Prepare the Aqueous and Organic Solvents: Measure the required volumes of the aqueous buffer (prepared as in Protocol 1 or similar) and the organic solvent.
-
Add TEA: To the prepared mobile phase mixture, add TEA to a final concentration of 0.1% (v/v). For example, for 1 L of mobile phase, add 1 mL of TEA.
-
Mix Thoroughly: Ensure the TEA is completely dissolved and the solution is homogeneous.
-
Degas: Degas the mobile phase before use.
dot
Caption: The chemical basis of peak tailing for this compound.
References
- 1. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Aporphine | C17H17N | CID 114911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Reducing matrix effects in LC-MS analysis of N-Methylnuciferine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of N-Methylnuciferine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of your this compound quantification.[2][3] In complex biological matrices like plasma or urine, components such as phospholipids, salts, and metabolites can all contribute to matrix effects.[2]
Q2: How can I determine if matrix effects are impacting my this compound results?
A2: A common method to assess matrix effects is the post-extraction spike method.[4] This involves comparing the peak area of this compound in a standard solution to the peak area of a blank matrix extract that has been spiked with the same concentration of this compound post-extraction. A significant difference in peak areas indicates the presence of matrix effects. According to FDA guidelines, the matrix effect should be evaluated using at least six different sources of the biological matrix.[5][6]
Q3: What is a stable isotope-labeled (SIL) internal standard and why is it recommended for this compound analysis?
A3: A stable isotope-labeled (SIL) internal standard is a version of the analyte (in this case, this compound) where one or more atoms have been replaced with their heavy isotopes (e.g., ¹³C, ¹⁵N, or D). SIL internal standards are considered the gold standard for quantitative LC-MS analysis because they have nearly identical chemical and physical properties to the analyte.[7][8] This means they will co-elute and experience similar matrix effects, allowing for accurate correction of any signal suppression or enhancement.[8]
Q4: Can I use a structural analog as an internal standard instead of a SIL-IS?
A4: While structural analogs can be used, they are not as effective as SIL internal standards in compensating for matrix effects.[8] This is because their chromatographic behavior and ionization efficiency may differ from this compound, leading to inaccurate quantification. If a SIL-IS for this compound is unavailable, a structural analog with very similar properties should be carefully validated.
Troubleshooting Guides
Below are common issues encountered during the LC-MS analysis of this compound, along with potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape or Tailing for this compound | - Inappropriate mobile phase pH. - Column degradation. - Co-eluting interferences. | - Adjust the mobile phase pH. This compound is a basic compound, so a mobile phase with a slightly acidic pH (e.g., using formic acid) can improve peak shape. - Use a guard column and ensure proper sample cleanup to protect the analytical column. - Optimize the chromatographic gradient to better separate this compound from interfering matrix components. |
| High Variability in this compound Signal Between Samples | - Significant matrix effects varying between individual samples. - Inconsistent sample preparation. | - Employ a stable isotope-labeled internal standard for this compound to compensate for inter-sample variations in matrix effects. - Standardize and validate the sample preparation procedure to ensure consistency. Consider automating the sample preparation if possible. |
| Low this compound Signal Intensity (Ion Suppression) | - Co-elution with phospholipids from plasma samples. - High salt concentration in the final extract. - Inefficient ionization. | - Implement a sample preparation method effective at removing phospholipids, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE). - Ensure that the final reconstituted sample is in a solvent compatible with the mobile phase and has a low salt content. - Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas temperature, nebulizer pressure) for this compound. |
| Unexpectedly High this compound Signal (Ion Enhancement) | - Co-eluting compounds that improve the ionization efficiency of this compound. | - Improve chromatographic separation to isolate the this compound peak from enhancing compounds. - Utilize a more selective sample preparation technique to remove the interfering compounds. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike
-
Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 50 ng/mL).
-
Process at least six different lots of blank matrix (e.g., plasma) using your established extraction procedure.
-
Spike the processed blank matrix extracts with the this compound standard solution to achieve the same final concentration as the standard solution.
-
Analyze both the standard solution and the post-extraction spiked samples by LC-MS/MS.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Standard Solution) * 100
-
-
Assess the results: A value of 100% indicates no matrix effect. Values below 100% suggest ion suppression, while values above 100% indicate ion enhancement. The precision of the matrix effect across the different lots should be within ±15%.[5]
Protocol 2: Sample Preparation of Plasma for this compound Analysis
This protocol outlines three common sample preparation techniques. The optimal method should be selected based on experimental validation.
| Method | Protocol | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 1. To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard. 2. Vortex for 1 minute. 3. Centrifuge at 10,000 x g for 10 minutes. 4. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. 5. Reconstitute the residue in 100 µL of the initial mobile phase.[2][5] | - Simple and fast. - High recovery for many analytes. | - Less effective at removing matrix components like phospholipids, which can lead to significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | 1. To 100 µL of plasma, add the internal standard and 50 µL of a basifying agent (e.g., 0.1 M NaOH). 2. Add 500 µL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).[6] 3. Vortex for 5 minutes. 4. Centrifuge at 3,000 x g for 5 minutes. 5. Transfer the organic layer to a new tube and evaporate to dryness. 6. Reconstitute in 100 µL of the initial mobile phase. | - Cleaner extracts compared to PPT. - Can provide good recovery for non-polar analytes. | - May have lower recovery for more polar analytes. - Can be more time-consuming. |
| Solid-Phase Extraction (SPE) | 1. Condition a mixed-mode or reversed-phase SPE cartridge according to the manufacturer's instructions. 2. Load the plasma sample (pre-treated as required). 3. Wash the cartridge with a weak solvent to remove interferences. 4. Elute this compound with an appropriate elution solvent. 5. Evaporate the eluate to dryness. 6. Reconstitute in 100 µL of the initial mobile phase. | - Provides the cleanest extracts, significantly reducing matrix effects. - High selectivity and recovery when optimized. | - Method development can be more complex and time-consuming. - Can be more expensive. |
Visualizations
Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound.
Caption: A logical workflow for troubleshooting matrix effects in this compound analysis.
References
- 1. Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. An LC-MS-MS method for the determination of nevirapine, a non-nucleoside reverse transcriptase inhibitor, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
N-Methylnuciferine Dose-Response Curve Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistencies in N-Methylnuciferine dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a different potency (EC50/IC50) for this compound in our functional assays compared to published data. What could be the reason for this discrepancy?
A1: Discrepancies in potency values for this compound can arise from several factors. It is crucial to consider the specific experimental conditions. For instance, the choice of cell line, receptor expression levels, and the specific functional assay employed (e.g., cAMP accumulation, calcium mobilization, or β-arrestin recruitment) can all influence the observed potency. Different signaling pathways may be activated with different potencies. Furthermore, variations in assay buffer composition, incubation time, and temperature can also contribute to shifts in the dose-response curve.
Q2: Our radioligand binding assay is showing a different affinity (Ki) for this compound than expected. What are the potential causes?
A2: Variations in radioligand binding affinity can be attributed to several factors. Ensure that the radioligand concentration is appropriate and that the specific binding is a significant portion of the total binding. The choice of buffer, pH, and ionic strength can also impact ligand binding. Importantly, the source of the receptor preparation (e.g., cell membranes from different expression systems or native tissue) can lead to differences in observed affinity.
Q3: We are seeing a non-sigmoidal or biphasic dose-response curve with this compound. Is this expected?
A3: this compound has a complex pharmacological profile, acting on multiple receptor types. A non-sigmoidal dose-response curve could indicate that at different concentrations, this compound is interacting with multiple targets that may have opposing effects on the measured response. This phenomenon, known as polypharmacology, is a known characteristic of this compound.[1] It is also possible that at higher concentrations, off-target effects or compound insolubility may be influencing the results.
Q4: How can we troubleshoot inconsistencies between our in vitro and in vivo results for this compound?
A4: Discrepancies between in vitro potency and in vivo efficacy are common in drug development. For this compound, this can be influenced by its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). For example, the oral bioavailability of this compound has been reported with conflicting results in different studies. The presence of active metabolites, such as N-nornuciferine, and the ability of the compound to cross the blood-brain barrier are also critical factors to consider when correlating in vitro and in vivo data.
Troubleshooting Guides
Guide 1: Inconsistent Potency (EC50/IC50) in Functional Assays
This guide provides a step-by-step approach to troubleshooting unexpected potency values in functional assays.
Caption: Troubleshooting workflow for inconsistent potency in functional assays.
Guide 2: Variable Affinity (Ki) in Radioligand Binding Assays
This guide outlines steps to address variability in binding affinity measurements.
Caption: Troubleshooting workflow for variable affinity in binding assays.
Data Presentation
Table 1: Reported In Vitro Binding Affinities (Ki) and Functional Potencies (IC50) of this compound and Related Alkaloids at Dopamine Receptors
| Compound | Receptor | Assay Type | Reported Value (µM) | Reference |
| This compound | D2 | Radioligand Binding (Ki) | 0.138 | [1] |
| O-Nornuciferine | D1 | Functional Antagonism (IC50) | 2.09 | [2] |
| O-Nornuciferine | D2 | Functional Antagonism (IC50) | 1.14 | [2] |
| N-Nornuciferine | D1 | Functional Antagonism (IC50) | Moderately active | [2] |
| N-Nornuciferine | D2 | Functional Antagonism (IC50) | Inactive | [2] |
Table 2: Reported In Vitro Functional Activity of this compound at Serotonin Receptors
| Receptor | Functional Response | EC50/IC50 (µM) | % Efficacy/Inhibition | Reference |
| 5-HT1A | Agonist | 0.432 | 95% | [1] |
| 5-HT2A | Antagonist | 0.048 | 100% | [1] |
| 5-HT2B | Antagonist | 0.165 | 98% | [1] |
| 5-HT2C | Antagonist | 0.078 | 98% | [1] |
| 5-HT6 | Partial Agonist | 0.407 | 60% | [1] |
| 5-HT7 | Inverse Agonist | 0.224 | 50% | [1] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Dopamine D2 Receptor
This protocol is a generalized procedure based on standard methods.[3][4][5][6]
-
Membrane Preparation:
-
HEK293 cells stably expressing the human dopamine D2 receptor are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
The assay is performed in a 96-well plate in a total volume of 250 µL.
-
To each well, add:
-
50 µL of assay buffer or competing ligand (this compound at various concentrations).
-
50 µL of radioligand (e.g., [3H]-Spiperone at a concentration near its Kd).
-
150 µL of the membrane preparation.
-
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol).
-
The plate is incubated at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
-
Filtration and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine to reduce non-specific binding.
-
The filters are washed multiple times with ice-cold wash buffer.
-
The radioactivity trapped on the filters is counted using a scintillation counter.
-
-
Data Analysis:
-
The IC50 value is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay for 5-HT1A Receptor
This protocol is a generalized procedure for a Gi-coupled receptor based on standard methods.[7][8][9][10]
-
Cell Culture:
-
CHO or HEK293 cells stably expressing the human 5-HT1A receptor are cultured to 80-90% confluency.
-
Cells are harvested and resuspended in stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
-
cAMP Assay:
-
The assay is performed in a 384-well plate.
-
To each well, add:
-
Cells in stimulation buffer.
-
Forskolin to stimulate adenylate cyclase and increase basal cAMP levels.
-
This compound at various concentrations.
-
-
The plate is incubated at room temperature for a specified time (e.g., 30 minutes).
-
-
Detection:
-
The reaction is stopped by adding a lysis buffer.
-
The level of cAMP is determined using a competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or a bioluminescent-based assay (e.g., cAMP-Glo™).
-
The signal is read on a plate reader compatible with the chosen detection method.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The amount of cAMP produced in each well is calculated from the standard curve.
-
The EC50 value for the inhibition of forskolin-stimulated cAMP production is determined by non-linear regression analysis.
-
Signaling Pathway and Logical Relationship Diagrams
Caption: Simplified signaling pathways of this compound at key receptors.
Caption: Logical relationship of factors contributing to dose-response inconsistencies.
References
- 1. In Vitro and In Vivo Characterization of the Alkaloid Nuciferine | PLOS One [journals.plos.org]
- 2. Discovery of eight alkaloids with D1 and D2 antagonist activity in leaves of Nelumbo nucifera Gaertn. Using FLIPR assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. cAMP-Glo™ Assay Protocol [promega.com]
- 10. promega.com [promega.com]
Off-target effects of N-Methylnuciferine in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using N-Methylnuciferine in cell culture. Due to the limited availability of data specific to this compound, much of the information regarding off-target effects is extrapolated from studies on the closely related alkaloid, nuciferine.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
A1: The primary targets of this compound are not as extensively characterized as those of its parent compound, nuciferine. Nuciferine is known to have a complex polypharmacology, acting as an antagonist at 5-HT₂ₐ, 5-HT₂ₙ, and 5-HT₂ₒ receptors, an inverse agonist at the 5-HT₇ receptor, a partial agonist at D₂, D₅, and 5-HT₆ receptors, and an agonist at 5-HT₁ₐ and D₄ receptors.[1][2] It also inhibits the dopamine transporter.[1][2] Given the structural similarity, it is plausible that this compound interacts with a similar range of dopamine and serotonin receptors.
Q2: I am observing unexpected effects on cell proliferation and viability. Could these be off-target effects?
A2: Yes, unexpected effects on cell proliferation and viability are common indicators of off-target activity. Nuciferine has been shown to inhibit the proliferation of various cancer cell lines, including oral squamous cell carcinoma, hepatocellular carcinoma, and non-small cell lung cancer.[3][4][5] These effects are often mediated by modulation of signaling pathways not directly related to its primary psychoactive targets.
Q3: What are some potential off-target signaling pathways affected by this compound?
A3: Based on studies with nuciferine, potential off-target signaling pathways that could be affected by this compound include:
-
STAT3 Signaling: Nuciferine has been shown to suppress the signal transducer and activator of transcription 3 (STAT3) signaling pathway.
-
HER2-AKT/ERK1/2 Signaling: Inhibition of this pathway by nuciferine has been observed in hepatocellular carcinoma cells.[3]
-
Wnt/β-catenin Signaling: Nuciferine can suppress the activity of the Wnt/β-catenin signaling pathway.
-
PI3K/AKT/mTOR Signaling: Some evidence suggests that extracts from Nelumbo nucifera, containing nuciferine and other alkaloids, can inhibit this pathway.
Q4: Are there any known kinase off-targets for this compound?
A4: Currently, there is no publicly available, comprehensive kinase screening data specifically for this compound. To determine if your observed phenotype is due to off-target kinase activity, it is recommended to perform a broad-spectrum kinase inhibitor screen.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Cell line passage number and health | Ensure you are using a consistent and low passage number for your cell line. Visually inspect cells for any morphological changes before and during the experiment. |
| Reagent variability | Use reagents from the same lot number for the duration of an experiment. Prepare fresh solutions of this compound for each experiment. |
| Assay conditions | Strictly adhere to a standardized protocol for cell seeding density, treatment duration, and assay readout. |
Problem 2: High background or unexpected signal in signaling pathway analysis (e.g., Western Blot, ELISA).
| Possible Cause | Troubleshooting Step |
| Antibody non-specificity | Validate your primary antibody using appropriate positive and negative controls. If possible, test a second antibody against the same target. |
| Sub-optimal lysis buffer | For co-immunoprecipitation experiments, avoid harsh detergents like those in RIPA buffer that can disrupt protein-protein interactions. A non-denaturing lysis buffer is recommended. |
| Incorrect sample loading | Ensure equal protein loading across all wells by performing a protein quantification assay (e.g., BCA assay). |
Problem 3: Observed cytotoxicity at expected non-toxic concentrations.
| Possible Cause | Troubleshooting Step |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your specific cell line. |
| Compound degradation | Store this compound stock solutions under appropriate conditions (e.g., protected from light, at -20°C or -80°C) to prevent degradation into potentially more toxic compounds. |
| Cell line sensitivity | Different cell lines can have varying sensitivities to a compound. Perform a dose-response curve to determine the IC50 for your specific cell line. |
Quantitative Data Summary
Note: The following data is for nuciferine and should be used as a reference for potential off-target effects of this compound.
| Cell Line | Assay | Endpoint | IC50 / Concentration | Reference |
| HepG2 (Hepatocellular Carcinoma) | MTT Assay | Cell Viability (24h) | 101.88 µM | [3] |
| HCCLM3 (Hepatocellular Carcinoma) | MTT Assay | Cell Viability (24h) | 94.59 µM | [3] |
| SCC25 (Oral Squamous Cell Carcinoma) | CCK-8 Assay | Cell Viability (24h) | ~100 µM | [4] |
| CAL27 (Oral Squamous Cell Carcinoma) | CCK-8 Assay | Cell Viability (24h) | ~100 µM | [4] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Off-Target Receptor Profiling
This protocol provides a general framework for assessing the binding affinity of this compound to a panel of G-protein coupled receptors (GPCRs).
1. Membrane Preparation:
- Culture cells expressing the receptor of interest.
- Harvest and wash cells in a suitable buffer (e.g., cold PBS).
- Homogenize cells in a lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).[3]
- Centrifuge the homogenate to pellet the cell membranes.
- Wash the membrane pellet and resuspend in a binding buffer.
- Determine the protein concentration of the membrane preparation using a BCA assay.[3]
2. Binding Assay:
- In a 96-well plate, add the cell membrane preparation, a known concentration of a specific radioligand for the receptor of interest, and varying concentrations of this compound.
- Incubate the plate to allow binding to reach equilibrium.
- Separate bound from unbound radioligand by rapid filtration through a glass fiber filter.
- Wash the filters with ice-cold wash buffer.
- Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled competing ligand) from total binding.
- Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value.
- Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Protocol 2: Kinase Inhibition Assay
This protocol outlines a general method for screening this compound against a panel of kinases.
1. Assay Setup:
- Use a commercial kinase assay kit that measures either ATP consumption or substrate phosphorylation.
- In a multi-well plate, add the kinase of interest, its specific substrate, and ATP.
- Add varying concentrations of this compound to the wells. Include a known inhibitor as a positive control and a vehicle-only control.
2. Kinase Reaction and Detection:
- Incubate the plate at the recommended temperature and for the specified time to allow the kinase reaction to proceed.
- Stop the reaction and add the detection reagent provided in the kit. This reagent will typically generate a luminescent or fluorescent signal that is inversely proportional to kinase activity.
3. Data Analysis:
- Measure the signal using a plate reader.
- Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
- Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
Visualizations
Caption: Troubleshooting workflow for investigating off-target effects.
Caption: Known and potential signaling pathways of this compound.
References
Technical Support Center: Managing Variability in Animal Studies with N-Methylnuciferine
Welcome to the technical support center for researchers utilizing N-Methylnuciferine in animal studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate the complexities of your experiments and manage variability.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is an alkaloid found in the sacred lotus (Nelumbo nucifera). Its pharmacological profile is complex, acting on multiple receptors in the central nervous system. It functions as an antagonist at serotonin receptors 5-HT2A, 5-HT2C, and 5-HT2B, and an inverse agonist at the 5-HT7 receptor.[1] Additionally, it acts as a partial agonist at dopamine D2 and D5 receptors, and the serotonin 5-HT6 receptor, while being a full agonist at the dopamine D4 and serotonin 5-HT1A receptors. This compound also inhibits the dopamine transporter.[1] This polypharmacology contributes to its diverse behavioral effects and is a key source of potential variability in experimental outcomes.
2. What are the common behavioral effects of this compound observed in rodents?
In rodent models, this compound has demonstrated a range of antipsychotic-like effects. These include the ability to block head-twitch responses induced by 5-HT2A agonists, inhibit phencyclidine (PCP)-induced hyperlocomotion, and rescue PCP-induced disruptions in prepulse inhibition.[1] It can also enhance amphetamine-induced locomotor activity.[1]
3. What is the pharmacokinetic profile of this compound in rodents?
Pharmacokinetic studies in rats have shown that this compound is rapidly absorbed after oral administration.[2][3] However, its oral bioavailability can be low and variable, with some studies reporting it to be as low as 3.9% and others as high as 58.13%.[2][4] This variability is likely due to poor absorption and rapid metabolism.[4] Nanoparticle formulations have been shown to significantly increase oral bioavailability.[4] Following intravenous administration, this compound has a relatively wide volume of distribution and a slow elimination half-life.[2][3] It can also cross the blood-brain barrier.[2][3]
4. Are there known species and strain differences in the response to this compound?
Yes, both species and strain differences can significantly contribute to variability. For instance, the metabolism of this compound can differ between species. The effects of drugs acting on the dopaminergic system, such as this compound, have been shown to be strain-dependent in mice. For example, the effects of D2 receptor agonists and antagonists on memory have been shown to be opposite in C57BL/6 and DBA/2 strains of mice.[5] Catalepsy induction by dopamine antagonists can also vary between different rat strains.[6]
Troubleshooting Guide
| Issue | Potential Causes | Troubleshooting Steps |
| High variability in behavioral data between animals | Animal-related factors: Age, sex, weight, and genetic strain of the animals can all influence drug response.[5][6] Housing and environmental factors: Stress from housing conditions, handling, and time of day of testing can impact behavior. Drug administration: Inconsistent administration technique (e.g., IP vs. SC injection site), and incorrect dose calculations. | - Ensure all animals are of the same age, sex, and from the same supplier. - Acclimate animals to the testing room and handle them consistently prior to the experiment. - Standardize the time of day for injections and behavioral testing. - Ensure all personnel are thoroughly trained in the chosen administration technique. |
| Inconsistent or unexpected behavioral results | Complex pharmacology: this compound's action on multiple receptors can lead to competing effects. For example, its partial agonism at D2 receptors and antagonism at 5-HT2A receptors can have opposing effects on locomotor activity. Dose-response relationship: The dose-response curve for this compound's effects may be biphasic (U-shaped or inverted U-shaped). | - Carefully select behavioral assays that are sensitive to the specific receptor interaction you are investigating. - Conduct a thorough dose-response study to identify the optimal dose for the desired effect. - Consider using selective antagonists for other receptors to isolate the effects of interest. |
| Poor solubility of this compound for injection | Physicochemical properties: this compound is poorly soluble in water. | - A commonly used vehicle for intraperitoneal injection is 0.9% saline with a small amount of acid, such as 0.2% lactic acid, to aid dissolution. - For oral administration, consider nanoparticle formulations or suspending the compound in a vehicle like 0.5% methylcellulose.[7] |
| Low oral bioavailability | First-pass metabolism and poor absorption: this compound is subject to significant metabolism in the liver and may have poor permeability across the gut wall.[4] | - Consider using a different route of administration, such as intraperitoneal or subcutaneous injection, to bypass first-pass metabolism. - If oral administration is necessary, explore formulation strategies like PLGA nanoparticles to enhance absorption and bioavailability.[4] |
Quantitative Data
Table 1: Pharmacokinetic Parameters of Nuciferine in Rats
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | Oral Bioavailability (%) | Reference |
| Oral | 50 | 1.71 | 0.9 | 2.48 | 58.13 | [2][3] |
| Intravenous | 10 | - | - | 2.09 | - | [2][3] |
| Oral (Nanoparticle) | 10 | - | - | - | 13.5 ± 1.9 | [4] |
Table 2: Dose-Dependent Effects of this compound on Prepulse Inhibition (PPI) in Rats
| Dose (mg/kg, i.p.) | % PPI Disruption (relative to vehicle) | Reference |
| 0.25 | Significant disruption | [8] |
| 0.5 | Significant disruption | [8] |
| 1.0 | Significant disruption | [8] |
Note: Specific quantitative values for % PPI disruption were not provided in a tabular format in the source and are described as "significant".
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity
-
Animals: Male C57BL/6J mice (8-10 weeks old).
-
Apparatus: Open field arena (e.g., 40 x 40 x 30 cm) equipped with automated photobeam tracking or video analysis software.
-
Drug Preparation: Dissolve this compound in 0.9% saline containing 0.2% lactic acid. Prepare doses ranging from 1 to 30 mg/kg.
-
Procedure:
-
Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
Immediately place the mouse in the center of the open field arena.
-
Record locomotor activity (total distance traveled, time spent in the center vs. periphery) for a 30-minute session.
-
-
Data Analysis: Analyze the data in 5-minute time bins to observe the time course of the drug's effect. Compare the total distance traveled and the percentage of time spent in the center between different dose groups and the vehicle control group using ANOVA.
Protocol 2: Prepulse Inhibition (PPI) of Acoustic Startle
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Apparatus: A startle response system with a sound-attenuating chamber.
-
Drug Preparation: Dissolve this compound in 0.9% saline containing 0.2% lactic acid. Prepare doses of 0.25, 0.5, and 1.0 mg/kg.
-
Procedure:
-
Acclimate rats to the testing room for at least 1 hour.
-
Place the rat in the startle chamber and allow a 5-minute acclimation period with background white noise.
-
Administer this compound or vehicle (i.p.).
-
After a 15-minute pretreatment period, begin the PPI session. The session should consist of trials with the startle pulse alone (e.g., 120 dB) and trials where the startle pulse is preceded by a prepulse of varying intensities (e.g., 3, 5, and 10 dB above background).
-
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity as: 100 - [(startle response on prepulse trial / startle response on pulse-alone trial) x 100]. Compare %PPI between dose groups and the vehicle control using ANOVA.
Signaling Pathways and Workflows
Recent research has indicated that nuciferine can restore autophagy and alleviate renal fibrosis in a model of diabetic kidney disease by modulating the PI3K-AKT-mTOR signaling pathway.[9] Nuciferine treatment was found to decrease the phosphorylation of PI3K, AKT, and mTOR.[9]
Caption: this compound's inhibitory effect on the PI3K/AKT/mTOR signaling pathway.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of Nuciferine and N-Nornuciferine, Two Major Alkaloids From Nelumbo nucifera Leaves, in Rat Plasma and the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PLGA nanoparticles for the oral delivery of nuciferine: preparation, physicochemical characterization and in vitro/in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strain-dependent effects of D2 dopaminergic and muscarinic-cholinergic agonists and antagonists on memory consolidation processes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose-catalepsy response to haloperidol in rat: effects of strain and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Convergence and Divergence in the Neurochemical Regulation of Prepulse Inhibition of Startle and N40 Suppression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nuciferine Restores Autophagy via the PI3K-AKT-mTOR Pathway to Alleviate Renal Fibrosis in Diabetic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of N-Methylnuciferine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing frequently asked questions (FAQs) related to enhancing the oral bioavailability of N-Methylnuciferine. Given the limited direct data on this compound, this guide leverages extensive research on its parent compound, nuciferine, to provide relevant strategies and protocols. It is presumed that the challenges and solutions for enhancing the oral bioavailability of nuciferine are highly applicable to this compound due to their structural similarity.
Frequently Asked Questions (FAQs)
1. What are the main challenges associated with the oral delivery of this compound?
The primary challenges in the oral delivery of this compound, inferred from studies on nuciferine, include:
-
Poor Aqueous Solubility: Nuciferine is poorly soluble in water, which can limit its dissolution in the gastrointestinal (GI) tract and subsequent absorption.[1]
-
Extensive First-Pass Metabolism: Nuciferine undergoes significant metabolism in the liver and intestines by cytochrome P450 enzymes, UDP-glucuronosyltransferases (UGTs), and sulfotransferases (SULTs).[2][3] This rapid breakdown reduces the amount of active drug reaching systemic circulation.
-
P-glycoprotein (P-gp) Efflux: The P-gp efflux pump can actively transport the absorbed drug back into the intestinal lumen, further decreasing its net absorption.[1]
-
Degradation in the GI Tract: The harsh acidic environment of the stomach and the presence of digestive enzymes can lead to the degradation of the compound before it can be absorbed.[4]
2. What strategies can be employed to enhance the oral bioavailability of this compound?
Several strategies can be explored, with nanoformulations showing particular promise for the parent compound, nuciferine:
-
Nanoformulations: Encapsulating this compound in nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can protect it from degradation, improve its solubility, and facilitate its absorption through the lymphatic pathway, thereby bypassing some first-pass metabolism.[1][5]
-
Use of Absorption Enhancers: Co-administration with compounds that can transiently open the tight junctions between intestinal epithelial cells may increase paracellular drug absorption.[4]
-
Inhibition of Metabolic Enzymes: Co-administration with inhibitors of CYP450 enzymes or P-gp can reduce first-pass metabolism and efflux, increasing the systemic exposure of the drug.[2]
-
Prodrug Approach: Modifying the chemical structure of this compound to create a prodrug could improve its solubility and permeability, with the active compound being released after absorption.[6]
3. What is the reported oral bioavailability of nuciferine, and how much can it be improved?
The reported oral bioavailability of nuciferine varies significantly across studies, with values ranging from as low as 3.8-4.2% to as high as 58.13-69.56%.[1][7][8][9] This variability may be due to differences in experimental conditions, such as the animal model and analytical methods used.
Studies using PLGA nanoparticles to encapsulate nuciferine have demonstrated a significant improvement in its oral bioavailability. In one study, the absolute bioavailability of nuciferine in rats increased from 4.2% for the free drug to 13.5% for the nanoparticle formulation, representing a 3.3-fold increase in relative bioavailability.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments aimed at enhancing the oral bioavailability of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low encapsulation efficiency of this compound in nanoparticles. | 1. Poor affinity of the drug for the polymer matrix.2. Drug leakage into the external aqueous phase during formulation.3. Suboptimal formulation parameters (e.g., polymer concentration, drug-to-polymer ratio, solvent system). | 1. Select a polymer with appropriate hydrophobicity to match that of this compound.2. Optimize the emulsification and solvent evaporation/diffusion steps to minimize drug loss.3. Systematically vary formulation parameters to identify the optimal conditions for encapsulation. |
| Inconsistent particle size and high polydispersity index (PDI) of nanoparticles. | 1. Inefficient homogenization or sonication.2. Aggregation of nanoparticles during formulation or storage.3. Inappropriate concentration of stabilizer. | 1. Ensure adequate energy input during the emulsification step.2. Optimize the concentration of the stabilizing agent (e.g., BSA, PVA).3. Consider lyophilization with a cryoprotectant for long-term storage to prevent aggregation. |
| No significant improvement in oral bioavailability in animal studies. | 1. The chosen enhancement strategy is not effective for this compound.2. The dose administered is not in the linear pharmacokinetic range.3. Issues with the animal model or experimental protocol (e.g., improper gavage, stress affecting GI motility). | 1. Re-evaluate the formulation and consider alternative strategies.2. Conduct a dose-ranging study to determine the appropriate dose.3. Ensure proper animal handling and experimental techniques. Review the blood sampling schedule to adequately capture the absorption phase. |
| High variability in pharmacokinetic data between subjects. | 1. Differences in food intake among animals.2. Genetic variability in metabolic enzymes within the animal population.3. Inconsistent formulation administration. | 1. Fast the animals overnight before the experiment.2. Use a sufficient number of animals per group to account for biological variability.3. Ensure accurate and consistent dosing for all animals. |
Data Presentation
Table 1: Physicochemical Properties of Nuciferine-Loaded PLGA Nanoparticles
| Parameter | Value |
| Average Particle Size | 150.83 ± 5.72 nm[1][5] |
| Zeta Potential | -22.73 ± 1.63 mV[1][5] |
| Drug Loading | 8.89 ± 0.71%[1] |
| Encapsulation Efficiency | 88.54 ± 7.08%[1] |
Table 2: Pharmacokinetic Parameters of Nuciferine and Nuciferine-PLGA Nanoparticles in Rats (Oral Administration)
| Parameter | Naked Nuciferine (n-NUC) | Nuciferine-PLGA Nanoparticles (NUC-PLGA-NPs) |
| tmax (h) | 0.6 ± 0.2[1] | 1.3 ± 0.3[1] |
| Cmax (ng/mL) | - | Significantly higher than n-NUC[1] |
| t1/2 (h) | 0.8 ± 0.4[1] | 1.8 ± 0.2[1] |
| AUC0-t (ng·h/mL) | - | Significantly higher than n-NUC[1] |
| Absolute Bioavailability | 4.2 ± 1.3%[1] | 13.5 ± 1.9%[1] |
| Relative Bioavailability | - | 3.3 ± 0.61-fold increase compared to n-NUC[1] |
Experimental Protocols
Preparation of this compound-Loaded PLGA Nanoparticles
This protocol is adapted from a method used for nuciferine.[1]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane
-
Acetone
-
Bovine Serum Albumin (BSA)
-
Deionized water
Procedure:
-
Prepare a uniform PLGA solution (10 mg/mL) by dissolving PLGA in a mixture of dichloromethane and acetone (3:2 volume ratio).
-
Add this compound to the PLGA solution to create the solid/oil (s/o) phase.
-
Sonicate the s/o phase at 100 W for 60 seconds to form a primary emulsion.
-
Prepare a 1% (w/v) BSA solution in deionized water.
-
Add the primary emulsion to 4 mL of the BSA solution.
-
Sonicate the mixture at 100 W for 30 seconds, repeating twice, to generate the final solid/oil/water (s/o/w) emulsion.
-
Stir the final emulsion at room temperature for several hours to allow for solvent evaporation and nanoparticle formation.
-
Collect the nanoparticles by centrifugation and wash them with deionized water to remove excess BSA and unencapsulated drug.
-
Resuspend the nanoparticle pellet in deionized water or a suitable buffer for characterization and in vivo studies.
In Vivo Pharmacokinetic Study in Rats
This protocol is a general guideline adapted from studies on nuciferine.[1]
Animals:
-
Male Sprague-Dawley rats (200-240 g)
Procedure:
-
Fast the rats overnight with free access to water before the experiment.
-
Divide the rats into two groups: one receiving free this compound and the other receiving this compound-loaded PLGA nanoparticles.
-
Administer the formulations orally by gavage at a dose equivalent to 5 mg/kg of this compound.
-
Collect blood samples (approximately 200 µL) from the tail vein into heparinized tubes at predetermined time points (e.g., 5, 15, 30, 45 minutes, and 1, 2, 3, 4, 6, 9, 12 hours) after oral administration.
-
Immediately centrifuge the blood samples (e.g., 8000 rpm for 5 minutes) to separate the plasma.
-
Store the plasma samples at -20°C or lower until analysis.
-
Determine the concentration of this compound in the plasma samples using a validated analytical method, such as HPLC or LC-MS/MS.
-
Calculate the pharmacokinetic parameters (Cmax, tmax, AUC, t1/2) using appropriate software.
Mandatory Visualizations
Caption: Experimental workflow for the preparation, characterization, and in vivo evaluation of this compound-loaded nanoparticles.
Caption: Simplified metabolic pathways of nuciferine, indicating key enzyme families and biotransformation reactions.
References
- 1. PLGA nanoparticles for the oral delivery of nuciferine: preparation, physicochemical characterization and in vitro/in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metabolic Profiling of Nuciferine In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. PLGA nanoparticles for the oral delivery of nuciferine: preparation, physicochemical characterization and in vitro/in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Advances in Oral Drug Delivery [frontiersin.org]
- 7. doaj.org [doaj.org]
- 8. Pharmacokinetics of Nuciferine and N-Nornuciferine, Two Major Alkaloids From Nelumbo nucifera Leaves, in Rat Plasma and the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: N-Methylnuciferine Degradation Product Identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methylnuciferine. The information provided is designed to assist in the identification of potential degradation products and to offer guidance on experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on the chemical structure of this compound, an aporphine alkaloid, and the known metabolic pathways of similar compounds like nuciferine, the primary degradation pathways are likely to involve oxidation and demethylation.[1] Key potential transformations include:
-
N-Oxidation: The tertiary amine group is susceptible to oxidation, forming an N-oxide derivative.
-
N-Demethylation: The N-methyl group can be cleaved, leading to the formation of nuciferine.
-
O-Demethylation: The methoxy groups on the aromatic rings can be hydrolyzed to form hydroxyl groups.
-
Aromatic Hydroxylation: Addition of hydroxyl groups to the aromatic rings is another possible oxidative degradation.
-
Ring Opening: Under harsh conditions, the tetracyclic ring structure may undergo cleavage.
Q2: What are the recommended stress conditions for forced degradation studies of this compound?
A2: Forced degradation studies are crucial to understanding the stability of a molecule and identifying potential degradation products.[2] For this compound, a systematic approach involving the following stress conditions is recommended:
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathways |
| Acid Hydrolysis | 0.1 M - 1 M HCl, heated (e.g., 60-80 °C) | O-Demethylation, potential for ring cleavage under harsh conditions. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, heated (e.g., 60-80 °C) | O-Demethylation, potential for racemization. |
| Oxidation | 3-30% H₂O₂, at room temperature or slightly elevated | N-Oxidation, Aromatic Hydroxylation. |
| Thermal Degradation | Dry heat (e.g., 105 °C) or in solution | General decomposition, potential for demethylation. |
| Photodegradation | Exposure to UV light (e.g., 254 nm) and visible light | Photochemical reactions, potential for oxidation and ring cleavage. |
Q3: Which analytical techniques are most suitable for identifying this compound degradation products?
A3: A combination of chromatographic and spectroscopic techniques is essential for the separation and structural elucidation of degradation products.[3][4]
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the primary technique for separating the parent drug from its degradation products and for quantitative analysis.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for obtaining molecular weight information and fragmentation patterns of the degradation products, which is crucial for their identification.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, allowing for the unambiguous identification of degradation products, especially when isolated.[6]
Troubleshooting Guides
Problem: I am not seeing any degradation of this compound under my stress conditions.
-
Possible Cause: The stress conditions may not be harsh enough. Aporphine alkaloids can be relatively stable.
-
Solution:
-
Increase the concentration of the stressor (e.g., higher molarity of acid or base).
-
Increase the temperature of the reaction.
-
Extend the duration of the stress testing.
-
For photostability, ensure a high-intensity light source is used.
-
Problem: I am seeing too many degradation products, and the chromatogram is very complex.
-
Possible Cause: The stress conditions may be too harsh, leading to secondary degradation.
-
Solution:
-
Reduce the concentration of the stressor.
-
Lower the temperature of the reaction.
-
Decrease the duration of the stress testing.
-
Optimize the chromatographic method to improve the resolution of the peaks. Consider using a gradient elution.
-
Problem: I can see peaks for degradation products in my chromatogram, but I am unable to identify them with LC-MS.
-
Possible Cause 1: The concentration of the degradation products may be too low for detection by the mass spectrometer.
-
Solution 1:
-
Concentrate the sample before injection.
-
Increase the injection volume.
-
Optimize the ionization source parameters of the mass spectrometer for the expected degradation products.
-
-
Possible Cause 2: The degradation products may not be ionizing efficiently.
-
Solution 2:
-
Try different ionization modes (e.g., positive and negative ion modes).
-
Use different ionization sources if available (e.g., APCI in addition to ESI).
-
Adjust the pH of the mobile phase to promote ionization.
-
Experimental Protocols
Protocol 1: Forced Degradation by Acid Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Condition: To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubation: Heat the mixture at 80°C for 24 hours in a water bath.
-
Neutralization: After incubation, cool the solution to room temperature and neutralize it with 1 M NaOH.
-
Sample Preparation for Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC or LC-MS analysis.
Protocol 2: Analysis of Degradation Products by HPLC-UV
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended.
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 272 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Experimental workflow for the identification of this compound degradation products.
Caption: Potential degradation pathways of this compound.
References
- 1. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent trends in impurity profiling methods using analytical techniques [wisdomlib.org]
- 4. rroij.com [rroij.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
Validation & Comparative
A Comparative Pharmacological Analysis: Nuciferine vs. N-Methylnuciferine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological activities of the aporphine alkaloid Nuciferine and its N-methylated counterpart, N-Methylnuciferine. While extensive research has characterized the diverse pharmacological profile of Nuciferine, specific experimental data for this compound is limited in publicly available literature. Therefore, this comparison presents the established data for Nuciferine and offers insights into the potential pharmacological activities of this compound based on structure-activity relationship (SAR) studies of related N-methylated aporphine alkaloids.
Overview of Pharmacological Activity
Nuciferine, a primary bioactive component of the lotus plant (Nelumbo nucifera), has demonstrated a complex and multifaceted pharmacological profile, interacting with key neurotransmitter systems in the central nervous system (CNS).[1] Its activities suggest potential therapeutic applications as an antipsychotic, anxiolytic, and anti-obesity agent.[1][2] this compound, as a derivative, is anticipated to share some of these properties, but with potential differences in potency, selectivity, and overall effect due to the addition of a methyl group to the nitrogen atom.
Receptor Binding Affinity
The interaction with specific receptor subtypes is crucial in defining the pharmacological effects of a compound. The following tables summarize the known receptor binding affinities of Nuciferine.
Table 1: Nuciferine Receptor Binding Affinity Data
| Receptor Subtype | Kᵢ (nM) | Species | Assay Type | Reference |
| Dopamine Receptors | ||||
| D₁ | 46 | Rat | Radioligand Binding | [1][3] |
| D₂ | 235 | Rat | Radioligand Binding | [1][3] |
| D₄ | Agonist (EC₅₀ = 2 µM) | Human | Functional Assay | [4] |
| D₅ | Partial Agonist (EC₅₀ = 2.6 µM) | Human | Functional Assay | [4] |
| Serotonin Receptors | ||||
| 5-HT₁ₐ | Agonist (EC₅₀ = 3.2 µM) | Human | Functional Assay | [4] |
| 5-HT₂ₐ | 139 | Rat | Radioligand Binding | |
| 5-HT₂ₐ | Antagonist (IC₅₀ = 478 nM) | Human | Functional Assay | [4] |
| 5-HT₂B | Antagonist (IC₅₀ = 1 µM) | Human | Functional Assay | [4] |
| 5-HT₂c | Antagonist (IC₅₀ = 131 nM) | Human | Functional Assay | [4] |
| 5-HT₆ | Partial Agonist (EC₅₀ = 700 nM) | Human | Functional Assay | [4] |
| 5-HT₇ | Inverse Agonist (IC₅₀ = 150 nM) | Human | Functional Assay | [4] |
This compound: Predicted Receptor Binding Affinity
-
Dopamine Receptors: The N-methyl group in aporphines can influence the selectivity between D₁ and D₂ receptors.[1][3] While Nuciferine shows a preference for D₁ over D₂ receptors, N-methylation could potentially alter this ratio. In some aporphine series, N-methylation has been shown to favor D₁ receptor affinity.[1][3]
-
Serotonin Receptors: The N-methyl group is often considered important for affinity at the 5-HT₂ₐ receptor in aporphine analogs. Therefore, this compound may exhibit comparable or potentially enhanced affinity for the 5-HT₂ₐ receptor compared to Nuciferine. The effect on other serotonin receptor subtypes is difficult to predict without direct experimental evidence.
In Vivo Pharmacological Effects
Animal models provide valuable insights into the potential therapeutic effects and side-effect profiles of compounds.
Table 2: In Vivo Effects of Nuciferine
| Experimental Model | Species | Effect | Key Findings | Reference |
| Locomotor Activity | Mice | Biphasic: low doses increase, high doses decrease | Modulates dopamine-related behaviors | [1] |
| Prepulse Inhibition (PPI) | Rats | Reverses PCP-induced disruption of PPI | Suggests antipsychotic-like activity | [4] |
| Conditioned Avoidance Response | Rats | Inhibition | Consistent with dopamine receptor blockade | [1] |
| Amphetamine-induced Hyperactivity | Rats | Potentiation at low doses, inhibition at high doses | Complex interaction with the dopaminergic system | [1] |
| Catalepsy | Mice | Not observed at effective doses | Indicates a lower risk of extrapyramidal side effects compared to typical antipsychotics | [4] |
This compound: Predicted In Vivo Effects
Given the predicted modulation of dopamine and serotonin receptors, this compound is likely to exhibit CNS activity. The specific effects on locomotor activity and in models of psychosis would depend on its precise receptor affinity and functional activity profile. If N-methylation enhances D₂ receptor antagonism, it might lead to more potent antipsychotic-like effects. Conversely, if D₁ agonism is enhanced, it could result in different behavioral outcomes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor.
-
Objective: To determine the equilibrium dissociation constant (Kᵢ) of the test compound for a target receptor.
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue).
-
Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D₂ receptors).
-
Test compound (Nuciferine or this compound) at various concentrations.
-
Incubation buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This assay determines whether a compound acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor (GPCR) that signals through adenylyl cyclase.
-
Objective: To measure the effect of the test compound on the intracellular concentration of cyclic AMP (cAMP).
-
Materials:
-
Cells expressing the GPCR of interest (e.g., CHO or HEK293 cells).
-
Test compound.
-
Forskolin (an activator of adenylyl cyclase, used for studying Gᵢ-coupled receptors).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Procedure:
-
Culture the cells in appropriate multi-well plates.
-
Treat the cells with the test compound at various concentrations.
-
For Gᵢ-coupled receptors, stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a suitable detection method as per the kit instructions.
-
Analyze the data to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists/inverse agonists).
-
Locomotor Activity Test
This behavioral test assesses the effect of a compound on spontaneous motor activity in rodents.
-
Objective: To measure changes in horizontal and vertical movement.
-
Apparatus: An open-field arena equipped with infrared beams or a video-tracking system.
-
Procedure:
-
Acclimatize the animals to the testing room.
-
Administer the test compound or vehicle to the animals.
-
Place the animal in the center of the open-field arena.
-
Record the animal's activity for a specified period (e.g., 30-60 minutes).
-
Analyze the data for parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Prepulse Inhibition (PPI) Test
This test is a measure of sensorimotor gating, a process that is deficient in certain psychiatric disorders like schizophrenia.
-
Objective: To assess the ability of a weak sensory stimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.
-
Procedure:
-
Acclimatize the animal to the startle chamber.
-
Administer the test compound or vehicle.
-
Present a series of trials in a pseudo-random order:
-
Pulse-alone trials (a loud acoustic stimulus).
-
Prepulse-alone trials (a weak acoustic stimulus).
-
Prepulse-pulse trials (the weak stimulus precedes the loud stimulus by a short interval).
-
-
Measure the startle amplitude in each trial.
-
Calculate the percentage of prepulse inhibition: %PPI = [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by these compounds and a typical experimental workflow.
Caption: Key G-protein signaling pathways for dopamine and serotonin receptors.
Caption: General experimental workflow for pharmacological characterization.
Conclusion
Nuciferine exhibits a complex pharmacological profile with interactions at multiple dopamine and serotonin receptors, suggesting its potential as a lead compound for the development of novel CNS therapeutics. While direct experimental data on this compound is lacking, SAR principles suggest that N-methylation could significantly modulate its receptor affinity and functional activity, potentially leading to a distinct pharmacological profile. Further research, including direct comparative studies, is necessary to fully elucidate the pharmacological properties of this compound and to determine its therapeutic potential relative to Nuciferine. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for conducting such investigations.
References
- 1. Synthesis and dopamine receptor affinities of N-alkyl-11-hydroxy-2-methoxynoraporphines: N-alkyl substituents determine D1 versus D2 receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural manipulation of aporphines via C10 nitrogenation leads to the identification of new 5-HT7AR ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
A Comparative Analysis of N-Methylnuciferine and Other Aporphine Alkaloids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N-methylnuciferine with other prominent aporphine alkaloids. This document synthesizes experimental data on their pharmacological profiles, details the methodologies of key experiments, and visualizes relevant signaling pathways to facilitate further research and development.
This compound is a primary aporphine alkaloid found in the sacred lotus (Nelumbo nucifera). Aporphine alkaloids are a class of isoquinoline alkaloids characterized by a tetracyclic core structure. These compounds are known to interact with various G protein-coupled receptors (GPCRs), particularly dopamine and serotonin receptors, making them a subject of interest for their potential therapeutic applications in neurological and psychiatric disorders. This guide compares the receptor binding affinities and functional activities of this compound with other well-studied aporphine alkaloids such as apomorphine, boldine, and glaucine.
Quantitative Comparison of Receptor Binding Affinities
The following tables summarize the in vitro binding affinities (Ki in nM) of this compound and other selected aporphine alkaloids for key dopamine and serotonin receptors. Lower Ki values indicate higher binding affinity.
Table 1: Dopamine Receptor Binding Affinities (Ki in nM)
| Alkaloid | D1 Receptor | D2 Receptor | D3 Receptor | D4 Receptor | D5 Receptor | Dopamine Transporter (DAT) |
| This compound | >10,000 | 434 | 4000 | 150 | 978 | 206 |
| Apomorphine (R)- | 484 | 52 | 26 | 4.37 | 188.9 | - |
| Boldine | 3,000 (IC50) | 96,000 (IC50) | - | - | - | - |
| Glaucine | Antagonist | Antagonist | - | - | - | - |
Data for this compound is often reported as Nuciferine in literature. Ki values can vary between studies depending on the experimental conditions.
Table 2: Serotonin Receptor Binding Affinities (Ki in nM)
| Alkaloid | 5-HT1A Receptor | 5-HT2A Receptor | 5-HT2B Receptor | 5-HT2C Receptor | 5-HT6 Receptor | 5-HT7 Receptor |
| This compound | 64 | 49 | 119 | 49 | 215 | 13 |
| Apomorphine (R)- | Agonist | 120 | 132 | 102 | - | - |
| Boldine | - | - | - | - | - | - |
| Glaucine (S)- | - | Partial Agonist | Partial Agonist | Partial Agonist | - | - |
| Glaucine (R)- | - | Positive Allosteric Modulator | - | - | - | - |
Functional Activity Profile
Understanding the functional activity of these alkaloids at their respective receptors is crucial for predicting their physiological effects.
Table 3: Functional Activity at Key Receptors
| Alkaloid | Receptor | Functional Activity |
| This compound | D2 Receptor | Partial Agonist |
| D4 Receptor | Agonist | |
| D5 Receptor | Partial Agonist | |
| Dopamine Transporter | Inhibitor | |
| 5-HT1A Receptor | Agonist | |
| 5-HT2A Receptor | Antagonist | |
| 5-HT2B Receptor | Antagonist | |
| 5-HT2C Receptor | Antagonist | |
| 5-HT6 Receptor | Partial Agonist | |
| 5-HT7 Receptor | Inverse Agonist | |
| Apomorphine (R)- | D1, D2, D3, D4, D5 Receptors | Agonist |
| 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C Receptors | Agonist | |
| Boldine | α1A-Adrenoceptor | Selective Antagonist |
| 5-HT3A/AB Receptors | Antagonist | |
| Glaucine (S)- | 5-HT2A, 5-HT2B, 5-HT2C Receptors | Partial Agonist |
| Glaucine (R)- | 5-HT2A Receptor | Positive Allosteric Modulator |
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are generalized protocols for the key experiments cited.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.
-
Assay Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed to remove unbound radioactivity.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (e.g., cAMP Assay for D2 Receptor Partial Agonism)
Objective: To determine the functional effect of a test compound on receptor signaling.
General Protocol:
-
Cell Culture: A cell line stably expressing the receptor of interest (e.g., HEK293 cells expressing the human D2 receptor) is cultured under standard conditions.
-
Assay Setup: Cells are plated in multi-well plates and allowed to adhere.
-
Compound Treatment: The cells are pre-treated with the test compound (e.g., this compound) at various concentrations for a specified period.
-
Stimulation: The adenylyl cyclase is stimulated with a known activator, such as forskolin.
-
cAMP Measurement: The intracellular cyclic AMP (cAMP) levels are measured using a commercially available kit, often based on competitive enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: The ability of the test compound to inhibit the forskolin-stimulated cAMP production is quantified. For a partial agonist, the compound will inhibit cAMP production but to a lesser extent than a full agonist. The potency (EC50) and efficacy (Emax) are determined from the dose-response curve.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and other aporphine alkaloids.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Serotonin 5-HT2A Receptor Signaling Pathway.
Caption: this compound Action on Dopamine Transporter.
Conclusion
This compound exhibits a unique pharmacological profile characterized by partial agonism at D2-like dopamine receptors and antagonism at several serotonin receptors, particularly 5-HT2A. This profile distinguishes it from other aporphine alkaloids like apomorphine, a broad-spectrum dopamine agonist, and boldine, which shows higher affinity for adrenergic receptors. The complex polypharmacology of this compound suggests its potential for development as a therapeutic agent for conditions involving dysregulation of both dopaminergic and serotonergic systems. Further research is warranted to fully elucidate its in vivo effects and therapeutic potential. This guide provides a foundational comparison to aid researchers in this endeavor.
N-Methylnuciferine vs. Typical Antipsychotics: A Comparative Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of N-Methylnuciferine and typical antipsychotics, focusing on their performance in established animal models of psychosis. The information is intended to support researchers in drug discovery and development by offering a clear, objective analysis of their respective pharmacological profiles and preclinical efficacy.
Introduction
This compound, an alkaloid found in the lotus plant (Nelumbo nucifera), has garnered interest for its potential antipsychotic properties. Unlike typical antipsychotics, which primarily act as potent dopamine D2 receptor antagonists, this compound exhibits a more complex, multi-receptor binding profile, suggesting it may offer a distinct therapeutic window with a reduced side-effect burden. This guide delves into the preclinical data to compare and contrast the mechanisms and effects of this compound with those of classical antipsychotic agents like haloperidol and chlorpromazine.
Receptor Binding Profiles
The therapeutic effects and side-effect profiles of antipsychotic drugs are largely determined by their affinities for various neurotransmitter receptors. Typical antipsychotics are characterized by high-affinity antagonism of dopamine D2 receptors, which is linked to their efficacy in treating positive symptoms of psychosis but also to a high propensity for extrapyramidal side effects (EPS). This compound, in contrast, displays a broader receptor interaction profile, with a notable partial agonism at the D2 receptor and interactions with several serotonin receptor subtypes.
Below is a table summarizing the receptor binding affinities (Ki, nM) of this compound, haloperidol, and chlorpromazine for key dopamine and serotonin receptors. Lower Ki values indicate higher binding affinity.
| Receptor | This compound (Nuciferine) | Haloperidol | Chlorpromazine | Functional Activity of this compound |
| Dopamine Receptors | ||||
| D1 | >10,000 | 23 | 12 | - |
| D2 | K_B_ = 62 | 0.89[1] | 1.8 | Partial Agonist[2][3] |
| D3 | >10,000 | 4.6[1] | 3.5 | - |
| D4 | EC_50_ = 2,000 | 10[1] | 3.4 | Agonist[2] |
| D5 | EC_50_ = 2,600 | - | 13 | Partial Agonist[2] |
| Serotonin Receptors | ||||
| 5-HT1A | EC_50_ = 3,200 | 3600[1] | 30 | Agonist[2] |
| 5-HT2A | IC_50_ = 478 | 120[1] | 3.1 | Antagonist[2] |
| 5-HT2B | IC_50_ = 1,000 | - | 15 | Antagonist[2] |
| 5-HT2C | >10,000 | 4700[1] | 7.9 | Antagonist[2] |
| 5-HT6 | EC_50_ = 700 | - | 6.5 | Partial Agonist[2] |
| 5-HT7 | IC_50_ = 150 | - | 40 | Inverse Agonist[2] |
Note: Data for this compound is often reported under the name "Nuciferine" in the scientific literature. K_B_ values represent the equilibrium dissociation constant for an antagonist, while IC_50_ and EC_50_ values represent the concentration for 50% inhibition and 50% maximal effect, respectively.
Efficacy in Animal Models of Psychosis
Animal models are crucial for evaluating the potential therapeutic efficacy of novel compounds. This section compares the effects of this compound and typical antipsychotics in three widely used preclinical models that mimic different aspects of psychosis.
Phencyclidine (PCP)-Induced Hyperlocomotion
This model is used to assess the potential of a compound to mitigate the positive symptoms of schizophrenia. PCP, a non-competitive NMDA receptor antagonist, induces a hyperactive state in rodents that is sensitive to antipsychotic treatment.
Experimental Data Summary:
| Compound | Animal Model | PCP Dose | This compound Dose | Effect on Hyperlocomotion | Haloperidol Dose | Effect on Hyperlocomotion |
| This compound vs. Haloperidol | Mice | 6.0 mg/kg (i.p.) | 3 and 10 mg/kg (i.p.) | Significant inhibition[2] | 0.3 mg/kg | Blocked hyperactivity[4] |
This compound demonstrates efficacy in reducing PCP-induced hyperlocomotion, a key predictor of antipsychotic potential.
Prepulse Inhibition (PPI) of the Startle Reflex
PPI is a measure of sensorimotor gating, a pre-attentive filtering process that is deficient in individuals with schizophrenia. The ability of a drug to restore disrupted PPI is considered a strong indicator of antipsychotic efficacy.
Experimental Data Summary:
| Compound | Animal Model | PPI-disrupting Agent | This compound Dose | Effect on PPI | Haloperidol Dose | Effect on PPI |
| This compound vs. Haloperidol | Mice | PCP (6 mg/kg, i.p.) | 5 and 10 mg/kg (i.p.) | Rescued PCP-induced disruption[2] | 0.1 mg/kg | Did not block PCP-induced disruption[4] |
This compound effectively reverses PCP-induced deficits in sensorimotor gating, an effect not consistently observed with the typical antipsychotic haloperidol in this specific model.
Side Effect Profile: Catalepsy
The catalepsy test in rodents is a widely used model to predict the likelihood of a compound causing extrapyramidal side effects (EPS), a significant drawback of typical antipsychotics.
Experimental Data Summary:
| Compound | Animal Model | This compound Dose | Latency to Movement (seconds) | Haloperidol Dose | Latency to Movement (seconds) |
| This compound vs. Haloperidol | Mice | 10.0 mg/kg (i.p.) | No significant increase vs. vehicle | 1.0 mg/kg (i.p.) | Significant increase (catalepsy)[2] |
Unlike haloperidol, this compound does not induce catalepsy in mice, suggesting a lower risk of producing EPS.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Receptor Binding Assays
-
Method: Radioligand binding assays.
-
Procedure: For affinity determination, this compound was initially tested at a 10 µM concentration to assess its ability to displace a specific radioligand from its target receptor. If significant displacement (>50%) was observed, a secondary assay was performed with 11 different concentrations of this compound to generate an IC50 and subsequently a Ki value. Assays were conducted in 96-well plates in a suitable binding buffer with the radioligand concentration at or near its dissociation constant (Kd). The plates were incubated for 90 minutes at room temperature in the dark. The reaction was terminated by vacuum filtration.[2]
PCP-Induced Hyperlocomotion
-
Animals: C57BL/6J mice.
-
Apparatus: Accuscan activity monitoring chambers.
-
Procedure: Mice were first acclimated to the activity chambers for 15 minutes. They were then administered either vehicle or this compound (3 or 10 mg/kg, i.p.) and returned to the chambers for another 15 minutes. Following this, mice were injected with PCP (6.0 mg/kg, i.p.) and their locomotor activity was recorded for 90 minutes.[2]
Prepulse Inhibition (PPI) of the Startle Reflex
-
Animals: C57BL/6J mice.
-
Apparatus: SR-LAB startle response chambers (San Diego Instruments).
-
Procedure: Mice were administered vehicle or this compound (5 or 10 mg/kg, i.p.) and returned to their home cages for 15 minutes. Subsequently, they were treated with either vehicle or PCP (6 mg/kg, i.p.) and placed in the PPI apparatus for a 5-minute habituation period before the test began.[2]
Catalepsy Test
-
Animals: Mice.
-
Apparatus: A 45° inclined screen.
-
Procedure: Mice were injected with either vehicle, this compound (10.0 mg/kg, i.p.), or haloperidol (1.0 mg/kg, i.p.). The animals were then placed upright on the inclined screen. The time it took for the animal to move all four paws was recorded in seconds, with a maximum observation time of 5 minutes. A significant delay in movement is indicative of drug-induced catalepsy.[2]
Signaling Pathways and Mechanisms of Action
The distinct pharmacological profiles of this compound and typical antipsychotics suggest different underlying mechanisms of action at the cellular level.
Caption: Contrasting signaling pathways of typical antipsychotics and this compound.
References
- 1. Nuciferine - Wikipedia [en.wikipedia.org]
- 2. In Vitro and In Vivo Characterization of the Alkaloid Nuciferine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuciferine | 5-HT Receptor | Dopamine Receptor | TargetMol [targetmol.com]
- 4. Failure of haloperidol to block the effects of phencyclidine and dizocilpine on prepulse inhibition of startle - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding profiles and functional activities of the atypical antipsychotic drug aripiprazole and the plant alkaloid N-methylnuciferine. The information presented is supported by experimental data to assist researchers in understanding the pharmacological similarities and differences between these two compounds.
Receptor Binding Affinity
The binding affinities of this compound and aripiprazole for a range of neurotransmitter receptors are summarized in Table 1. Binding affinity is represented by the inhibition constant (Ki), which indicates the concentration of a drug required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.
| Receptor | This compound Ki (nM) | Aripiprazole Ki (nM) |
| Dopamine Receptors | ||
| Dopamine D2 | ~62 (KB)[1] | 0.34[2][3] |
| Dopamine D3 | - | 0.8[2][3] |
| Dopamine D4 | Agonist (EC50 = 2µM)[1] | 44[3] |
| Dopamine D5 | Partial Agonist (EC50 = 2.6µM)[1] | - |
| Serotonin Receptors | ||
| 5-HT1A | Agonist (EC50 = 3.2µM)[1] | 1.7[2][3] |
| 5-HT2A | Antagonist (IC50 = 478)[1] | 3.4[2][3] |
| 5-HT2B | Antagonist (IC50 = 1µM)[1] | 0.36[2] |
| 5-HT2C | Antagonist (IC50 = 131)[1] | 15[3] |
| 5-HT6 | Partial Agonist (EC50 = 700)[1] | - |
| 5-HT7 | Inverse Agonist (EC50 = 150)[1] | 39[3] |
| Adrenergic Receptors | ||
| α1A | - | 57[3] |
| Histamine Receptors | ||
| H1 | - | 61[3] |
| Transporters | ||
| Dopamine Transporter (DAT) | Inhibitor[1][4] | 98[3] |
Note: KB is an equilibrium dissociation constant for an antagonist, similar to Ki. EC50 and IC50 values represent the concentration for 50% maximal effective or inhibitory concentration, respectively, and are provided for functional activity where Ki values for binding affinity were not available in the searched literature.
Functional Receptor Activity
Both this compound and aripiprazole exhibit complex functional activities at various receptors, acting as partial agonists, agonists, antagonists, or inverse agonists. A summary of their functional profiles at key shared receptors is presented in Table 2.
| Receptor | This compound Functional Activity | Aripiprazole Functional Activity |
| Dopamine D2 | Partial Agonist (Emax = 67% of dopamine)[1] | Partial Agonist[2][5][6] |
| Serotonin 5-HT1A | Agonist[1][4] | Partial Agonist[6] |
| Serotonin 5-HT2A | Antagonist[1][4] | Antagonist[2] |
Shared Signaling Pathways
This compound and aripiprazole share overlapping receptor targets that converge on common intracellular signaling pathways. The primary shared targets, the dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors, are G-protein coupled receptors (GPCRs) that modulate downstream signaling cascades.
Dopamine D2 and Serotonin 5-HT1A Receptor Signaling
Both the dopamine D2 and serotonin 5-HT1A receptors primarily couple to the Gi/o family of G-proteins. Activation of these receptors by an agonist or partial agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA).
Serotonin 5-HT2A Receptor Signaling
The serotonin 5-HT2A receptor couples to the Gq/11 family of G-proteins. Antagonism of this receptor by this compound or aripiprazole blocks the downstream signaling cascade initiated by serotonin. This pathway involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently increase intracellular calcium and activate protein kinase C (PKC).
Experimental Protocols
The data presented in this guide are derived from standard in vitro pharmacological assays. The general methodologies for these key experiments are outlined below.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.
Key Methodological Details:
-
Receptor Source: Typically, recombinant cell lines (e.g., CHO or HEK293 cells) stably expressing the human receptor of interest are used.
-
Radioligand: A specific high-affinity radiolabeled ligand for the target receptor is used (e.g., [3H]raclopride or [3H]spiperone for D2 receptors; [3H]8-OH-DPAT for 5-HT1A receptors; [3H]ketanserin for 5-HT2A receptors).
-
Incubation: Membranes, radioligand, and the test compound are incubated in a buffer solution at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated, and the IC50 is determined. The Ki is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Functional Assays (cAMP Measurement)
Functional assays are employed to determine whether a compound acts as an agonist, antagonist, or partial agonist at a receptor. For Gi/o-coupled receptors like D2 and 5-HT1A, this is often assessed by measuring changes in intracellular cAMP levels.
Key Methodological Details:
-
Cell Lines: Intact cells expressing the receptor of interest are used.
-
Stimulation: To measure inhibition of cAMP production (for Gi/o-coupled receptors), adenylyl cyclase is first stimulated with forskolin.
-
Detection Methods: Various methods can be used to quantify cAMP, including:
-
Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay based on fluorescence resonance energy transfer.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay using antibodies to detect cAMP.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): A bead-based assay that generates a chemiluminescent signal.
-
-
Data Analysis: Dose-response curves are plotted to determine the potency (EC50 or IC50) and efficacy (Emax) of the test compound. The Emax is compared to that of a known full agonist (e.g., dopamine for D2 receptors or serotonin for 5-HT1A receptors) to classify the compound as a full agonist, partial agonist, or antagonist.
Conclusion
This compound and aripiprazole exhibit noteworthy similarities in their receptor profiles, particularly at key dopamine and serotonin receptors implicated in the mechanism of action of atypical antipsychotics. Both compounds display partial agonism at the dopamine D2 receptor and antagonism at the serotonin 5-HT2A receptor. However, there are also distinctions in their affinities and functional activities at other serotonin receptor subtypes. Aripiprazole generally demonstrates higher affinity for the shared receptor targets. These comparative data provide a valuable foundation for further research into the therapeutic potential and pharmacological mechanisms of this compound and its analogues.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 3. Gs alpha subunit - Wikipedia [en.wikipedia.org]
- 4. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
Cross-Validation of Analytical Methods for N-Methylnuciferine: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and precise quantification of N-Methylnuciferine, a bioactive alkaloid from the lotus plant (Nelumbo nucifera), is critical for pharmacokinetic studies, quality control of herbal products, and pharmacological research. The selection of an appropriate analytical method is paramount and depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation.
This guide provides a comparative overview of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). As no direct cross-validation studies for this compound are currently published, this guide presents a compilation of representative methodologies and validation parameters based on published data for similar alkaloids, offering an objective comparison to inform method selection and development.
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the typical performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of this compound, compiled from validated methods for structurally related alkaloids.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity Range | 1 - 50 µg/mL | 0.1 - 100 ng/mL | 10 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.997 |
| Limit of Detection (LOD) | ~150 ng/mL | ~0.05 ng/mL | ~2 ng/mL |
| Limit of Quantification (LOQ) | ~500 ng/mL | ~0.1 ng/mL | ~10 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 85 - 115% |
| Precision (%RSD) | < 5% | < 10% | < 15% |
| Sample Throughput | Moderate | High | Low to Moderate |
| Selectivity | Moderate | High | High |
| Instrumentation Cost | Low | High | Moderate to High |
| Derivatization Required | No | No | Yes (typically) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific sample matrices and instrumentation.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of this compound in herbal extracts and formulations where concentrations are relatively high.
-
Sample Preparation:
-
Accurately weigh 1.0 g of powdered plant material or formulated product.
-
Extract with 20 mL of methanol in an ultrasonic bath for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% phosphoric acid in water (B). A typical gradient could be: 0-10 min, 15-30% A; 10-25 min, 30-50% A; 25-30 min, 50-15% A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at 272 nm.
-
-
Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve prepared from certified reference standards.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates.
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., a deuterated analog of this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in acetonitrile (A) and 0.1% formic acid in water (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Spectrometer: Triple quadrupole.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would be monitored (e.g., for Nuciferine, a related compound, m/z 296.1 → 265.1).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and is suitable for volatile or semi-volatile compounds. For this compound, a derivatization step is typically required to increase its volatility.
-
Sample Preparation and Derivatization:
-
Perform an initial liquid-liquid or solid-phase extraction to isolate this compound from the sample matrix.
-
Evaporate the extract to dryness.
-
Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70 °C for 30 minutes to form the trimethylsilyl (TMS) derivative.
-
Cool to room temperature before injection.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min and hold for 5 minutes.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection: Scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the this compound-TMS derivative.
-
Mandatory Visualization
Caption: Comparative workflow for the analysis of this compound.
Caption: this compound's potential inhibitory action on the PI3K/AKT/mTOR pathway.[1][2]
References
A Researcher's Guide to the Reproducibility of In Vitro N-Methylnuciferine Experiments
For Researchers, Scientists, and Drug Development Professionals
N-Methylnuciferine, an aporphine alkaloid found in the sacred lotus (Nelumbo nucifera), has garnered significant interest for its potential antipsychotic and neurological effects. Its complex pharmacology, primarily involving dopamine and serotonin receptor systems, makes it a compelling subject for drug discovery. However, as with many natural products, navigating the existing in vitro data can be challenging. This guide provides a comparative analysis of published findings on this compound, focusing on the reproducibility of its reported bioactivities. We delve into the quantitative data, experimental methodologies, and potential sources of variability to offer a clearer picture for researchers in the field.
Reported Mechanisms of Action: A Complex Receptor Profile
This compound exhibits a broad polypharmacological profile, interacting with multiple G protein-coupled receptors (GPCRs). Its activity is most prominently reported at dopamine D2 and various serotonin (5-HT) receptors. Studies characterize it as a partial agonist at the dopamine D2 receptor, an antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors, and an inverse agonist at 5-HT7 receptors.[1][2][3][4] This profile is functionally similar, though not identical, to atypical antipsychotic drugs like aripiprazole and clozapine, which are known for their multi-receptor activity.[1][2]
The primary signaling pathway implicated for its potential antipsychotic effects involves the modulation of dopamine D2 receptor activity. As a partial agonist, this compound can act as either a functional agonist or antagonist depending on the endogenous dopamine levels, potentially stabilizing the dopaminergic system.
References
- 1. In Vitro and In Vivo Characterization of the Alkaloid Nuciferine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Characterization of the Alkaloid Nuciferine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Characterization of the Alkaloid Nuciferine | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of N-Methylnuciferine from Diverse Botanical Sources
For Researchers, Scientists, and Drug Development Professionals
N-Methylnuciferine, an aporphine alkaloid, has garnered significant attention within the scientific community for its complex pharmacological profile and therapeutic potential. Primarily isolated from Nelumbo nucifera (the sacred lotus) and Nymphaea caerulea (the blue lotus), this bioactive compound exhibits notable interactions with key neurotransmitter systems, positioning it as a promising candidate for further investigation in drug discovery and development. This guide provides a comparative overview of this compound from these distinct plant species, supported by experimental data and detailed methodologies.
Quantitative Analysis of this compound Content
The concentration of this compound can vary significantly between plant species and even different parts of the same plant. The following tables summarize the quantitative findings from scientific literature on the distribution of this compound and related alkaloids in Nelumbo nucifera and Nymphaea caerulea.
Table 1: Quantitative Analysis of Alkaloids in Nelumbo nucifera [1]
| Plant Part | This compound (Nuciferine) Content (mg/g dry material) | Other Major Alkaloids | Analytical Method |
| Flower Buds | 1.20 - 14.96 (total alkaloids) | Nornuciferine, N-methylasimilobine, Asimilobine, Pronuciferine, Armepavine, Norarmepavine, N-methylcoclaurine, Coclaurine, Norjuziphine | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Petals | Major repository of alkaloids | - | LC-MS |
| Receptacle | Lower alkaloid content than petals | - | LC-MS |
| Stamen | Lower alkaloid content than petals | - | LC-MS |
| Leaf | 1.20 (total alkaloids) | - | LC-MS |
| Fruit | < Quantitation Limit | - | LC-MS |
| Embryo | 0.64 (total alkaloids) | - | LC-MS |
Table 2: Quantitative Analysis of this compound in Nymphaea caerulea
| Plant Part | This compound (Nuciferine) Content | Other Major Alkaloids | Analytical Method |
| Flowers and Leaves | Present, but quantitative data from peer-reviewed literature is limited. One study reported negligible traces (10-72 ppb) in some extracts.[2] | Apomorphine, Aporphine, Lotusine | Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) |
| Flowers and Seeds | Present | - | - |
| Roots | - | Armepavine | - |
Note: A significant discrepancy exists in the reported this compound content of Nymphaea caerulea. While it is traditionally considered a source of this alkaloid, a 2023 study using UPLC-MS found "virtually absent" levels of nuciferine in authentic blue lotus extracts.[3] This contrasts with some commercial products that claim high, HPLC-verified concentrations of nuciferine from Nymphaea caerulea.[4][5][6] Further rigorous, comparative studies are required to clarify these inconsistencies.
Experimental Protocols
Extraction and Isolation of this compound from Nelumbo nucifera Flower Buds[1]
-
Extraction: Dried flower buds of Nelumbo nucifera are extracted with methanol under reflux. The resulting methanol extract is then partitioned between ethyl acetate and a 3% aqueous tartaric acid solution.
-
Fractionation: The acidic aqueous layer is basified with a saturated sodium bicarbonate solution and subsequently extracted with chloroform.
-
Isolation: The chloroform-soluble fraction, rich in alkaloids, is subjected to further separation and purification using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Quantitative Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)[1]
-
Chromatographic System: A high-performance liquid chromatography system coupled with a mass spectrometer is utilized.
-
Column: A reversed-phase column, such as a πNAP column with naphthylethyl group-bonded silica packing material, is employed for separation.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and 0.2% aqueous acetic acid is used.
-
Detection: Mass spectrometry with a positive-mode electrospray ionization (ESI) source is used for the detection and quantification of this compound and other alkaloids.
-
Quantification: Standard curves are generated using purified this compound hydrochloride.
Pharmacological Activity and Signaling Pathways
This compound exhibits a complex pharmacological profile, primarily interacting with the dopaminergic and serotonergic systems.[7] Its activity is not dependent on its plant source, but rather its inherent chemical structure.
Key Pharmacological Actions:
-
Dopamine Receptor Interactions: this compound acts as a partial agonist at D2 and D5 dopamine receptors.[7] It also inhibits the dopamine transporter (DAT), which can lead to increased synaptic dopamine levels.[7]
-
Serotonin Receptor Interactions: It functions as an antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors, and as an inverse agonist at the 5-HT7 receptor.[7] Additionally, it shows agonist activity at the 5-HT1A receptor and partial agonism at the 5-HT6 receptor.[7]
These interactions contribute to its potential antipsychotic-like effects, which have been observed in rodent models.[7]
Mandatory Visualizations
Experimental Workflow for this compound Analysis
This compound's Interaction with Receptors
Comparative Discussion and Future Directions
While both Nelumbo nucifera and Nymphaea caerulea are recognized sources of this compound, the existing body of scientific literature presents a more comprehensive quantitative and pharmacological profile for the compound derived from Nelumbo nucifera. The conflicting reports on this compound content in Nymphaea caerulea highlight a critical gap in research.
For drug development professionals, this underscores the importance of rigorous analytical validation of raw plant materials. The choice of plant source for this compound extraction could have significant implications for yield and, consequently, the economic feasibility of large-scale production.
Future research should prioritize direct, side-by-side comparative studies of this compound content in Nelumbo nucifera and Nymphaea caerulea using standardized and validated analytical methods. Furthermore, while the pharmacological activity of pure this compound is expected to be consistent regardless of its origin, comparative studies of the crude extracts from both plants are warranted to investigate the potential synergistic or antagonistic effects of other co-occurring alkaloids and phytochemicals. Such studies will be invaluable in fully elucidating the therapeutic potential of this compound and guiding the selection of optimal botanical sources for pharmaceutical applications.
References
- 1. Quantitative Determination of Alkaloids in Lotus Flower (Flower Buds of Nelumbo nucifera) and Their Melanogenesis Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Composition, Market Survey, and Safety Assessment of Blue Lotus (Nymphaea caerulea Savigny) Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. herbalmonkey.co.uk [herbalmonkey.co.uk]
- 5. etsy.com [etsy.com]
- 6. etsy.com [etsy.com]
- 7. Nuciferine - Wikipedia [en.wikipedia.org]
Comparative Behavioral Analysis of N-Methylnuciferine and Novel Antipsychotic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical analysis and comparison of the behavioral data for N-Methylnuciferine, an alkaloid with antipsychotic potential, against selected atypical antipsychotic agents, l-Stepholidine and Asenapine. The information herein is collated from various preclinical studies to offer a comparative overview of their efficacy in established animal models of psychosis.
Executive Summary
This compound, and the related compound l-Stepholidine, demonstrate a unique pharmacological profile with potential therapeutic benefits for psychotic disorders. This guide synthesizes behavioral data from preclinical studies in key assays predictive of antipsychotic activity: amphetamine-induced hyperlocomotion, prepulse inhibition (PPI), and conditioned avoidance response (CAR). This comparative analysis aims to inform further research and development in the field of neuropsychopharmacology.
Mechanism of Action & Signaling Pathways
This compound (often referred to as nuciferine in literature) exhibits a complex polypharmacology, sharing a receptor profile similar to atypical antipsychotics.[1][2] It acts as a partial agonist at dopamine D2 receptors and an antagonist at serotonin 5-HT2A receptors, a hallmark of atypical antipsychotic action.[1][2][3] Its interaction with multiple receptor systems, including various dopamine and serotonin receptor subtypes, contributes to its behavioral effects.[1][2][3][4]
l-Stepholidine, another plant-derived alkaloid, possesses a distinct dual action as a dopamine D1 receptor partial agonist and a D2 receptor antagonist.[5][6][7] This profile suggests potential efficacy against both positive and negative symptoms of schizophrenia.[7] Asenapine, a newer atypical antipsychotic, functions as a potent antagonist at dopamine D2 and serotonin 5-HT2A receptors, with high affinity for numerous other serotonin, dopamine, and adrenergic receptors.[8][9]
Comparative Behavioral Data
The following tables summarize the quantitative data from preclinical studies. It is important to note that these studies were not direct head-to-head comparisons; therefore, variations in experimental protocols should be considered when interpreting the results.
Table 1: Amphetamine-Induced Hyperlocomotion
This model assesses the ability of a compound to block the stimulant effects of amphetamine, a predictor of antipsychotic efficacy.
| Compound | Dose (mg/kg) | Animal Model | % Reduction in Locomotor Activity | Reference |
| This compound | 1.0 - 10.0 | Rat | Dose-dependent reduction | [1][2] |
| l-Stepholidine | 1.0 - 10.0 | Rat | Dose-dependent reduction | [5][6][7] |
| Asenapine | 0.05 - 0.2 | Rat | Dose-dependent reduction | [10] |
Note: Specific percentage reductions were not consistently reported in a comparable format across studies. All compounds showed a significant, dose-dependent attenuation of amphetamine-induced hyperlocomotion.
Table 2: Prepulse Inhibition (PPI) of the Startle Reflex
Deficits in PPI are observed in schizophrenic patients and are considered a measure of sensorimotor gating deficits. This assay evaluates a drug's ability to restore normal PPI.
| Compound | Dose (mg/kg) | Animal Model | Effect on PCP-Induced PPI Deficit | Reference |
| This compound | 1.0 - 10.0 | Rat | Rescued deficit | [1][3][4] |
| l-Stepholidine | 10.0 | Rat | Reversed deficit | [11] |
| Asenapine | 0.1 - 0.3 | Rat | Reversed apomorphine-induced deficit | [8] |
Table 3: Conditioned Avoidance Response (CAR)
The CAR test is a robust predictor of antipsychotic activity, where effective compounds selectively suppress the avoidance response without impairing the escape response.
| Compound | Dose (mg/kg) | Animal Model | Effect on Avoidance Response | Reference |
| This compound | Not specified | Rat | Inhibition | [1] |
| l-Stepholidine | 1.0 - 10.0 | Rat | Decreased active avoidance | [5][6][11] |
| Asenapine | 0.1 - 0.2 | Rat | Significant suppression | [10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of findings. Below are summaries of the protocols used in the cited studies.
Amphetamine-Induced Hyperlocomotion
-
Animals: Typically male Sprague-Dawley rats.
-
Apparatus: Open-field arenas equipped with automated activity monitoring systems.
-
Procedure:
-
Animals are habituated to the testing environment.
-
The test compound (this compound, l-Stepholidine, or Asenapine) or vehicle is administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
After a pre-treatment period, amphetamine (typically 1.0-1.5 mg/kg, s.c.) is administered.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration (e.g., 60-90 minutes).
-
-
Data Analysis: Total distance traveled or other activity metrics are compared between treatment groups using ANOVA followed by post-hoc tests.
Prepulse Inhibition (PPI) of the Startle Reflex
-
Animals: Typically male Sprague-Dawley rats or various mouse strains.
-
Apparatus: Startle chambers equipped with a loudspeaker for acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure:
-
Animals are placed in the startle chamber and allowed to acclimate.
-
A psychotomimetic agent (e.g., phencyclidine (PCP) or apomorphine) is administered to induce a PPI deficit.
-
The test compound or vehicle is administered prior to the PPI-disrupting agent.
-
The testing session consists of various trial types: pulse-alone trials (e.g., 120 dB stimulus), prepulse-plus-pulse trials (a weaker prepulse, e.g., 75-85 dB, precedes the pulse), and no-stimulus trials.
-
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-plus-pulse trials compared to pulse-alone trials. Data are analyzed using ANOVA.
Conditioned Avoidance Response (CAR)
-
Animals: Typically male Sprague-Dawley rats.
-
Apparatus: Shuttle boxes with two compartments, a grid floor for delivering a mild footshock, and auditory/visual cues.
-
Procedure:
-
Rats are trained to avoid an impending footshock (unconditioned stimulus, US) by moving to the other compartment of the shuttle box upon presentation of a conditioned stimulus (CS), such as a light or tone.
-
Once stable avoidance behavior is established, the effects of the test compounds are evaluated.
-
The test compound or vehicle is administered prior to the test session.
-
The number of avoidances (moving during the CS), escapes (moving during the US), and failures to respond are recorded.
-
-
Data Analysis: The percentage of avoidance responses is the primary measure. A selective suppression of avoidance without an increase in escape failures is indicative of antipsychotic-like activity. Data are analyzed using appropriate statistical tests, such as ANOVA or Kruskal-Wallis test.[10]
Conclusion
This compound demonstrates a promising preclinical profile with behavioral effects in animal models that are predictive of antipsychotic efficacy. Its activity in attenuating hyperlocomotion, restoring PPI, and inhibiting conditioned avoidance responses is comparable to that of the atypical antipsychotics l-Stepholidine and Asenapine. The unique receptor binding profile of this compound suggests it may offer a novel therapeutic approach. However, the lack of direct comparative studies necessitates further research to fully elucidate its relative efficacy and potential advantages. The data presented in this guide underscore the importance of continued investigation into this compound as a potential lead compound for the development of new treatments for psychotic disorders.
References
- 1. In Vitro and In Vivo Characterization of the Alkaloid Nuciferine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro and In Vivo Characterization of the Alkaloid Nuciferine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scholars@Duke publication: In Vitro and In Vivo Characterization of the Alkaloid Nuciferine. [scholars.duke.edu]
- 5. The antipsychotic potential of l-stepholidine--a naturally occurring dopamine receptor D1 agonist and D2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. EVALUATION OF THE CLINICAL EFFICACY OF ASENAPINE IN SCHIZOPHRENIA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Repeated asenapine treatment produces a sensitization effect in two preclinical tests of antipsychotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the antipsychotic effect of bi-acetylated l-stepholidine (l-SPD-A), a novel dopamine and serotonin receptor dual ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding N-Methylnuciferine: A Guide to Conflicting Pharmacological Findings
For Researchers, Scientists, and Drug Development Professionals
N-Methylnuciferine, a primary bioactive alkaloid isolated from the sacred lotus (Nelumbo nucifera), has garnered significant attention for its potential therapeutic applications, particularly in the realm of neuropsychiatric disorders. However, the existing body of research presents a complex and at times conflicting picture of its pharmacological activity. This guide provides an objective comparison of key studies, presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways to aid in the interpretation of these divergent findings. The primary conflict in the literature revolves around its functional activity at dopamine D2 receptors and the translation of its broad receptor profile into predictable in vivo outcomes.
Quantitative Receptor Profiling: A Tale of Two Affinities
The interaction of this compound with various neurotransmitter receptors, particularly dopamine and serotonin subtypes, is central to its proposed mechanism of action. The following tables summarize the key binding affinities (Ki) and functional potencies (IC50/EC50) from prominent studies.
| Receptor | Binding Affinity (Ki) in nM | Functional Assay | Potency (IC50/EC50) in nM | Functional Effect | Reference |
| Dopamine D2 | 13 | Gi Signaling | 64 (EC50) | Partial Agonist (67% of Dopamine's Emax) | [1] |
| Dopamine D2 | - | Ca2+ Flux (FLIPR) | 1140 (IC50) | Antagonist | [2] |
| Dopamine D1 | 2100 | Ca2+ Flux (FLIPR) | 2090 (IC50) | Antagonist | [2] |
| Dopamine D4 | 160 | - | 2000 (EC50) | Agonist | [1] |
| Dopamine D5 | 230 | - | 2600 (EC50) | Partial Agonist (50% max response) | [1] |
| Serotonin 5-HT2A | 290 | - | 478 (IC50) | Antagonist | [1] |
| Serotonin 5-HT2B | 460 | - | 1000 (IC50) | Antagonist | [1] |
| Serotonin 5-HT2C | 130 | - | 131 (IC50) | Antagonist | [1] |
| Serotonin 5-HT1A | 370 | - | 3200 (EC50) | Agonist | [1] |
| Serotonin 5-HT6 | 170 | - | 700 (EC50) | Partial Agonist (17.3% max effect) | [1] |
| Serotonin 5-HT7 | 150 | - | 150 (EC50) | Inverse Agonist | [1] |
| Dopamine Transporter | 230 | - | - | - | [1] |
Key Observation: The most striking conflict lies in the reported activity at the Dopamine D2 receptor. One comprehensive study characterizes this compound as a potent partial agonist[1], while another identifies it as a micromolar antagonist[2]. This discrepancy is likely attributable to the different experimental systems and functional readouts employed.
Experimental Protocols: Unpacking the Methodological Divergence
The conflicting results in this compound studies can often be traced back to variations in experimental design. Below are detailed methodologies from key studies that highlight these differences.
Study 1: Farrell et al. (2016) - In Vitro and In Vivo Characterization[1][3][4]
-
Receptor Binding and Functional Screening:
-
Source: National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP).
-
Method: Radioligand binding assays were used to determine binding affinities (Ki) for a wide panel of receptors.
-
Functional Assays: A variety of functional assays were employed, including Gi signaling assays in HEK293T cells for the D2 receptor, to determine agonist, antagonist, or inverse agonist activity. Full details of the PDSP protocols are publicly available.
-
-
In Vivo Behavioral Assays:
-
Head-Twitch Response (HTR): Used to assess 5-HT2A antagonist activity. Mice were pretreated with this compound followed by the 5-HT2A agonist DOI. A reduction in head twitches indicates antagonist activity.
-
Prepulse Inhibition (PPI): A measure of sensorimotor gating, relevant to antipsychotic activity. The ability of this compound to rescue PCP-induced disruption of PPI was assessed.
-
Locomotor Activity: Used to assess stimulant or sedative effects and interaction with psychostimulants like amphetamine and PCP.
-
Drug Discrimination: To assess the subjective effects of this compound, animals were trained to discriminate clozapine from vehicle.
-
Study 2: Zhou et al. (2021) - Discovery of Alkaloids with D1 and D2 Antagonist Activity[2]
-
Receptor Functional Screening:
-
Cell Lines: Human embryonic kidney 293 (HEK293) cell lines stably expressing either the human dopamine D1 or D2 receptor.
-
Method: A fluorometric imaging plate reader (FLIPR) assay was used to measure intracellular calcium mobilization as a readout of receptor activation or inhibition.
-
Protocol: Cells were incubated with the test compounds (including this compound) before the addition of dopamine. A decrease in the dopamine-induced calcium signal was interpreted as antagonism.
-
Methodological Interpretation: The Farrell et al. study utilized a direct measure of G-protein signaling (Gi activation) for the D2 receptor, which is a proximal event following receptor activation. In contrast, the Zhou et al. study relied on a downstream measure of calcium mobilization. These different signaling readouts can lead to different functional classifications, especially for partial agonists which may not elicit a strong response in all downstream pathways.
Visualizing the Discrepancies: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows described in the literature, providing a visual representation of the points of potential divergence.
Figure 1: Conflicting D2 Receptor Signaling Pathways.
Figure 2: Divergent Experimental Workflows.
Conclusion and Future Directions
For drug development professionals, this suggests that this compound's in vivo effects may be more nuanced than a simple "agonist" or "antagonist" label would imply. Its profile as a "dirty drug" with activity at multiple dopamine and serotonin receptors, much like atypical antipsychotics, means its overall effect is a complex interplay of these interactions.[1][3]
Future research should aim to:
-
Directly compare the functional activity of this compound using multiple downstream signaling readouts in the same cell system.
-
Investigate the role of receptor dimerization and biased agonism in the observed functional effects.
-
Conduct in vivo studies that can correlate specific behavioral outcomes with engagement at specific receptor targets, potentially through the use of selective antagonists.
By carefully dissecting the existing literature and employing a multi-faceted approach in future studies, the scientific community can build a more cohesive understanding of this compound's therapeutic potential and navigate the complexities of its pharmacology.
References
- 1. In Vitro and In Vivo Characterization of the Alkaloid Nuciferine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of eight alkaloids with D1 and D2 antagonist activity in leaves of Nelumbo nucifera Gaertn. Using FLIPR assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Characterization of the Alkaloid Nuciferine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Methylnuciferine and Clozapine: A Shift from Therapeutic Index to Pharmacological Profile
A direct comparison of the therapeutic indices of N-Methylnuciferine and the atypical antipsychotic clozapine is not currently feasible due to the absence of a formally established therapeutic index for this compound. However, an examination of their respective pharmacological profiles, preclinical efficacy, and available toxicity data provides valuable insights for researchers and drug development professionals. This guide offers a detailed comparison based on current scientific literature, highlighting the potential of this compound as a compound with an atypical antipsychotic-like profile.
Executive Summary
Clozapine, a cornerstone in the treatment of refractory schizophrenia, is characterized by a narrow therapeutic index, necessitating careful patient monitoring. This compound, a natural aporphine alkaloid, has demonstrated a pharmacological profile suggestive of atypical antipsychotic properties in preclinical studies. While a direct therapeutic index comparison is unavailable for this compound, this guide delves into a comparative analysis of their receptor binding affinities, preclinical efficacy in animal models of psychosis, and available toxicity data to evaluate their relative therapeutic potential and safety profiles.
Quantitative Data Comparison
The following tables summarize the key quantitative data available for this compound and clozapine.
| Parameter | This compound | Clozapine | Source |
| Therapeutic Index | Not Established | ~1.7 | [1][2] |
| Oral LD50 (Rat) | > 5000 mg/kg (for Nelumbo nucifera extract) | 251 mg/kg | [3][4] |
| No-Observed-Adverse-Effect Level (NOAEL) (Rat) | 200 mg/kg/day (for Nelumbo nucifera extract) | Not explicitly stated in reviewed sources | [3] |
Table 1: Comparison of Therapeutic Index and Toxicity Data.
| Receptor | This compound (Ki, nM) | Clozapine (Ki, nM) |
| Dopamine D2 | Partial Agonist (EC50 = 64) | 75 - 385 |
| Dopamine D4 | Agonist | 1.3 - 20 |
| Serotonin 5-HT1A | Agonist | 15 |
| Serotonin 5-HT2A | Antagonist | 4 |
| Serotonin 5-HT2C | Antagonist (IC50 = 131) | 9.5 |
| Serotonin 5-HT7 | Inverse Agonist (EC50 = 150) | 51 |
| Muscarinic M1 | Not explicitly stated in reviewed sources | 9.5 |
| Adrenergic α2 | Not explicitly stated in reviewed sources | 51 |
Table 2: Comparative Receptor Binding Affinities (Ki values). Note: Some values for this compound are presented as EC50 or IC50, indicating functional activity rather than just binding affinity.[1][5][6][7]
Experimental Protocols
Radioligand Receptor Binding Assays
The receptor binding affinities (Ki values) for both this compound and clozapine were determined using in vitro radioligand binding assays. These experiments typically involve the following steps:
-
Preparation of Cell Membranes: Cell lines genetically engineered to express a specific receptor of interest (e.g., dopamine D2, serotonin 5-HT2A) are cultured and harvested. The cell membranes, which contain the receptors, are then isolated through a process of homogenization and centrifugation.
-
Competitive Binding: A known concentration of a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) is incubated with the prepared cell membranes.
-
Introduction of Test Compound: Varying concentrations of the test compound (this compound or clozapine) are added to the incubation mixture. The test compound competes with the radioligand for binding to the receptors.
-
Separation and Quantification: After incubation, the bound and unbound radioligand are separated, typically by rapid filtration. The amount of radioactivity bound to the membranes is then measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Animal Models of Antipsychotic Efficacy
The antipsychotic-like effects of this compound and clozapine have been evaluated in various rodent models of psychosis. A common model is the phencyclidine (PCP)-induced hyperlocomotion test.
-
Animal Subjects: Male rodents (e.g., mice or rats) are typically used. They are housed under standard laboratory conditions with controlled light-dark cycles and access to food and water ad libitum.
-
Habituation: Prior to testing, the animals are habituated to the testing environment, which is often an open-field arena equipped with automated activity monitoring systems.
-
Drug Administration: Animals are pre-treated with either the test compound (this compound or clozapine at various doses) or a vehicle control.
-
Induction of Psychosis-like Behavior: After a specific pre-treatment time, the animals are administered a psychotomimetic agent, such as PCP, which is known to induce hyperlocomotion, a behavior analogous to the positive symptoms of schizophrenia.
-
Behavioral Assessment: The locomotor activity of the animals is recorded for a set period. Parameters such as distance traveled, rearing frequency, and stereotyped behaviors are quantified.
-
Data Analysis: The ability of the test compound to attenuate the PCP-induced hyperlocomotion is assessed by comparing the activity levels of the drug-treated groups to the vehicle-treated control group. A significant reduction in hyperlocomotion at doses that do not cause sedation (i.e., do not significantly reduce spontaneous locomotor activity) is indicative of antipsychotic-like efficacy.[6][7]
Signaling Pathways and Experimental Workflows
Figure 1: Simplified signaling pathway of the Dopamine D2 receptor, a key target for antipsychotic drugs.
Figure 2: Simplified signaling pathway of the Serotonin 5-HT2A receptor, another important target for atypical antipsychotics.
Figure 3: A generalized workflow for assessing the in vivo efficacy of antipsychotic compounds in a preclinical model.
Discussion
The comparison of this compound and clozapine reveals distinct yet overlapping pharmacological profiles. Clozapine's efficacy is attributed to its complex interactions with multiple neurotransmitter systems, notably its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors, along with significant effects on muscarinic, adrenergic, and histamine receptors.[1][2] This broad receptor engagement is also responsible for its side effect profile, which includes sedation, weight gain, and the risk of agranulocytosis, contributing to its narrow therapeutic index.[1]
This compound, in contrast, exhibits a more nuanced interaction with the dopaminergic system, acting as a partial agonist at D2 receptors.[7] This characteristic is shared with some newer atypical antipsychotics and is hypothesized to contribute to a lower risk of extrapyramidal side effects. Its antagonist activity at 5-HT2A and 5-HT2C receptors, along with agonist activity at 5-HT1A receptors, further aligns its profile with that of atypical antipsychotics.[6][7]
Preclinical studies have demonstrated the antipsychotic-like potential of this compound. It has been shown to inhibit PCP-induced hyperlocomotion and rescue deficits in prepulse inhibition in rodent models, both of which are established paradigms for assessing antipsychotic efficacy.[6][7] Importantly, these effects were observed at doses that did not induce catalepsy, a predictor of extrapyramidal side effects.
From a safety perspective, the available data for a Nelumbo nucifera extract suggests a wide margin of safety, with a high oral LD50 in rats.[3] However, it is crucial to note that this data is for an extract and not purified this compound, and further toxicological studies on the pure compound are warranted.
Conclusion
While a definitive comparison of the therapeutic index of this compound and clozapine is not yet possible, the existing evidence strongly supports the characterization of this compound as a compound with an atypical antipsychotic-like profile. Its unique mechanism of action, particularly its D2 partial agonism, combined with promising preclinical efficacy and a potentially favorable preliminary safety profile, makes it a compelling candidate for further investigation in the development of novel treatments for psychotic disorders. Future research should focus on establishing a formal therapeutic index for this compound through comprehensive efficacy and toxicity studies, which will be critical in determining its true therapeutic potential in a clinical setting.
References
- 1. Clozapine, a Fast-Off-D2 Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychiatrist.com [psychiatrist.com]
- 3. Acute and subchronic oral toxicity studies of Nelumbo nucifera stamens extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Characterization of the Alkaloid Nuciferine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Characterization of the Alkaloid Nuciferine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of N-Methylnuciferine: A Guide to Safe and Compliant Laboratory Practices
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides essential, immediate safety and logistical information for the proper disposal of N-Methylnuciferine, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS was not retrieved in the search, general principles for handling harmful if swallowed or inhaled substances that cause skin and eye irritation should be followed.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a respirator.[1]
Engineering Controls:
-
All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to federal and local regulations for hazardous waste. The following steps provide a general framework based on the Resource Conservation and Recovery Act (RCRA) and best practices for academic and research laboratories.[2][3]
-
Waste Identification and Classification:
-
This compound waste should be classified as hazardous chemical waste.
-
Avoid mixing this compound waste with other waste streams to prevent unintended chemical reactions.[2]
-
-
Container Selection and Labeling:
-
Use a container that is chemically compatible with this compound. The container must be in good condition, with a secure, leak-proof closure.[2]
-
Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation begins.
-
-
Waste Accumulation:
-
Requesting Waste Pickup:
-
When the container is approximately two-thirds full, or before the regulatory storage time limit is reached, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.[4]
-
Do not transport hazardous waste outside of your designated laboratory area. Trained EHS personnel are responsible for the collection and transport of hazardous waste.[5]
-
Quantitative Waste Management Limits
Laboratories are subject to strict limits on the amount of hazardous waste that can be accumulated. These limits are dependent on the generator status of the institution (e.g., Large Quantity Generator).
| Parameter | Limit | Regulatory Body |
| Hazardous Waste Accumulation | Up to 55 gallons | EPA (Satellite Accumulation)[3][5] |
| Acutely Hazardous Waste (P-listed) | 1 quart | EPA (Satellite Accumulation)[4][5] |
| Maximum Storage Time in Lab | 12 months (under Subpart K) | EPA[3][4] |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste from the point of generation to final removal by EHS.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
